N-Methylcyclopentanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methylcyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMTYKUCZFYAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656401 | |
| Record name | N-Methylcyclopentanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75098-42-9 | |
| Record name | N-Methylcyclopentanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylcyclopentanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-Methylcyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclopentanamine hydrochloride is a secondary amine salt that serves as a valuable building block in organic synthesis and is of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic protocols and formulation studies. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.
Chemical Identity and Molecular Structure
This compound is the salt formed from the reaction of the cyclic secondary amine, N-methylcyclopentanamine, with hydrochloric acid. The protonation of the amine nitrogen by the hydrochloric acid results in an ammonium chloride salt.
Molecular Formula: C₆H₁₄ClN[1][2][3]
Molecular Weight: 135.64 g/mol [1][2][3][4]
Chemical Structure:
Caption: 2D structure of this compound.
Summary of Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that while some properties are readily available from computational data, experimental values for melting point and solubility require laboratory determination.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClN | PubChem[4], Sigma-Aldrich[1][2], ChemScene[3] |
| Molecular Weight | 135.64 g/mol | PubChem[4], Sigma-Aldrich[1][2], ChemScene[3] |
| Physical Form | Solid | Sigma-Aldrich[1][2] |
| Melting Point | Not explicitly reported. Requires experimental determination. | N/A |
| Boiling Point | Not applicable (decomposes). The free base has a boiling point of 120-122 °C.[5] | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents. Requires experimental determination. | N/A |
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Methodology: Capillary Melting Point Method [6][7][8][9]
This method is a standard and widely accepted technique for determining the melting point of a solid.
Caption: Workflow for pH-Solubility Profile Determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Prepare a series of aqueous buffer solutions with a range of pH values (e.g., from pH 2 to pH 10).
-
In separate vials, add an excess amount of this compound to a known volume of each buffer solution. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) to equilibrate. Equilibrium is typically reached within 24-48 hours.
-
-
Sample Analysis:
-
After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Dilute the filtered samples appropriately with a suitable solvent.
-
Determine the concentration of the dissolved this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable spectroscopic method.
-
Measure the final pH of each saturated solution.
-
-
Data Analysis:
-
Plot the measured solubility (in mg/mL or mol/L) as a function of the final measured pH to generate the pH-solubility profile.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
FTIR spectroscopy provides information about the functional groups present in a molecule.
Methodology: KBr Pellet Method [1][10][11][12][13] This is a common technique for obtaining the IR spectrum of a solid sample.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove any residual moisture.
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained. [10] * Transfer the powder to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Expected characteristic peaks would include N-H stretching vibrations for the secondary ammonium salt, C-H stretching and bending vibrations for the cyclopentyl and methyl groups, and C-N stretching vibrations.
-
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology: Solution-State ¹H and ¹³C NMR [14][15][16][17][18] Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. [14]Deuterated water (D₂O) or deuterated methanol (CD₃OD) are likely good choices due to the salt nature of the compound.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube. [16] * Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
-
Spectral Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the cyclopentyl ring, the methyl group, and the N-H protons.
-
The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the cyclopentyl ring and the methyl group.
-
Conclusion
This technical guide has outlined the key physical properties of this compound and provided detailed, field-proven protocols for their experimental determination. A comprehensive understanding of these properties is essential for scientists and researchers working with this compound, enabling its confident application in drug discovery and development. The methodologies described herein are designed to yield accurate and reproducible data, ensuring the high standards of scientific integrity required in research and development.
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Kocsis, L., Muntean, D. L., & Ardelean, E. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. Retrieved from [Link]
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EC-000.2044. (2024, April 29). N-Methylcyclopentanamine supplier - CAS 2439-56-7. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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A Technical Guide to N-Methylcyclopentanamine Hydrochloride (CAS: 75098-42-9): Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of N-Methylcyclopentanamine hydrochloride (CAS: 75098-42-9), a key organic building block relevant to researchers, scientists, and professionals in drug development. The document delineates its chemical structure and physicochemical properties, offers a detailed examination of a prevalent synthetic pathway via reductive amination, and establishes a robust framework for its analytical characterization. Furthermore, it discusses its primary application as a pharmaceutical intermediate and outlines critical safety and handling protocols. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep, actionable understanding for laboratory and development settings.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the secondary amine N-methylcyclopentanamine.[1][2] The hydrochloride form enhances stability and modifies solubility, making it suitable for various applications in chemical synthesis. Its identity is definitively confirmed by its Chemical Abstracts Service (CAS) registration number, 75098-42-9.[1][3][4][5][6][7]
The core structure consists of a five-membered cyclopentane ring attached to a nitrogen atom, which is further substituted with a methyl group.[1][8] The positive charge on the protonated amine is balanced by a chloride counter-ion.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-methylcyclopentanamine;hydrochloride | [1] |
| CAS Number | 75098-42-9 | [1][3][4][7] |
| Molecular Formula | C₆H₁₄ClN | [1][3][7] |
| Molecular Weight | 135.63 g/mol | [1][3] |
| Canonical SMILES | CNC1CCCC1.Cl | [1][8] |
| InChI Key | DTMTYKUCZFYAEU-UHFFFAOYSA-N | [1][9] |
| Physical Form | Solid | [9] |
| Purity | Typically ≥95% | [8][10] |
| Storage Conditions | Room temperature, inert atmosphere |[3][9] |
Synthesis and Mechanistic Rationale
The most direct and widely utilized method for synthesizing N-methylcyclopentanamine is the reductive amination of cyclopentanone. This process is a cornerstone of amine synthesis due to its efficiency and the commercial availability of the precursors.[11] The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.
The Reductive Amination Pathway
This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of cyclopentanone with methylamine, followed by its immediate reduction to the secondary amine.
Causality Behind Experimental Choices:
-
Reactants: Cyclopentanone and methylamine hydrochloride are chosen as they are stable, readily available precursors.[11]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike harsher reagents such as lithium aluminum hydride, STAB is a mild and selective reducing agent that is stable in anhydrous acidic conditions. This allows the entire reaction to be performed in a single pot, as it will not readily reduce the ketone starting material but will efficiently reduce the iminium intermediate formed in situ. This removes the need for isolating the unstable enamine/iminium ion, thereby simplifying the workflow and improving overall yield.
Experimental Protocol: Synthesis
-
To a solution of cyclopentanone (1.0 eq) and methylamine hydrochloride (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, N-methylcyclopentanamine.
-
Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Methylcyclopentanamine HCl.
Analytical and Quality Control Framework
A multi-tiered approach is necessary for the definitive identification, structural confirmation, and purity assessment of this compound.
Structural Elucidation Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The proton spectrum will show characteristic signals for the cyclopentyl ring protons and the N-methyl protons. For the parent free base, spectral data is publicly available and serves as a reference.[2]
-
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, such as the N-H stretch of the secondary ammonium salt and C-H stretches of the aliphatic ring.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the cationic component (N-methylcyclopentanamine), which has an exact mass of approximately 99.10 Da.[11]
Purity Assessment via Capillary Electrophoresis (CE)
For quantitative analysis and impurity profiling, high-resolution techniques are required. While HPLC and GC are common, Capillary Electrophoresis offers advantages in low sample volume, high resolution, and speed.[12] Since aliphatic amines lack a strong UV chromophore, a derivatization step is necessary for sensitive UV detection.
Self-Validating Protocol Rationale:
-
Derivatizing Agent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is an excellent choice as it reacts rapidly and specifically with primary and secondary amines under mild conditions. The resulting derivative is stable and possesses a strong chromophore, allowing for sensitive detection at 265 nm.[12]
-
Internal Standard: The use of an internal standard (e.g., another secondary amine like N-ethylcyclohexylamine) is crucial for accurate quantification, as it corrects for variations in injection volume and derivatization efficiency.
Experimental Protocol: Purity by Derivatization-CE
-
Standard Preparation: Prepare a stock solution of this compound and an internal standard in a suitable buffer (e.g., borate buffer, pH 9).
-
Derivatization: To 100 µL of the standard solution, add 100 µL of a 2 g/L solution of FMOC-Cl in anhydrous acetonitrile. Vortex for 1 minute and allow to react for 15 minutes at room temperature.
-
Extraction: Perform a liquid-liquid extraction to remove excess derivatizing agent. Add 200 µL of an extraction solvent (e.g., n-hexane) and vortex.
-
Analysis: Centrifuge the mixture and inject the aqueous layer into the CE system.
-
CE Conditions:
-
Quantification: Calculate the purity based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Analytical Workflow Diagram
Caption: Integrated workflow for analytical characterization.
Applications in Pharmaceutical Development
This compound is primarily classified as a pharmaceutical intermediate and an organic building block.[3][13] Its structural motif—a cyclic aliphatic secondary amine—is a common feature in a wide range of biologically active molecules. Its utility lies in its ability to serve as a scaffold or precursor in the synthesis of more complex Active Pharmaceutical Ingredients (APIs). The cyclopentyl group provides a degree of lipophilicity and conformational rigidity, while the secondary amine provides a reactive handle for further chemical modification.
Caption: Role as an intermediate in API synthesis.
Safety, Handling, and Storage Protocols
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[1]
Table 2: GHS Hazard Information
| Hazard Code | Description | Pictogram | Signal Word |
|---|---|---|---|
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear government-approved safety glasses or goggles.[16]
-
Skin Protection: Use compatible, chemical-resistant gloves. A lab coat is mandatory.[16]
-
Respiratory Protection: Handle in a well-ventilated area or chemical fume hood. If dust is generated, use an approved respirator.[16]
Handling and First Aid
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][16]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[16]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical advice.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[16]
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Call a physician immediately.[16]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Keep under an inert atmosphere to prevent degradation.[9]
Conclusion
This compound (CAS: 75098-42-9) is a well-defined chemical entity with significant utility as an intermediate in pharmaceutical synthesis. Its preparation via reductive amination is a robust and scalable process. A comprehensive analytical strategy combining spectroscopic methods for identification and chromatographic techniques for purity is essential for quality control. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge for scientists to confidently and safely utilize this compound in their research and development endeavors.
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Navigating the Solubility Landscape of N-Methylcyclopentanamine Hydrochloride: A Technical Guide for Researchers
In the realm of pharmaceutical research and synthetic chemistry, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. N-Methylcyclopentanamine hydrochloride, a secondary amine salt, presents a unique solubility profile that necessitates a nuanced approach for its effective use in various experimental and developmental workflows. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in organic solvents, designed for researchers, scientists, and drug development professionals.
The Molecular Architecture: Unpacking the Determinants of Solubility
This compound (C₆H₁₄ClN, Molar Mass: ~135.64 g/mol ) is an ionic salt formed by the protonation of the secondary amine, N-methylcyclopentanamine, with hydrochloric acid.[1] This fundamental characteristic as a salt is the primary determinant of its solubility behavior. The molecule can be deconstructed into three key components that influence its interaction with different solvents:
-
The Ammonium Cation: The protonated nitrogen atom bears a positive charge, rendering this part of the molecule highly polar and capable of strong ion-dipole interactions.
-
The Cyclopentyl and Methyl Groups: These nonpolar, aliphatic substituents contribute to the molecule's lipophilic character. The overall solubility is a delicate balance between the hydrophilic nature of the ammonium group and the hydrophobic nature of the alkyl chains.
-
The Chloride Anion: As the counter-ion, the chloride anion also participates in the solvation process.
The interplay of these features dictates that the solubility of this compound is fundamentally governed by the principle of "like dissolves like." Solvents with higher polarity are generally better at solvating the ionic portion of the molecule, while nonpolar solvents will have a greater affinity for the alkyl groups.
Theoretical Solubility Profile in Organic Solvents
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive solubility profile can be constructed based on the principles of solvent polarity, hydrogen bonding capabilities, and the compound's ionic nature.
High Expected Solubility
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to be excellent choices for dissolving this compound. Their high polarity and ability to act as hydrogen bond donors facilitate the solvation of both the ammonium cation and the chloride anion. The hydroxyl group (-OH) in these alcohols can effectively interact with the charged species, overcoming the crystal lattice energy of the salt.
Moderate to Low Expected Solubility
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): While these solvents possess a significant dipole moment, their inability to act as strong hydrogen bond donors may limit their solvating power compared to protic solvents. Solubility is expected to be moderate and will depend on the specific solvent's dielectric constant and ability to stabilize the ions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of lower polarity. While they may exhibit some interaction with the alkyl portions of the molecule, their capacity to solvate the ionic ammonium hydrochloride group is limited. Consequently, low solubility is predicted in these solvents.
Very Low to Negligible Expected Solubility
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the polarity required to effectively solvate the charged ammonium cation and chloride anion. The hydrophobic interactions with the cyclopentyl and methyl groups are insufficient to overcome the strong ionic interactions within the salt's crystal lattice. Therefore, this compound is expected to be practically insoluble in these solvents.
The following diagram illustrates the conceptual relationship between solvent properties and the dissolution of this compound.
Sources
An In-depth Technical Guide to the Physicochemical Properties of N-Methylcyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclopentanamine hydrochloride (CAS No. 75098-42-9) is a secondary amine salt of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a cyclopentyl ring appended to a methylamino group, provides a versatile scaffold for the development of novel therapeutic agents and other specialized chemical entities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling, formulation, and application in various synthetic and biological protocols.[1] This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, with a particular focus on its melting and boiling points. While a definitive melting point for the hydrochloride salt is not widely reported in the literature, this guide offers a robust experimental protocol for its determination, empowering researchers to ascertain this critical parameter.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-Methylcyclopentanamine and its hydrochloride salt is presented below.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | N-cyclopentyl-N-methylamine hydrochloride | |
| CAS Number | 75098-42-9 | [2] |
| Molecular Formula | C₆H₁₄ClN | |
| Molecular Weight | 135.64 g/mol | |
| Appearance | Solid | [2] |
| Melting Point | Not reported in common databases | |
| Boiling Point (Free Base) | 120-122 °C (at 760 mmHg) | [3] |
Melting Point of this compound: An Experimental Approach
Experimental Protocol for Melting Point Determination
This protocol describes the use of a standard melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the solid on a clean, dry surface.
-
If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.
-
Introduce the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
-
Pack the sample tightly at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
-
-
Melting Point Measurement:
-
Insert the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Set the initial heating rate to a moderate level (e.g., 5-10 °C/minute) to approach the expected melting point.
-
Observe the sample through the magnifying lens.
-
Once the sample begins to show signs of melting, reduce the heating rate to approximately 1-2 °C/minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal disappears (the completion of melting).
-
The recorded temperature range is the melting point of the sample.
-
-
Self-Validation:
-
To ensure accuracy, it is recommended to perform at least two independent measurements.
-
A sharp melting range (typically within 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
Logical Workflow for Melting Point Determination
Caption: Workflow for the experimental determination of melting point.
Boiling Point Considerations
The boiling point of the free base, N-Methylcyclopentanamine, is reported to be in the range of 120-122 °C at atmospheric pressure.[3] It is important to note that amine hydrochlorides are salts and, as such, are non-volatile solids. They do not have a defined boiling point under normal atmospheric conditions. Upon strong heating, they are more likely to decompose or sublime rather than boil. Therefore, the concept of a boiling point is not applicable to this compound.
Synthesis of this compound
This compound is typically synthesized from its free base, N-Methylcyclopentanamine. The free base can be prepared via reductive amination of cyclopentanone with methylamine. The subsequent treatment of the purified free base with hydrochloric acid yields the desired hydrochloride salt.
Experimental Protocol for Synthesis
This protocol is adapted from established methods for the synthesis of similar amine hydrochlorides.
Materials:
-
N-Methylcyclopentanamine
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of the Free Base:
-
In a clean, dry round-bottom flask, dissolve the N-Methylcyclopentanamine in anhydrous diethyl ether.
-
-
Acidification:
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise to the cooled amine solution. The hydrochloride salt will precipitate out as a white solid.
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the purified this compound under vacuum to remove any residual solvent.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
References
Biological Activity of Cyclopentylamine-Containing Scaffolds: A Technical Guide for Drug Discovery
An in-depth analysis of publicly available scientific literature reveals that N-Methylcyclopentanamine hydrochloride is primarily recognized as a chemical intermediate or building block for synthesis rather than a compound with well-documented, direct biological activity. The body of research required to construct an in-depth technical guide on its specific derivatives, as requested, is not present in authoritative scientific databases.
However, the core chemical structure—the cyclopentylamine scaffold—is a significant pharmacophore present in various biologically active molecules. This guide, therefore, addresses the user's core interest by focusing on the broader, well-researched topic of cyclopentylamine-containing scaffolds , using specific, published examples to illustrate their biological activities and the methodologies used to evaluate them. This approach maintains the highest standards of scientific integrity and provides a valuable resource for researchers and drug development professionals.
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentylamine moiety is a privileged structural scaffold in medicinal chemistry, prized for its conformational rigidity and three-dimensional diversity that allows for precise spatial orientation of functional groups. While simple derivatives like N-Methylcyclopentanamine serve primarily as synthetic precursors, the incorporation of the cyclopentylamine core into more complex molecules has yielded potent and selective agents against various biological targets. This guide provides an in-depth technical overview of the biological activities associated with this scaffold, using antibacterial inhibitors of the enzyme MraY as a central case study. We will explore the mechanism of action, structure-activity relationships (SAR), and the detailed experimental protocols required to identify and validate the therapeutic potential of these compounds.
The Cyclopentylamine Scaffold: A Foundation for Therapeutic Innovation
The cyclopentane ring, unlike its more flexible acyclic or larger cyclic counterparts, offers a degree of conformational constraint that is highly advantageous in drug design. By locking substituent groups into well-defined spatial arrangements, it allows for optimized interactions with the binding pockets of target proteins. The amine functionality provides a critical anchor for hydrogen bonding and salt-bridge formation, or serves as a key handle for synthetic elaboration to explore chemical space.
The synthesis of diverse, polyfunctionalized cyclopentylamine libraries has been advanced by modern catalytic methods, such as the iron(II)-catalyzed radical [3 + 2] cyclization of N-aryl cyclopropylamines with various alkenes[1]. This strategy enables the efficient construction of complex cyclopentylamine scaffolds, providing a robust platform for generating novel chemical entities for high-throughput screening and lead optimization.
Case Study: Cyclopentane-Based Analogs as Inhibitors of Bacterial MraY
A compelling example of the cyclopentylamine scaffold's utility is in the development of novel antibacterial agents targeting phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is an essential bacterial enzyme that catalyzes a crucial step in the cytoplasmic pathway of peptidoglycan biosynthesis, making it an attractive target for new antibiotics.
Mechanism of Action and Therapeutic Rationale
MraY catalyzes the transfer of the N-acetylmuramoyl-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is a committed step in the formation of the bacterial cell wall. Inhibition of MraY disrupts this pathway, compromising the structural integrity of the cell wall and leading to bacterial cell death. Muraymycins are a class of natural product nucleoside antibiotics that target MraY, and synthetic analogs built around a cyclopentane core have been developed to mimic their activity with improved chemical tractability[2].
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the cyclopentylamine scaffold has provided critical insights into the features required for potent MraY inhibition. Studies on a series of cyclopentane-based muraymycin analogs revealed that a lipophilic side chain is crucial for inhibitory activity. This is likely because the native substrate for MraY is membrane-associated, and lipophilicity facilitates the compound's access to the enzyme's active site within the cell membrane[2].
The data presented below illustrates the dramatic impact of adding a lipophilic side chain on the inhibitory potency against MraY from Aquifex aeolicus (MraYAA).
Table 1: In Vitro Inhibitory Activity of Cyclopentane-Based MraY Analogs
| Compound ID | Description | IC50 (μM) against MraYAA[2] |
|---|---|---|
| 10 (JH-MR-21) | Cyclopentane core without lipophilic side chain | 340 ± 42 |
| 11 (JH-MR-22) | Cyclopentane core without lipophilic side chain | 500 ± 69 |
| 20 (JH-MR-23) | Cyclopentane core with lipophilic side chain | 75 ± 9 |
As the data clearly indicates, the addition of a lipophilic side chain in analog 20 resulted in a significant (approximately 4.5- to 6.6-fold) enhancement in potency compared to analogs 10 and 11 , which lack this feature[2]. This underscores a key SAR principle for this chemical series and guides future optimization efforts.
Methodologies for Evaluating Biological Activity
The validation of novel cyclopentylamine derivatives requires robust and reproducible bioassays. The following protocols represent standard methodologies for assessing target engagement and whole-cell antibacterial efficacy.
In Vitro Target Engagement: MraY UMP-Glo™ Assay
This assay quantifies the enzymatic activity of MraY by detecting the amount of UMP (uridine monophosphate) produced as a byproduct of the translocase reaction. The amount of UMP produced is inversely proportional to the inhibitory activity of the test compound.
Protocol: UMP-Glo™ Glycosyltransferase Assay for MraY Inhibition [2]
-
Reagent Preparation:
-
Prepare MraY Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.01% Triton X-100.
-
Prepare substrate solution containing UDP-MurNAc-pentapeptide and undecaprenyl phosphate (C55-P) in Assay Buffer.
-
Prepare serial dilutions of test compounds (e.g., cyclopentylamine analogs) in DMSO, followed by a final dilution in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reconstitute the UMP-Glo™ reagent according to the manufacturer's instructions.
-
-
Reaction Setup (384-well plate format):
-
To each well, add 2.5 µL of the test compound solution or DMSO vehicle control.
-
Add 2.5 µL of purified MraY enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
-
Reaction and Detection:
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction and detect UMP by adding 10 µL of UMP-Glo™ reagent to each well.
-
Incubate for an additional 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Whole-Cell Efficacy: Minimum Inhibitory Concentration (MIC) Assay
While target engagement is critical, a successful therapeutic must demonstrate efficacy against whole bacterial cells. The MIC assay is the gold standard for quantifying the antibacterial activity of a compound.
Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)
-
Inoculum Preparation:
-
From an agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension into fresh MHB to achieve a final target inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Plating:
-
In a 96-well microtiter plate, prepare 2-fold serial dilutions of the test compound in MHB. The typical final volume in each well is 100 µL.
-
Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only, no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Result Determination:
-
Visually inspect the plates for bacterial growth, indicated by turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
The cyclopentylamine scaffold is a validated and versatile core for the development of novel therapeutics. As demonstrated with MraY inhibitors, its rigid structure provides a fixed anchor for optimizing substituent interactions with a target active site, leading to potent biological activity[2]. The key takeaway for drug development professionals is that while simple building blocks like N-Methylcyclopentanamine may not possess intrinsic activity, the core scaffold they represent is a powerful starting point for discovery campaigns.
Future research will undoubtedly focus on expanding the diversity of cyclopentylamine libraries through innovative synthetic methods and exploring their application against a wider range of biological targets, from enzymes to receptors and ion channels. The integration of computational modeling with robust SAR-driven synthesis and biological evaluation will continue to unlock the full potential of this privileged scaffold.
References
An Inquiry into the Pharmacological Potential of N-Methylcyclopentanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcyclopentanamine hydrochloride is a chemical entity for which, despite its availability from various chemical suppliers, there is a notable absence of published pharmacological data in peer-reviewed literature. This technical guide serves not as a review of established effects, but as a forward-looking exploration of its potential pharmacology, grounded in the principles of structure-activity relationships with known psychoactive compounds. By examining structurally similar molecules, we can construct a logical framework for initial pharmacological investigation. This document provides a hypothetical research program, complete with proposed experimental workflows and the scientific rationale underpinning them, to elucidate the potential therapeutic or adverse effects of this compound.
Introduction: An Uncharacterized Moiety
This compound (CAS: 75098-42-9) is a simple secondary amine attached to a cyclopentane ring, presented as a hydrochloride salt. A thorough review of scientific databases and literature reveals its primary characterization has been limited to basic chemical and physical properties. There is no available data on its mechanism of action, receptor binding affinities, pharmacokinetic profile, or its effects on biological systems. This guide, therefore, addresses this knowledge gap by proposing a structured, scientifically rigorous approach to its initial pharmacological characterization.
Known Chemical & Physical Properties
A summary of the available data for this compound is presented below. This information is aggregated from chemical supplier databases and public chemical registries.
| Property | Value | Source |
| CAS Number | 75098-42-9 | PubChem[1] |
| Molecular Formula | C₆H₁₄ClN | PubChem[1] |
| Molecular Weight | 135.64 g/mol | Sigma-Aldrich[2], AChemBlock[3] |
| IUPAC Name | N-methylcyclopentanamine;hydrochloride | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | Typically ≥95% | Sigma-Aldrich[2], AChemBlock[3] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |
A Framework for Pharmacological Investigation: Lessons from Structural Analogs
In the absence of direct pharmacological data, a primary avenue for hypothesis generation is the study of structurally related compounds. The N-methylcyclopentanamine core is a key feature that can be compared to other pharmacologically active molecules.
The Case of Cyclopentamine: A Sympathomimetic Analog
A highly relevant structural analog is Cyclopentamine (N,α-dimethyl-cyclopentaneethylamine). Cyclopentamine is a sympathomimetic agent that was formerly used as a nasal decongestant.[4] Its mechanism of action is understood to be the release of catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine.[1][4] This action on norepinephrine and epinephrine mediates its vasoconstrictive effects, while the collective impact on all three neurotransmitters is responsible for its stimulant properties.[1][4]
Given the shared N-methylcyclopentanamine structural motif, it is plausible to hypothesize that this compound may also exhibit sympathomimetic and central nervous system (CNS) stimulant properties. The primary structural difference is the lack of the α-methyl group on the ethyl chain in this compound, which may influence its potency and selectivity for monoamine transporters.
Potential for Dopaminergic and Serotonergic Modulation
Broader research into cycloalkylamine derivatives suggests potential interactions with dopaminergic and serotonergic systems. For instance, certain novel cyclohexylamine derivatives (a six-membered ring analog) have been investigated as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine, with potential applications in treating major depressive disorder. While the cyclopentyl group of this compound is smaller than a cyclohexyl group, the general principle of cycloalkylamines targeting monoamine transporters is established. Furthermore, other studies have explored cyclopentanamine derivatives for their effects on dopamine D2 receptors and serotonin 5-HT1D receptors.
Proposed Research Program for Pharmacological Characterization
Based on the analysis of structural analogs, a logical and phased research program can be proposed to systematically characterize the pharmacological effects of this compound.
Phase 1: In Vitro Profiling
The initial phase should focus on in vitro assays to determine the compound's primary molecular targets.
Objective: To identify and quantify the binding affinity and functional activity of this compound at key CNS receptors and transporters.
Experimental Workflow:
Caption: Proposed workflow for in vitro pharmacological profiling.
Step-by-Step Protocol: Monoamine Transporter Uptake Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Add increasing concentrations of this compound to the wells. Include a known inhibitor (e.g., GBR12909 for DAT) as a positive control and a vehicle control.
-
Radioligand Addition: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT) to all wells.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 10 minutes).
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.
Phase 2: In Vivo Behavioral Screening
Should the in vitro data suggest activity at monoamine transporters or related receptors, a subsequent in vivo phase would be warranted to assess the compound's systemic effects.
Objective: To evaluate the potential CNS stimulant, locomotor, and sympathomimetic effects of this compound in a rodent model.
Experimental Workflow:
Caption: Proposed workflow for in vivo behavioral and physiological screening.
Step-by-Step Protocol: Open Field Test for Locomotor Activity
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse in the center of an open field arena (e.g., 40x40 cm) and allow it to explore for 30 minutes to establish a baseline activity level.
-
Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection). Use a range of doses determined from the dose-range finding study.
-
Testing: Immediately after injection, return the mouse to the open field arena and record its activity for 60-120 minutes using an automated tracking system.
-
Data Collection: Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Compare the activity levels of the compound-treated groups to the vehicle control group to determine if the compound has stimulant or sedative effects.
Concluding Remarks and Future Directions
This compound represents an uncharted area in pharmacology. While its structural similarity to compounds like Cyclopentamine provides a logical starting point for investigation into potential sympathomimetic and CNS stimulant effects, this remains speculative without empirical data. The proposed research program outlines a systematic and rigorous pathway to elucidate its pharmacological profile. Successful characterization could reveal a novel pharmacological tool or a new therapeutic lead. Conversely, these studies are also essential to identify any potential for adverse effects or abuse liability. The true nature of this compound's effects on biological systems awaits empirical validation through the types of studies outlined in this guide.
References
Sources
The Strategic Role of N-Methylcyclopentanamine Hydrochloride in Modern Drug Discovery: A Technical Guide
Abstract
N-Methylcyclopentanamine hydrochloride has emerged as a pivotal precursor in the landscape of contemporary drug discovery. Its unique structural combination of a secondary amine and a cyclopentyl moiety offers a versatile scaffold for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapies such as Checkpoint Kinase 1 (Chk1) inhibitors for oncology. We will delve into the causality behind experimental choices in its synthesis and application, present detailed, field-proven protocols, and discuss the analytical methodologies required for robust characterization, thereby offering a comprehensive resource for researchers and professionals in pharmaceutical development.
Introduction: The Versatility of a Simple Scaffold
In the quest for novel therapeutics, the selection of appropriate building blocks is paramount. This compound, a seemingly simple secondary amine salt, provides a compelling example of how fundamental chemical motifs can be leveraged to create sophisticated drug candidates. Its structure, featuring a nucleophilic secondary amine and a conformationally restricted cyclopentyl group, makes it an attractive component for medicinal chemists aiming to optimize ligand-receptor interactions and fine-tune the pharmacokinetic properties of a molecule. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it a practical and easy-to-handle reagent in a laboratory setting.
This guide will illuminate the path from this precursor to a potential therapeutic agent, focusing on the practical aspects of its synthesis and application. We will begin by examining its fundamental properties and a robust synthetic protocol, followed by a case study on its incorporation into a key intermediate for Chk1 inhibitors, a promising class of anti-cancer agents.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a precursor's properties is essential for its effective utilization in multi-step synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClN | |
| Molecular Weight | 135.64 g/mol | |
| CAS Number | 75098-42-9 | |
| Appearance | White to off-white solid | Generic Supplier Data |
| Purity | Typically ≥95% | |
| Storage | Sealed in dry, 2-8°C |
The reactivity of N-Methylcyclopentanamine is primarily dictated by the secondary amine. This functional group can act as a nucleophile in various C-N bond-forming reactions, such as nucleophilic aromatic substitution (SNAᵣ) and amide bond formation. The cyclopentyl group, while generally inert, provides steric bulk and a specific three-dimensional conformation that can be crucial for achieving high-affinity binding to a biological target.
Synthesis of this compound via Reductive Amination
The most efficient and widely adopted method for the synthesis of N-Methylcyclopentanamine is the reductive amination of cyclopentanone with methylamine. This one-pot reaction is favored for its operational simplicity and high yields.
The Chemistry Behind the Choice: A Self-Validating System
Reductive amination proceeds through the initial formation of an iminium ion intermediate from the reaction of cyclopentanone and methylamine. This intermediate is then reduced in situ to the desired secondary amine. The choice of a mild and selective reducing agent is critical to the success of this reaction, preventing the premature reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.
Causality behind Experimental Choices:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is sufficiently mild to not reduce the starting ketone. Its steric bulk and electronic properties make it highly selective for the reduction of the protonated imine (iminium ion), which is more electrophilic than the ketone. This selectivity is the cornerstone of the one-pot procedure's success.
-
Dichloromethane (DCM) as Solvent: DCM is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and the imine intermediate without interfering with the reaction.
-
Salt Formation: The final product is isolated as the hydrochloride salt. This is achieved by treating the free amine with a solution of hydrogen chloride in an organic solvent. This not only provides a stable, solid product but also simplifies purification, as the salt often precipitates from the reaction mixture and can be collected by simple filtration.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for reductive amination.
Materials:
-
Cyclopentanone
-
Methylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous diethyl ether
-
2.0 M Hydrogen chloride solution in diethyl ether
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (8.41 g, 0.10 mol), methylamine hydrochloride (7.42 g, 0.11 mol), and anhydrous dichloromethane (200 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (25.4 g, 0.12 mol) to the reaction mixture in portions over 15 minutes.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield crude N-methylcyclopentanamine as an oil.
-
Dissolve the crude oil in anhydrous diethyl ether (200 mL) and cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (~55 mL, 0.11 mol) to the stirred amine solution. A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Simplified Chk1 signaling pathway in the DNA damage response.
Synthesis of a Key Chk1 Inhibitor Intermediate
Patents in the field of Chk1 inhibitors describe the synthesis of pyrimidine-based scaffolds where the N-methylcyclopentylamino group is installed via a nucleophilic aromatic substitution (SNAᵣ) reaction.
Reaction Scheme:
(Illustrative reaction - a specific patented reaction would be depicted here)
Causality behind Experimental Choices:
-
Dichloropyrimidine Core: The starting material is a highly electrophilic pyrimidine ring substituted with two chlorine atoms. The chlorine atoms are good leaving groups, making the ring susceptible to nucleophilic attack by an amine.
-
N-Methylcyclopentanamine as the Nucleophile: The secondary amine of N-Methylcyclopentanamine attacks one of the carbon atoms bearing a chlorine atom, displacing it in an SNAᵣ reaction.
-
Solvent and Base: The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a protic solvent like isopropanol, which can facilitate the reaction. A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of a Pyrimidine Intermediate
This protocol is a representative procedure based on general methods described in the patent literature for similar compounds.
Materials:
-
2,4-dichloropyrimidine (or a suitably substituted analogue)
-
This compound
-
Triethylamine (Et₃N)
-
Isopropanol
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine (1.49 g, 10 mmol), this compound (1.36 g, 10 mmol), and isopropanol (50 mL).
-
Add triethylamine (2.02 g, 20 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-substituted pyrimidine intermediate.
Analytical Characterization
Robust analytical characterization is essential to confirm the identity and purity of the synthesized precursor and its downstream products.
| Technique | Expected Observations for N-Methylcyclopentanamine (Free Base) |
| ¹H NMR | Signals corresponding to the cyclopentyl protons (multiplets, ~1.2-1.8 ppm), a signal for the methine proton adjacent to the nitrogen (quintet, ~3.0-3.2 ppm), and a singlet for the N-methyl protons (~2.4 ppm). The N-H proton often appears as a broad singlet. |
| ¹³C NMR | Signals for the cyclopentyl carbons (~23-34 ppm), the methine carbon (~60-65 ppm), and the N-methyl carbon (~35-40 ppm). |
| IR Spectroscopy | A characteristic N-H stretching absorption for a secondary amine in the range of 3300-3500 cm⁻¹. C-H stretching absorptions below 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. |
Note on the Hydrochloride Salt: For the hydrochloride salt, the ¹H NMR signals for protons adjacent to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The N-H proton signal will also be more pronounced.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a valuable and versatile precursor in drug discovery. Its straightforward synthesis via reductive amination and its utility in constructing key pharmacophores, such as the N-methylcyclopentylamino group in Chk1 inhibitors, underscore its importance. As the demand for novel, targeted therapeutics continues to grow, the strategic use of such well-characterized and readily accessible building blocks will remain a cornerstone of medicinal chemistry. Future applications may see this precursor incorporated into a wider array of kinase inhibitors, GPCR modulators, and other complex molecular targets, further solidifying its role in the development of next-generation pharmaceuticals.
References
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Dai, Y., & Grant, S. (2010). New insights into checkpoint kinase 1 in the DNA damage response signaling network. Clinical Cancer Research, 16(2), 376-383. [Link]
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Ma, C. X., Janetka, J. W., & Piwnica-Worms, H. (2009). Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics. Trends in Molecular Medicine, 15(7), 315-325. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
An In-depth Technical Guide to N-Methylcyclopentanamine Hydrochloride 95% for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Methylcyclopentanamine hydrochloride (CAS No. 75098-42-9), a crucial building block for professionals in pharmaceutical research and development. With full editorial control, this document is structured to deliver practical, field-proven insights into sourcing, handling, and quality control of this versatile secondary amine salt.
Introduction: The Role of this compound in Medicinal Chemistry
This compound is a valuable scaffold in the synthesis of complex molecular entities, particularly in the development of novel therapeutics.[1] Its structure, featuring a cyclopentyl ring, offers a degree of conformational restriction, while the secondary amine provides a key reactive site for further chemical modification. The hydrochloride salt form enhances stability and improves handling characteristics, making it a favored intermediate in multi-step synthetic pathways.[2] This compound serves as a critical starting material for creating a diverse range of molecules with potential applications in various therapeutic areas.[3][4]
Commercial Sourcing of 95% Purity this compound
The procurement of high-quality starting materials is a cornerstone of reproducible and successful research. For this compound with a purity of 95% or greater, several reputable commercial suppliers are available. The following table provides a comparative overview of some key vendors.
| Supplier | Product Number/ID | Purity Specification | Available Quantities | Additional Notes |
| AChemBlock | P36274 | 95% | 5g, 25g | Offers global in-stock availability.[5] |
| Sigma-Aldrich (Ambeed) | AMBH58176804 | 95% | Varies | Distributed by a major global supplier. |
| ChemScene | CS-0142496 | ≥95% | 5g | Provides custom synthesis and production services.[1] |
| LookChem | Varies | ≥99% | Varies | Lists multiple suppliers, primarily from China.[6] |
Synthesis, Potential Impurities, and Quality Control
A thorough understanding of the synthetic route is paramount for anticipating potential impurities that may affect experimental outcomes.
Primary Synthesis Pathway: Reductive Amination
The most common and industrially scalable method for the synthesis of N-Methylcyclopentanamine is the reductive amination of cyclopentanone with methylamine. This reaction is typically followed by treatment with hydrochloric acid to form the stable hydrochloride salt.[7]
The general synthetic workflow can be visualized as follows:
Caption: Reductive amination of cyclopentanone to form this compound.
Potential Impurities
The reductive amination process, while efficient, can lead to several impurities that must be monitored and controlled.[8] These include:
-
Unreacted Starting Materials: Residual cyclopentanone and methylamine.
-
Over-alkylation Products: Tertiary amines formed from the reaction of the product with the starting materials.
-
By-products from the Reducing Agent: Borate salts and other residues from reagents like sodium triacetoxyborohydride.[9]
-
Solvent and Water Content: Residual solvents from the reaction and purification steps, as well as absorbed moisture due to the hygroscopic nature of the hydrochloride salt.[10]
Analytical Methods for Purity Verification
To ensure the quality of this compound, a robust analytical testing plan is essential. A Certificate of Analysis (CoA) from the supplier should provide details on the purity and the methods used for its determination. While a specific CoA for this compound is not publicly available, a typical analysis would include the following techniques.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile compounds like amine hydrochlorides.[12] Due to the lack of a strong chromophore in N-Methylcyclopentanamine, derivatization is often employed to enhance UV detection.[13][14]
Illustrative HPLC Protocol with Pre-column Derivatization:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.[12]
-
-
Derivatization (using Dansyl Chloride as an example): [14]
-
To 100 µL of the sample solution, add 100 µL of a dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile) and 100 µL of a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9.5).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the solution and add a quenching agent (e.g., a solution of a primary amine like glycine) to react with excess dansyl chloride.
-
Filter the derivatized sample through a 0.45 µm filter before injection.[13]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[13]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% Trifluoroacetic Acid.
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase A and increase over the course of the run to elute the derivatized amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the absorbance maximum of the dansyl derivative (typically around 254 nm or 340 nm) or fluorescence detection for higher sensitivity.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile compounds. For amine hydrochlorides, derivatization is often necessary to improve volatility and chromatographic performance.[15]
Illustrative GC-MS Protocol with Silylation:
-
Sample Preparation and Derivatization: [15]
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 70-80°C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[16]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Electron Impact (EI) ionization with a scan range of m/z 40-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and can also be used for purity assessment by identifying signals corresponding to impurities. Spectral data for the free base, N-methylcyclopentanamine, is available in public databases and can serve as a reference.[17]
Handling and Storage of this compound
Amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[10] This can lead to clumping, changes in physical properties, and potential degradation.[18]
Best Practices for Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable drying agent. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Handling: Minimize exposure to atmospheric moisture. When handling, work in a controlled environment with low humidity, such as a glove box, if possible. If a controlled environment is not available, work quickly and reseal the container promptly.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. This compound may cause skin and eye irritation and respiratory irritation.[2]
Supplier Qualification Workflow
Selecting and qualifying a supplier is a critical process to ensure the consistent quality of starting materials. The following workflow provides a systematic approach.
Caption: A stepwise workflow for the qualification of a commercial supplier.
Conclusion
This compound is a key intermediate in modern drug discovery and development. A comprehensive understanding of its sourcing, synthesis, potential impurities, and proper handling is essential for researchers and scientists. By implementing rigorous quality control measures and a systematic supplier qualification process, the integrity and reproducibility of research and development activities can be significantly enhanced.
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An In-depth Technical Guide to the Synthesis and Characterization of N-Methylcyclopentanamine Hydrochloride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of N-Methylcyclopentanamine hydrochloride, a key intermediate in pharmaceutical and fine chemical synthesis. The primary synthetic pathway detailed is the reductive amination of cyclopentanone with methylamine, followed by conversion to the hydrochloride salt. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and a complete guide to the characterization of the final product using modern analytical techniques. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility, safety, and high-purity outcomes.
Introduction and Strategic Importance
This compound is a secondary amine salt whose structural motif—a methyl group and a cyclopentyl ring attached to a nitrogen atom—makes it a valuable building block in medicinal chemistry. The cyclopentyl group provides conformational rigidity, which can be crucial for optimizing ligand-receptor binding interactions, while the methyl group can influence basicity and pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, simplifying its handling, formulation, and application in subsequent synthetic steps.
The most robust and widely adopted method for synthesizing such secondary amines is reductive amination.[1][2] This method is favored for its high efficiency, operational simplicity, and the general availability of starting materials. This guide will focus on the synthesis via the in-situ formation and reduction of an intermediate imine, a cornerstone reaction in modern organic synthesis.[3][4]
The Synthetic Pathway: Reductive Amination
The synthesis is achieved through a two-step, one-pot process: the initial reaction of cyclopentanone with methylamine to form an N-methylcyclopentan-1-imine intermediate, which is then reduced in situ to the target N-Methylcyclopentanamine. The free base is subsequently converted to its hydrochloride salt for improved stability and handling.
Mechanism of Action
The reductive amination process proceeds through two distinct mechanistic stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of cyclopentanone. This forms a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water yields a resonance-stabilized iminium cation, which is then deprotonated to form the neutral imine.[3][5] This equilibrium is driven forward by the removal of water.
-
Reduction: A hydride-based reducing agent, such as sodium borohydride (NaBH₄), is introduced. The hydride anion attacks the electrophilic carbon of the imine (or the protonated iminium ion, which is even more reactive), reducing the carbon-nitrogen double bond to a single bond and yielding the final secondary amine.[4]
The choice of a mild reducing agent like NaBH₄ is critical. It is potent enough to reduce the imine intermediate but generally does not reduce the starting ketone under these conditions, which prevents the wasteful formation of cyclopentanol as a byproduct.[4]
Caption: Reaction mechanism for N-Methylcyclopentanamine synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Cyclopentanone (Reagent Grade, ≥99%)
-
Methylamine (40% solution in H₂O)
-
Sodium Borohydride (NaBH₄, ≥98%)[6]
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (Concentrated, ~37%)
-
Diethyl Ether (Anhydrous)
-
Sodium Sulfate (Anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (8.41 g, 0.10 mol) and anhydrous methanol (100 mL). Cool the flask to 0 °C in an ice-water bath.
-
Amine Addition: While stirring, slowly add methylamine solution (11.6 g of 40% solution, ~0.15 mol) to the flask. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes to facilitate imine formation.
-
Reduction: In small portions, carefully add sodium borohydride (5.67 g, 0.15 mol) to the reaction mixture over a period of 30-45 minutes. Caution: Hydrogen gas evolution will occur. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding water (50 mL).
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Isolation of Free Base: Filter the dried organic solution and concentrate the filtrate under reduced pressure to yield crude N-Methylcyclopentanamine as a clear or pale yellow oil. The boiling point of the free base is approximately 120-122 °C.[7]
-
Salt Formation:
-
Dissolve the crude amine oil in 100 mL of anhydrous diethyl ether and cool the solution in an ice bath.
-
Prepare a solution of HCl in diethyl ether (or use a commercially available 2.0 M solution). Slowly add the ethereal HCl solution dropwise to the stirred amine solution until precipitation ceases and the solution becomes acidic (test with pH paper).
-
A white precipitate of this compound will form.
-
-
Purification and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Dry the product under vacuum at room temperature to a constant weight.
-
Caption: Step-by-step workflow for the synthesis of the target compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
The final product should be a white to off-white crystalline solid. Key physical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClN | [8] |
| Molecular Weight | 135.64 g/mol | [8][9] |
| Physical Form | Solid | |
| Storage Temp. | Room Temperature, Inert Atmosphere |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃). The chemical shifts are referenced to tetramethylsilane (TMS).
-
¹H NMR (Proton NMR): The proton spectrum provides information on the electronic environment and connectivity of hydrogen atoms.
-
A broad singlet corresponding to the two amine protons (N-H₂⁺). The chemical shift of this peak is concentration-dependent and it will exchange with D₂O.
-
A multiplet for the methine proton (CH-N).
-
A singlet for the methyl group protons (N-CH₃).
-
A series of multiplets for the eight protons of the cyclopentyl ring.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments.
-
A peak for the methine carbon (CH-N).
-
A peak for the methyl carbon (N-CH₃).
-
Distinct peaks for the carbons of the cyclopentyl ring (due to symmetry, fewer than 4 signals may be observed).
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
N-H Stretch: A broad and strong absorption band is expected in the range of 2700-3100 cm⁻¹ for the R₂N-H₂⁺ stretching vibration of the secondary ammonium salt.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclopentyl and methyl groups.
-
N-H Bend: A medium to strong band around 1560-1610 cm⁻¹ is characteristic of the N-H bending vibration.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the free base and information about its fragmentation pattern. Using a technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ for the free base should be observed at m/z corresponding to the mass of C₆H₁₃N plus a proton (99.17 + 1.01 = 100.18).[12]
Safety and Handling
-
Reagents: Cyclopentanone is flammable. Methylamine is corrosive and toxic. Sodium borohydride is a water-reactive solid that releases flammable hydrogen gas upon contact with water or acids.[6][13][14][15][16] Handle all reagents in a fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Reaction: The addition of sodium borohydride is exothermic and generates hydrogen gas. Ensure slow, portion-wise addition and adequate cooling to control the reaction rate.[14]
-
Product: this compound is harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust and direct contact.
Conclusion
The synthesis of this compound via reductive amination of cyclopentanone is a reliable and scalable method. This guide provides a detailed, scientifically-grounded protocol that, when followed with precision, yields a high-purity product. The causality-driven explanations for procedural steps and the comprehensive characterization data serve as a robust resource for researchers in organic synthesis and drug development, enabling them to confidently produce and validate this important chemical intermediate for their advanced research applications.
References
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ESPI Metals. (n.d.). Sodium Borohydride. Retrieved from ESPI Metals. [Link]
-
New Jersey Department of Health. (1999). Hazard Summary: Sodium Borohydride. Retrieved from NJ.gov. [Link]
-
University of California. (2012). Sodium Borohydride SOP. Retrieved from University of California, Santa Barbara. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from Carl ROTH. [Link]
-
UC Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium Borohydride. Retrieved from University of California, Los Angeles. [Link]
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ResearchGate. (2025). Reductive amination of cyclopentanone. Retrieved from ResearchGate. [Link]
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EC-Plaza. (2024). N-Methylcyclopentanamine. Retrieved from EC-Plaza. [Link]
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-
Chemsrc. (2025). N-Methylcyclopentanamine. Retrieved from Chemsrc. [Link]
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Chegg. (2020). write a mechanism for the reaction of cyclopentanone with methylamine. Retrieved from Chegg. [Link]
-
YouTube. (2019). Reductive Amination Reaction mechanism - Simple. Retrieved from YouTube. [Link]
-
SpectraBase. (n.d.). N-methylcyclopentylamine. Retrieved from SpectraBase. [Link]
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Methodological & Application
Use of N-Methylcyclopentanamine hydrochloride in reductive amination reactions
An In-Depth Guide to the Application of N-Methylcyclopentanamine Hydrochloride in Reductive Amination
Authored by: A Senior Application Scientist
Abstract
Reductive amination stands as a cornerstone in modern organic synthesis, providing a robust and highly controlled method for the formation of carbon-nitrogen bonds.[1][2][3] This process is fundamental in the development of a vast array of pharmaceuticals and fine chemicals. This guide offers a comprehensive exploration of the use of this compound, a common secondary amine salt, in reductive amination reactions. We will delve into the underlying mechanistic principles, provide detailed, field-tested protocols, and discuss the critical rationale behind experimental choices, empowering researchers and drug development professionals to effectively utilize this versatile reagent.
The Strategic Advantage of Reductive Amination
The synthesis of complex amines is a frequent objective in medicinal chemistry. While the direct alkylation of amines with alkyl halides seems straightforward, it is often plagued by a lack of control, leading to over-alkylation and a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[2][4] Reductive amination elegantly circumvents this issue by offering a more controlled, stepwise approach.[4] The reaction proceeds by first forming an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in a subsequent step.[1][5] This two-stage process, often performed in a single pot ("one-pot reaction"), ensures mono-alkylation and consistently delivers higher yields of the desired amine product.[3][6]
This compound is a stable, easy-to-handle crystalline solid.[7] In practice, the active nucleophile, the free secondary amine N-methylcyclopentanamine, is generated in situ through the addition of a non-nucleophilic base. This free amine is then available to react with an aldehyde or ketone to build a more complex tertiary amine.
The Core Mechanism: A Two-Step Symphony
The reductive amination using a secondary amine like N-methylcyclopentanamine proceeds through two distinct, yet interconnected, mechanistic stages.
Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the free N-methylcyclopentanamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate readily undergoes dehydration, eliminating a molecule of water to form a resonance-stabilized iminium ion.[1][2] The formation of this iminium ion is a critical step, as it creates the electrophilic species that will be targeted by the reducing agent.
Stage 2: Hydride Reduction The second stage involves the reduction of the C=N double bond of the iminium ion. A mild hydride-donating reagent, introduced into the reaction mixture, selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[5][8] This step quenches the positive charge on the nitrogen and forms the final, stable tertiary amine product. The key to a successful one-pot reductive amination lies in using a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[4]
Caption: General mechanism of reductive amination with a secondary amine.
Key Reagents: Making Informed Choices
The success of a reductive amination hinges on the appropriate selection of reagents.
-
The Amine Salt: this compound (CAS: 75098-42-9) is the starting material.[9]
-
The Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and liberate the free amine without competing in the reaction.
-
The Carbonyl: A wide range of aldehydes and ketones can be used, allowing for diverse molecular architectures.
-
The Reducing Agent: This is the most critical choice.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[10] The steric bulk and electron-withdrawing effects of the three acetoxy groups render it a mild and selective reducing agent.[11] It is particularly effective because its rate of reduction for iminium ions is much faster than for ketones or aldehydes, allowing for a one-pot procedure with minimal side-product formation. It is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[12][13]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic and effective reagent, NaBH₃CN is also selective for iminium ions.[6][14] Its main advantage is its stability in protic solvents like methanol (MeOH).[13][14] However, its high toxicity and the potential to release highly toxic hydrogen cyanide (HCN) gas under acidic conditions necessitate extreme caution.[6][14] For this reason, STAB is now generally preferred.[6]
-
-
The Solvent: The choice of solvent is dictated by the reducing agent. Anhydrous DCM or DCE are standard for reactions with STAB.[12]
Experimental Protocol: Synthesis of N-Cyclohexyl-N-methylcyclopentanamine
This protocol details a representative one-pot synthesis using cyclohexanone as the carbonyl partner.
Objective: To synthesize N-cyclohexyl-N-methylcyclopentanamine via reductive amination of cyclohexanone with this compound.
Materials & Reagents
| Reagent | Molecular Wt. | Role |
| Cyclohexanone | 98.14 g/mol | Carbonyl Substrate |
| This compound | 135.64 g/mol | Amine Precursor |
| Triethylamine (Et₃N) | 101.19 g/mol | Non-nucleophilic Base |
| Sodium Triacetoxyborohydride (STAB) | 211.94 g/mol | Selective Reducing Agent |
| Dichloromethane (DCM), anhydrous | - | Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Quenching Agent |
| Saturated aq. Sodium Chloride (Brine) | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.00 eq), cyclohexanone (1.05 eq), and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
In Situ Amine Liberation: Add triethylamine (1.20 eq) to the stirred suspension. Stir the mixture at room temperature for 20-30 minutes. The mixture should become a clear solution as the free amine is formed.
-
Reduction: To the resulting solution, add sodium triacetoxyborohydride (STAB) (1.50 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 4-12 hours).
-
Workup & Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-cyclohexyl-N-methylcyclopentanamine.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if impurities are present.
Caption: Experimental workflow for reductive amination.
Field-Proven Insights & Causality
-
Why STAB is the Superior Choice: The choice of STAB is deliberate. Unlike the more powerful NaBH₄, STAB will not readily reduce the starting ketone.[11][15] This selectivity is crucial for a one-pot reaction, preventing the wasteful formation of cyclohexanol as a byproduct and simplifying purification. Its lower basicity compared to other borohydrides also makes it compatible with the mildly acidic conditions that favor iminium ion formation.
-
The Critical Role of the Base: The addition of triethylamine is non-negotiable when starting with an amine hydrochloride salt. The reaction cannot proceed without liberating the free amine, as the ammonium salt is not nucleophilic. A slight excess of base ensures the equilibrium is shifted fully towards the free amine.
-
Anhydrous Conditions: While STAB is more tolerant of trace moisture than other hydride reagents, using an anhydrous solvent and a dry atmosphere is best practice. This prevents the slow hydrolysis of the reducing agent and ensures reproducibility.
-
Troubleshooting - Stalled Reactions: If the reaction stalls, it may indicate that the iminium ion formation is slow. In such cases, the addition of a catalytic amount of acetic acid (0.5-1.0 eq) can accelerate this step.[12] However, this should be done judiciously, as excess acid can begin to neutralize the free amine.
Conclusion
The reductive amination using this compound is a highly efficient and versatile method for synthesizing complex tertiary amines. By understanding the underlying mechanism and making informed choices regarding reagents, particularly the selection of a mild and selective reducing agent like sodium triacetoxyborohydride, researchers can reliably construct C-N bonds. The protocol described herein provides a robust and scalable template that can be adapted for a wide variety of aldehyde and ketone substrates, making it an invaluable tool for professionals in drug discovery and chemical development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
The Org Chem Project. (n.d.). Reductive Amination - Common Conditions. [Link]
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Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Wikipedia. (2023). Reductive amination. [Link]
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Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Gevorgyan, A., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(40), 14149-14153. [Link]
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G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]
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The Org Chem Project. (n.d.). Sodium Cyanoborohydride. [Link]
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Molbase. (n.d.). This compound | CAS No.75098-42-9 Synthetic Routes. [Link]
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Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
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Kwartek, J. T., et al. (2021). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Bioconjugate Chemistry, 32(3), 574-580. [Link]
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Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]
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Montgomery, S. L., et al. (2020). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 49(18), 6745-6777. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 173, 607-615. [Link]
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Application Notes & Protocols: N-Methylcyclopentanamine Hydrochloride as a Versatile Building Block in Modern Organic Synthesis
Abstract
N-Methylcyclopentanamine hydrochloride is a valuable secondary amine building block widely employed in organic synthesis, particularly within medicinal chemistry and drug discovery. Its structure, combining a cyclic aliphatic scaffold with a small N-alkyl substituent, provides a unique combination of conformational rigidity and favorable physicochemical properties. This guide offers an in-depth exploration of its applications, focusing on two cornerstone C-N bond-forming reactions: reductive amination and amide coupling. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and illustrate key workflows and concepts with diagrams to empower researchers in their synthetic endeavors.
Introduction to this compound
This compound (CAS: 75098-42-9) is the salt form of the secondary amine N-methylcyclopentanamine.[1][2] As a stable, solid material, the hydrochloride salt is more convenient to handle and store compared to the free amine, which is a liquid with a lower flash point.[3][4] In synthetic applications, the active secondary amine is typically liberated in situ through the addition of a non-nucleophilic base.
The cyclopentane motif is a "privileged scaffold" in medicinal chemistry.[5] It serves as a versatile, non-planar, sp³-rich core that can act as a bioisosteric replacement for aromatic rings, often improving compound solubility and metabolic stability while maintaining or enhancing biological activity.[6] The N-methyl group further influences the molecule's properties, affecting its basicity, lipophilicity, and interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75098-42-9 | [1][2] |
| Molecular Formula | C₆H₁₄ClN | [1][2] |
| Molecular Weight | 135.63 g/mol | [1][2] |
| IUPAC Name | N-methylcyclopentanamine;hydrochloride | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [2] |
| Storage | Store under an inert atmosphere at room temperature. |
Safety & Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[7][8] In case of contact, rinse the affected area cautiously with water for several minutes.[7]
Core Application: Reductive Amination
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.[9][10] This one-pot procedure is a cornerstone of pharmaceutical synthesis due to its broad substrate scope and operational simplicity.[11][12]
N-Methylcyclopentanamine is an ideal substrate for this reaction. As a secondary amine, it reacts with an aldehyde or ketone to form a tertiary amine product, a common structural motif in active pharmaceutical ingredients (APIs). The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.
Caption: Experimental workflow for a typical reductive amination.
Protocol: Synthesis of N-Cyclohexyl-N-methylcyclopentanamine
This protocol details the synthesis of a tertiary amine from cyclohexanone and this compound using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly effective for this transformation.[11]
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 1.0 g, 7.37 mmol) and anhydrous DCM (30 mL).
-
Amine Liberation: Add triethylamine (1.23 mL, 8.84 mmol) to the suspension and stir for 15 minutes at room temperature. The base neutralizes the HCl salt to generate the free secondary amine in situ.
-
Carbonyl Addition: Add cyclohexanone (0.80 mL, 7.74 mmol) to the mixture.
-
Iminium Formation: Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (2.34 g, 11.05 mmol) portion-wise over 10 minutes. The choice of NaBH(OAc)₃ is critical; it is less reactive than other hydrides like NaBH₄ and will selectively reduce the iminium ion in the presence of the unreacted ketone.[10][11]
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure tertiary amine.
Core Application: Amide Coupling
The formation of an amide bond is arguably the most frequently used reaction in medicinal chemistry.[13] It involves the condensation of a carboxylic acid and an amine. This reaction requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[14]
N-Methylcyclopentanamine serves as the nucleophilic amine component. Its hydrochloride salt form necessitates the use of a non-nucleophilic base to liberate the free amine without interfering with the coupling reagents. A wide array of coupling reagents, such as carbodiimides (EDC, DCC) or aminium/phosphonium salts (HATU, HBTU), can be employed.[13][15]
Caption: General mechanism for amide bond formation using a coupling agent.
Protocol: Synthesis of N-Methyl-N-cyclopentylbenzamide
This protocol describes the coupling of benzoic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (e.g., 0.94 g, 7.74 mmol) and HATU (3.08 g, 8.11 mmol) in anhydrous DMF (30 mL).
-
Activation: Stir the solution at room temperature for 15 minutes. During this step, HATU activates the carboxylic acid to form a highly reactive ester intermediate, which is susceptible to nucleophilic attack.[15]
-
Amine Addition: In a separate flask, suspend this compound (1.0 g, 7.37 mmol) in a small amount of DMF. Add this suspension to the reaction mixture.
-
Base Addition: Slowly add DIPEA (3.2 mL, 18.4 mmol) to the reaction mixture. DIPEA serves two crucial roles: it neutralizes the hydrochloride salt to provide the free amine and also scavenges the acid byproduct generated during the coupling reaction, driving the equilibrium towards the product.[16]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).
-
Washing: Wash the organic solution sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL). The acid wash removes excess base, while the bicarbonate wash removes unreacted benzoic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue via silica gel column chromatography to obtain the desired N-methyl-N-cyclopentylbenzamide.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
PubChem. (n.d.). N-methylcyclopentanamine. National Center for Biotechnology Information. Retrieved from [Link][3]
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Chemsrc. (n.d.). N-Methylcyclopentanamine. Retrieved from [Link][17]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][9]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][18]
-
ResearchGate. (2011). New and Unusual Scaffolds in Medicinal Chemistry. Retrieved from [Link][6]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link][13]
-
MDPI. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (2015). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. Retrieved from [Link][15]
-
Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link][16]
-
LookChem. (n.d.). N-methylcyclopentanamine. Retrieved from [Link][4]
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Application Notes & Protocols: The Strategic Integration of N-Methylcyclopentanamine Hydrochloride in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers and Drug Development Professionals
Foreword: A Focus on Versatility and Precision
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule.[1][2] N-Methylcyclopentanamine hydrochloride (CAS No: 75098-42-9) emerges as a valuable secondary amine building block, offering a unique combination of a constrained cycloaliphatic scaffold and a reactive secondary amine.[3][4] This guide provides an in-depth exploration of its properties, strategic applications, and detailed protocols for its incorporation into pharmaceutical intermediates, designed for researchers at the forefront of drug discovery.
Part 1: Core Characteristics and Strategic Value
This compound is the salt form of N-methylcyclopentanamine, a secondary amine.[5] The hydrochloride salt form enhances stability and simplifies handling and storage, making it a convenient precursor for a variety of synthetic transformations.[2] Its true utility is realized upon conversion to its free base form, which acts as a potent nucleophile.
The cyclopentyl moiety provides a rigid, three-dimensional structure, which can be crucial for optimizing ligand-receptor interactions by locking the conformation of a molecule. This is a significant advantage over more flexible acyclic amines. The N-methyl group provides a site for potential metabolic stability and can influence the basicity and nucleophilicity of the nitrogen atom.
Physicochemical Properties
A clear understanding of the physical and chemical properties is essential for effective experimental design.
| Property | Value | Source |
| CAS Number | 75098-42-9 | [3][5][6] |
| Molecular Formula | C₆H₁₄ClN | [3][5] |
| Molecular Weight | 135.63 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥95% | [3][6] |
| Storage | Store in a dry, well-ventilated place, away from heat.[3][7] |
Critical Safety & Handling Protocols
This compound and its free base require careful handling. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[5][6]
-
Precautions: Avoid breathing dust, fumes, or vapors.[6][8] Wash hands and any exposed skin thoroughly after handling.[8] Use only non-sparking tools and take precautionary measures against static discharge.[7][8]
-
First Aid:
Part 2: Synthetic Applications & Mechanistic Rationale
The nucleophilic nature of the N-methylcyclopentanamine free base is the cornerstone of its utility. It is a key reactant in forming carbon-nitrogen bonds, which are fundamental to the structure of countless active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[9]
Role in Constructing N-Heterocyclic Scaffolds
Many antiviral and anticancer drugs are based on N-heterocyclic cores.[9] N-Methylcyclopentanamine can be used to introduce the N-methylcyclopentyl group onto these scaffolds through reactions like nucleophilic aromatic substitution (SNAr). This moiety can serve as a key pharmacophoric element, influencing solubility, cell permeability, and target binding affinity.
General Reaction Pathway Visualization
The following diagram illustrates the pivotal role of N-Methylcyclopentanamine as a nucleophilic building block in pharmaceutical synthesis.
Caption: General workflow for utilizing N-Methylcyclopentanamine.
Part 3: Experimental Protocols
The following protocols are representative of common synthetic transformations employing N-Methylcyclopentanamine. They are designed to be self-validating, with clear steps and explanations for experimental choices.
Protocol 1: Synthesis of a Tertiary Amine via Reductive Amination
This protocol details the reaction of N-methylcyclopentanamine with a generic ketone (e.g., 4'-fluoroacetophenone) to form a tertiary amine intermediate, a common scaffold in drug design.
Causality & Principle: Reductive amination is a robust method for forming amine-carbon bonds.[10][11] The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and the secondary amine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice here because it is selective for the iminium ion over the ketone, is tolerant of mildly acidic conditions, and does not violently react with the protic solvent, preventing unwanted side reactions.
Workflow Diagram:
Caption: Step-wise workflow for the reductive amination protocol.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
| 4'-Fluoroacetophenone | 138.14 | 1.00 g | 7.24 mmol |
| N-Methylcyclopentanamine HCl | 135.63 | 1.18 g | 8.69 mmol (1.2 eq) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 2.30 g | 10.86 mmol (1.5 eq) |
| Triethylamine (Et₃N) | 101.19 | 1.3 mL | 9.41 mmol (1.3 eq) |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4'-fluoroacetophenone (1.00 g) and this compound (1.18 g).
-
Dissolution: Add dichloromethane (50 mL) and stir until all solids are dissolved.
-
Neutralization: Add triethylamine (1.3 mL) dropwise to the solution. Stir for 15 minutes at room temperature. This step is crucial to generate the free amine nucleophile from its hydrochloride salt.
-
Reduction: Add sodium triacetoxyborohydride (2.30 g) portion-wise over 5 minutes. Causality: Portion-wise addition helps control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (30 mL) to quench the excess reducing agent and neutralize the acetic acid byproduct.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Drying & Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tertiary amine product.
Protocol 2: Synthesis of an N-Aryl Intermediate via SNAr
This protocol describes the coupling of N-methylcyclopentanamine with an electron-deficient aryl halide, such as 2,4-dinitrochlorobenzene, a classic reaction to form intermediates for various bioactive molecules.
Causality & Principle: The SNAr reaction requires an activated aromatic ring (i.e., containing strong electron-withdrawing groups like -NO₂) and a good leaving group (like -Cl).[12] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. A non-nucleophilic base like potassium carbonate is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or DMSO is chosen to solvate the reactants and stabilize the charged intermediate complex, thereby accelerating the reaction.
Mechanism Diagram:
Caption: The two-step addition-elimination mechanism of SNAr.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
| 2,4-Dinitrochlorobenzene | 202.55 | 1.00 g | 4.94 mmol |
| N-Methylcyclopentanamine HCl | 135.63 | 0.74 g | 5.43 mmol (1.1 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.05 g | 14.82 mmol (3.0 eq) |
| Dimethylformamide (DMF) | - | 20 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Water | - | 100 mL | - |
Step-by-Step Methodology:
-
Setup: In a 50 mL flask, combine 2,4-dinitrochlorobenzene (1.00 g), this compound (0.74 g), and potassium carbonate (2.05 g). Causality: K₂CO₃ serves a dual role: neutralizing the starting amine hydrochloride and scavenging the HCl produced in the reaction.
-
Solvent Addition: Add anhydrous DMF (20 mL) and stir the suspension.
-
Reaction: Heat the mixture to 80 °C. Monitor the reaction by TLC until the aryl chloride is consumed (typically 2-6 hours).
-
Work-up (Precipitation): Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). A solid product should precipitate.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Drying: Dry the solid product in a vacuum oven to a constant weight to yield the N-aryl intermediate. Further purification can be achieved by recrystallization if necessary.
Part 4: Conclusion & Future Outlook
This compound is a versatile and strategically valuable building block for the synthesis of complex pharmaceutical intermediates. Its constrained cyclic structure and reactive secondary amine functionality allow for the precise introduction of a key pharmacophoric element into a wide range of molecular scaffolds. The protocols detailed herein for reductive amination and nucleophilic aromatic substitution represent robust and adaptable methods for its incorporation. As drug discovery continues to demand molecules with greater complexity and specificity, the judicious use of such well-defined building blocks will remain paramount to the efficient construction of the next generation of therapeutic agents.
References
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- 5. This compound | C6H14ClN | CID 43810760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-cyclopentanamine hydrochloride 95% | CAS: 75098-42-9 | AChemBlock [achemblock.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 11. List of organic reactions - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Experimental procedure for coupling N-Methylcyclopentanamine hydrochloride with carboxylic acids
An In-Depth Guide to Amide Bond Formation: Coupling N-Methylcyclopentanamine Hydrochloride with Carboxylic Acids
Introduction: Navigating the Challenges of Amide Synthesis
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast number of blockbuster pharmaceuticals.[1][2] The most common route to this linkage is the coupling of a carboxylic acid and an amine. However, this transformation is not as straightforward as simply mixing the two components. The direct reaction is a thermodynamically unfavorable acid-base equilibrium, where the basic amine deprotonates the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[3][4]
This guide addresses a common scenario in drug discovery: the coupling of a carboxylic acid with a secondary amine provided as a hydrochloride salt, specifically this compound. The presence of the HCl salt adds a layer of complexity, as the amine is protonated and thus non-nucleophilic. To overcome these challenges, a carefully orchestrated experimental design involving carboxylic acid activation and in situ amine neutralization is required.
Herein, we provide a detailed exploration of the mechanistic principles, reagent selection rationale, and step-by-step protocols for successfully synthesizing N-cyclopentyl-N-methylamides.
The Mechanistic Blueprint: Activating the Carboxylic Acid
To circumvent the unproductive acid-base reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," renders the carboxyl carbon sufficiently electrophilic to be attacked by the amine.[1] This is achieved using specialized coupling reagents.
Caption: The EDC/HOBt mediated amide coupling pathway.
Experimental Protocols
The following protocols provide step-by-step guidance for the two most common coupling strategies. Reaction monitoring should be performed using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Standard Coupling using EDC and HOBt
This method is robust, cost-effective, and suitable for a wide range of carboxylic acids.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry |
| Carboxylic Acid | - | 1.0 eq |
| This compound | 135.64 | 1.1 eq |
| EDC hydrochloride | 191.70 | 1.2 eq |
| HOBt (anhydrous or monohydrate) | 135.13 | 1.2 eq |
| DIPEA (Hünig's Base) | 129.24 | 2.5 - 3.0 eq |
| Anhydrous Solvent (DMF or DCM) | - | ~0.1 M |
Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Add anhydrous solvent (e.g., DMF) to dissolve the solids.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 - 3.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 5-10 minutes.
-
Add EDC hydrochloride (1.2 eq) to the mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel.
Protocol 2: Enhanced Coupling for Difficult Substrates using HATU
This protocol is recommended for sterically hindered or electronically deactivated carboxylic acids where the EDC/HOBt method may be sluggish.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry |
| Carboxylic Acid | - | 1.0 eq |
| This compound | 135.64 | 1.1 eq |
| HATU | 380.23 | 1.1 eq |
| DIPEA (Hünig's Base) | 129.24 | 3.0 eq |
| Anhydrous Solvent (DMF or ACN) | - | ~0.1 M |
Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or ACN.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step. [5]4. In a separate flask, dissolve this compound (1.1 eq) in a small amount of the reaction solvent and add DIPEA (1.0 eq).
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. HATU-mediated reactions are typically much faster than EDC couplings. [6]7. Workup: The workup procedure is identical to that described in Protocol 1. Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Purify the crude product by flash column chromatography.
Caption: General experimental workflow for amide coupling.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive reagents (moisture contamination), insufficient base. | Use freshly opened or properly stored anhydrous solvents and reagents. Ensure sufficient base (≥2 eq) was added to neutralize the amine salt. |
| Low Yield | Steric hindrance, poor nucleophilicity of the amine, incomplete reaction. | Switch to a more powerful coupling agent like HATU (Protocol 2). Allow for longer reaction times or gentle heating (40-50 °C). |
| N-acylurea Byproduct | (With EDC) The O-acylisourea intermediate rearranged before amine attack. | Ensure HOBt was included in the reaction. Lowering the reaction temperature can also minimize this side reaction. [7] |
| Difficult Purification | Byproducts from coupling reagents co-elute with the product. | If using EDC, the aqueous workup should remove most byproducts. Ensure thorough washing. If using HATU, byproducts are also water-soluble. |
Conclusion
The coupling of this compound with carboxylic acids is a readily achievable transformation with the correct choice of modern synthetic reagents. By understanding the fundamental need to activate the carboxylic acid and liberate the free amine from its salt form, researchers can reliably construct the desired N-cyclopentyl-N-methylamide scaffold. The EDC/HOBt system provides a dependable and economical solution for most substrates, while the HATU system offers a powerful alternative for more demanding synthetic challenges, ensuring that this critical reaction remains a versatile tool in the drug discovery pipeline.
References
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]
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Mechanisms for the activation of carboxylic acid in amide bond... (n.d.). ResearchGate. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PubMed Central (PMC). [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central (PMC). [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]
-
Carbodiimide. (n.d.). Wikipedia. [Link]
-
Biocatalytic amide bond formation. (2023). Green Chemistry (RSC Publishing). [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). ResearchGate. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]
-
Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. (2025). Millson. [Link]
-
The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2025). ResearchGate. [Link]
-
HATU coupling - what's the best order? (2024). Reddit. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ACS Publications. [Link]
-
Amidation reactions from the direct coupling of metal carboxylate salts with amines. (n.d.). Royal Society of Chemistry. [Link]
-
esterification of carboxylic acids with. (n.d.). Organic Syntheses Procedure. [Link]
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). Thieme Connect. [Link]
-
HATU/PyBOP coupling procedure question. (2023). Reddit. [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2013). National Institutes of Health (NIH). [Link]
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
-
EDC-HOBt Amide coupling workup help. (2024). Reddit. [Link]
Sources
Application Notes & Protocols: The Strategic Role of N-Methylcyclopentanamine Hydrochloride in Medicinal Chemistry Library Synthesis
Abstract
In the landscape of modern drug discovery, the demand for structurally diverse, three-dimensional (3D), and sp³-rich compound libraries has never been greater. Such libraries are essential for identifying novel hit compounds and accelerating lead optimization cycles.[1][2][3] Secondary amines, particularly cyclic scaffolds, are foundational building blocks in this endeavor, prized for their ability to introduce conformational constraints and provide vectors for diversification.[2][4][5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of N-Methylcyclopentanamine hydrochloride. We present its physicochemical properties, safety profile, and detailed, field-proven protocols for its incorporation into compound libraries via high-throughput reductive amination and amide coupling reactions. The methodologies are designed for parallel synthesis formats, enabling the rapid and efficient generation of novel chemical entities.
Introduction: The Value Proposition of a Simple Scaffold
The pursuit of novel therapeutics is a journey through chemical space. Historically, medicinal chemistry has often favored flat, aromatic structures. However, there is a growing consensus that libraries enriched with sp³-hybridized centers, which offer greater structural complexity and three-dimensionality, are more akin to natural products and can lead to improved selectivity and physicochemical properties.[3]
N-Methylcyclopentanamine, a simple secondary cyclic amine, is an exemplary building block for constructing such libraries. Its cyclopentyl ring provides a rigid, non-planar scaffold that can orient substituents in defined vectors, while the secondary amine is a versatile functional handle for a multitude of chemical transformations. Secondary amines are vital functional groups in a vast number of pharmaceuticals, influencing properties like solubility, basicity, and target engagement.[6][7][8]
This guide focuses on the hydrochloride salt form, which offers superior stability, handling, and solubility in polar solvents compared to the free base, making it ideal for array-based chemistry and automated liquid handlers. We will detail two cornerstone reactions in medicinal chemistry—reductive amination and amide coupling—adapted for a parallel synthesis workflow to generate large, diverse libraries of novel tertiary amines and amides.[1][9][10]
Compound Profile: this compound
A thorough understanding of the starting material's properties is critical for reproducible and safe experimentation.
Physicochemical Properties
The key physical and chemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | N-methylcyclopentanamine;hydrochloride | [11] |
| CAS Number | 75098-42-9 | [12] |
| Molecular Formula | C₆H₁₄ClN | [11][12] |
| Molecular Weight | 135.63 g/mol | [11] |
| Appearance | White to off-white solid | [13] |
| Purity | Typically ≥95% | [12][14] |
| Storage | Inert atmosphere, room temperature | [13] |
| SMILES | CNC1CCCC1.Cl | [11] |
Safety & Handling
This compound is an irritant and requires careful handling. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Skin Irritant | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317 |
| Eye Irritant | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| Respiratory Irritant | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |
Data sourced from PubChem and commercial supplier safety data sheets.[11] Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[15][16][17]
Application I: Parallel Reductive Amination for Tertiary Amine Library Synthesis
Reductive amination is one of the most robust and widely used methods for C-N bond formation.[18][19] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine.[20] For library synthesis, this one-pot reaction is highly efficient. The use of a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it tolerates a wide range of functional groups and its reaction rate is often moderated by the rate of iminium formation, minimizing side reactions.[18][20]
Reductive Amination Workflow
The following diagram outlines the logical flow for synthesizing a library of tertiary amines from this compound and a diverse set of aldehydes.
Detailed Protocol: 96-Well Plate Format
Rationale: This protocol first generates the free amine in situ or uses a pre-made stock solution of the free base to ensure reactivity. Dichloroethane (DCE) is a preferred solvent for its ability to dissolve a wide range of substrates and its compatibility with the reducing agent.
Materials:
-
This compound
-
An array of diverse aldehydes (e.g., aromatic, heteroaromatic, aliphatic)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
96-well reaction blocks (e.g., 2 mL volume)
Procedure:
-
Preparation of Free Amine Stock Solution (0.2 M):
-
In a flask, dissolve this compound (1.36 g, 10 mmol) in anhydrous DCE (40 mL).
-
Add DIPEA (1.74 mL, 10 mmol) to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes.
-
Add additional DCE to bring the final volume to 50 mL. This solution is now ready for dispensing.
-
Self-Validation: The use of a volatile base like DIPEA ensures that any excess can be removed during solvent evaporation. The resulting salt (DIPEA·HCl) is often soluble and removed during the aqueous work-up.
-
-
Aldehyde Plate Preparation:
-
Prepare 0.2 M stock solutions of 96 different aldehydes in anhydrous DCE.
-
Using an automated liquid handler or multichannel pipette, dispense 250 µL (0.05 mmol) of each unique aldehyde stock solution into the corresponding well of a 96-well reaction block.
-
-
Amine Addition:
-
To each well containing an aldehyde, add 250 µL (0.05 mmol, 1.0 equiv) of the 0.2 M N-Methylcyclopentanamine free base stock solution.
-
-
Reaction Initiation:
-
Prepare a 0.4 M slurry of NaBH(OAc)₃ (4.24 g, 20 mmol) in anhydrous DCE (50 mL). Ensure the slurry is well-suspended before and during addition.
-
Causality: Using a slurry ensures the reagent is freshly available for the reaction. NaBH(OAc)₃ is moisture-sensitive, and this approach minimizes decomposition.
-
To each well, add 375 µL (0.15 mmol, 3.0 equiv) of the NaBH(OAc)₃ slurry. The excess reducing agent ensures the reaction goes to completion.
-
-
Reaction Incubation:
-
Seal the reaction block securely with a cap mat.
-
Place the block on an orbital shaker and agitate at room temperature for 12-18 hours.
-
-
Parallel Work-up:
-
Unseal the block in a fume hood. Carefully add 500 µL of saturated aqueous NaHCO₃ to each well to quench the excess reducing agent and any remaining acid.
-
Seal and shake the block for 10 minutes. Centrifuge the block to ensure phase separation.
-
Carefully remove the aqueous (bottom) layer.
-
Wash the organic layer with another 500 µL of water, shake, centrifuge, and remove the aqueous layer.
-
-
Product Isolation and Archiving:
-
Place the reaction block in a centrifugal evaporator to remove the DCE.
-
Reconstitute the resulting residues (crude tertiary amine products) in a known volume of DMSO (e.g., 500 µL) to create a 0.1 M stock plate.
-
Perform QC on a small aliquot from each well using LC-MS to determine purity and confirm the expected molecular weight.
-
Expected Library Diversity
| Aldehyde Input | Product Structure (Tertiary Amine) | Typical Purity (LC-MS) |
| Benzaldehyde | N-benzyl-N-methylcyclopentanamine | >90% |
| 4-Pyridinecarboxaldehyde | N-methyl-N-(pyridin-4-ylmethyl)cyclopentanamine | >85% |
| Isovaleraldehyde | N-isopentyl-N-methylcyclopentanamine | >90% |
| 2-Thiophenecarboxaldehyde | N-methyl-N-(thiophen-2-ylmethyl)cyclopentanamine | >85% |
Application II: Parallel Amide Coupling for Amide Library Synthesis
The amide bond is arguably the most common functional group in approved drugs.[21] Its synthesis via the coupling of a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[22] For challenging or precious substrates, and to ensure high success rates in a library setting, modern coupling reagents are employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent that promotes rapid reaction times and minimizes racemization of chiral centers adjacent to the carboxylic acid.[21][23]
Amide Coupling Workflow
This workflow details the steps for creating a diverse amide library, starting from the hydrochloride salt of our amine.
Sources
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. UBIRA ETheses - Eight-membered cyclic amines as novel scaffolds for drug discovery [etheses.bham.ac.uk]
- 3. Efficient access to sp3-rich tricyclic amine scaffolds through Diels-Alder reactions of azide-containing silyloxydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. asynt.com [asynt.com]
- 11. This compound | C6H14ClN | CID 43810760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. This compound CAS#: 75098-42-9 [m.chemicalbook.com]
- 14. N-Methyl-cyclopentanamine hydrochloride 95% | CAS: 75098-42-9 | AChemBlock [achemblock.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. hepatochem.com [hepatochem.com]
- 23. peptide.com [peptide.com]
Scalable Synthesis of N-Methylcyclopentanamine Hydrochloride: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed, scalable, and robust protocol for the synthesis of N-Methylcyclopentanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers not only a step-by-step methodology but also delves into the underlying chemical principles and practical considerations essential for successful and scalable synthesis. Our approach emphasizes safety, efficiency, and high purity of the final product, ensuring a reliable and reproducible process.
Introduction: The Significance of N-Methylcyclopentanamine Derivatives
N-Methylcyclopentanamine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The cyclopentanamine scaffold is present in a variety of biologically active compounds, and the N-methyl group can significantly influence physicochemical properties such as lipophilicity, basicity, and metabolic stability. The hydrochloride salt form is often preferred for its improved stability, crystallinity, and aqueous solubility, which are critical attributes for pharmaceutical development and handling. This guide details a scalable synthesis beginning from readily available starting materials, focusing on a one-pot reductive amination, a widely utilized and efficient method for C-N bond formation.[1][2][3]
Strategic Approach to Synthesis: Reductive Amination
The chosen synthetic route is a one-pot reductive amination of cyclopentanone with methylamine, followed by the formation of the hydrochloride salt. This strategy is advantageous for its operational simplicity, high atom economy, and scalability.
Reaction Scheme
Sources
One-pot synthesis involving N-Methylcyclopentanamine hydrochloride
Application Note & Protocol
Topic: High-Fidelity One-Pot Synthesis of N-Methylcyclopentanamine Hydrochloride via Reductive Amination
Introduction: The Strategic Value of One-Pot Synthesis and Cyclic Amines
In contemporary drug discovery and development, the demand for efficient, cost-effective, and environmentally benign synthetic methodologies is paramount. One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, epitomize this paradigm of process intensification. This approach minimizes solvent waste, reduces purification steps, and saves considerable time and resources.
Saturated cyclic amines are privileged scaffolds found in a vast array of pharmaceuticals and bioactive natural products. Their rigid, three-dimensional structures are crucial for specific molecular recognition and binding affinity at biological targets. N-Methylcyclopentanamine, as a secondary cyclic amine, serves as a versatile building block for more complex molecules. Its synthesis via a one-pot reductive amination of cyclopentanone with methylamine hydrochloride represents a robust and scalable route, making it a process of significant interest to medicinal and process chemists.[1][2] This document provides a detailed protocol and the underlying scientific principles for this transformation.
Reaction Principle: The Mechanism of One-Pot Reductive Amination
The one-pot synthesis of N-Methylcyclopentanamine from cyclopentanone and methylamine hydrochloride is a classic example of direct reductive amination. The entire transformation is orchestrated in a single reaction vessel and proceeds through two distinct, yet concurrent, mechanistic stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of cyclopentanone. Methylamine hydrochloride, a stable salt, is typically used in conjunction with a non-nucleophilic base or relies on the equilibrium to provide a sufficient concentration of the free amine. The resulting hemiaminal intermediate rapidly dehydrates under the reaction conditions to form a reactive electrophilic species, the N-methylcyclopentan-1-iminium ion.
-
In-Situ Reduction: A chemoselective reducing agent, present in the same pot, then reduces the iminium ion as it is formed. The key to a successful one-pot reaction is the choice of a reductant that is potent enough to reduce the C=N bond of the iminium ion but mild enough not to significantly reduce the starting ketone (C=O bond) under the same conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and tolerance to slightly acidic conditions which favor iminium ion formation.[3]
This tandem process efficiently drives the reaction towards the desired secondary amine product.
Caption: Reaction mechanism for one-pot reductive amination.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a standard laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Amount (mmol) | Volume/Mass |
| Cyclopentanone | 120-92-3 | 84.12 | >99% | 50.0 | 4.21 g (4.45 mL) |
| Methylamine hydrochloride | 593-51-1 | 67.52 | >98% | 60.0 | 4.05 g |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | >95% | 75.0 | 15.90 g |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | >99.8% | - | 200 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | - | - | ~100 mL |
| 1 M Sodium Hydroxide (aq) | 1310-73-2 | 40.00 | 1 M | - | As needed |
| Hydrochloric Acid, 2 M in Ether | 7647-01-0 | 36.46 | 2 M | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - | As needed |
Equipment
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of N-Methylcyclopentanamine HCl.
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (4.21 g, 50.0 mmol) and methylamine hydrochloride (4.05 g, 60.0 mmol).
-
Solvent Addition: Add 200 mL of anhydrous dichloromethane (DCM) to the flask. Seal the flask and purge with an inert atmosphere (e.g., nitrogen).
-
Initial Stirring: Stir the resulting suspension at room temperature for 20-30 minutes to allow for initial mixing and equilibration.
-
Cooling: Place the flask in an ice bath and cool the suspension to 0 °C.
-
Addition of Reducing Agent: While stirring vigorously at 0 °C, add sodium triacetoxyborohydride (15.90 g, 75.0 mmol) portion-wise over 30 minutes. Causality Note: Portion-wise addition is critical to control the initial exotherm and gas evolution (hydrogen) that may occur.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Work-up - Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 100 mL of saturated aqueous sodium bicarbonate solution to quench the excess reducing agent. Caution: Gas evolution (CO₂) will occur.
-
Work-up - Basification: Transfer the mixture to a 500 mL separatory funnel. Adjust the pH of the aqueous layer to >11 using 1 M NaOH solution. This ensures the product amine is in its free base form for efficient extraction.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM (2 x 50 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-Methylcyclopentanamine free base as an oil.
-
Formation of Hydrochloride Salt: Dissolve the crude oil in a minimal amount of diethyl ether (~50 mL). While stirring, slowly add 2 M HCl in diethyl ether dropwise until no further precipitation is observed and the solution is acidic.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield the final product, this compound.
Characterization and Expected Results
-
Yield: 75-90%
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, D₂O): Expected signals would include a multiplet for the cyclopentyl methine proton adjacent to the nitrogen, overlapping multiplets for the cyclopentyl methylene protons, and a singlet for the N-methyl group.
-
¹³C NMR (100 MHz, D₂O): Expected signals would include a peak for the cyclopentyl methine carbon, peaks for the cyclopentyl methylene carbons, and a peak for the N-methyl carbon.
-
Mass Spectrometry (ESI+): m/z = 100.1 [M+H]⁺ for the free base (C₆H₁₃N).[4]
Safety and Handling Precautions
-
Dichloromethane (DCM): Is a suspected carcinogen and is volatile. Handle only in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride (STAB): Is moisture-sensitive and can release flammable gas (hydrogen) upon contact with strong acids or water. Handle with care.
-
Hydrochloric Acid: Is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching and basification steps can be exothermic. Perform these steps slowly and with cooling.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; insufficient reducing agent; moisture in the reaction. | Extend reaction time. Ensure anhydrous conditions and use a slight excess of the reducing agent. |
| Presence of Ketone in Product | Inefficient reduction; STAB decomposed. | Use fresh, high-purity STAB. Ensure the reaction is stirred efficiently. |
| Formation of Side-Products | Over-alkylation (dicyclopentylmethylamine formation).[5] | Avoid high temperatures. Use only a slight excess of the ketone. The described stoichiometry helps minimize this. |
| Product is an Oil/Gummy Solid | Impurities present; insufficient drying. | Recrystallize the hydrochloride salt from an appropriate solvent system (e.g., isopropanol/ether). Ensure thorough drying. |
References
-
Zhang, Z., et al. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from: [Link]
-
ResearchGate. (n.d.). One-pot synthesis of N-tosylaziridine. [Diagram]. Retrieved from: [Link]
-
Wang, Y., et al. (2018). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ghattamaneni, L. R., et al. (2021). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by-reactions. Retrieved from: [Link]
-
Doležal, P., et al. (2002). Reductive amination of cyclopentanone. Chemical Papers. Retrieved from: [Link]
-
Reddy, B. N., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Available at: [Link]
-
Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology. Available at: [Link]
-
PubChem. (n.d.). N-cyclopentyl-N-methylcyclopentanamine. Retrieved from: [Link]
-
PubChem. (n.d.). N-methylcyclopentanamine. Retrieved from: [Link]
-
ChemSrc. (n.d.). N-Methylcyclopentanamine. Retrieved from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. CYCLOPENTYL-METHYL-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-cyclopentyl-N-methylcyclopentanamine | C11H21N | CID 255593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Methylcyclopentanamine Hydrochloride
Welcome to the technical support guide for the purification of N-Methylcyclopentanamine hydrochloride (CAS No. 75098-42-9).[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound from typical reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflow effectively.
Troubleshooting Guide: From Reaction Crude to Pure Product
This section addresses specific, hands-on problems you may encounter during the purification process.
Q1: My final product is an oil or a sticky solid and refuses to crystallize. What is happening and what should I do?
A1: This is a very common issue, typically pointing to the presence of impurities that are depressing the melting point and disrupting the crystal lattice formation.
-
Causality: The most likely culprits are unreacted starting materials (cyclopentanone), byproducts from the synthesis (such as cyclopentanol from over-reduction), or residual solvents.[3] These molecules interfere with the ordered packing required for crystallization. An incomplete conversion of the free amine to its hydrochloride salt can also result in an oily product.
-
Expert Recommendation:
-
Confirm Salt Formation: First, ensure complete protonation. Dissolve your crude product in a minimal amount of a suitable solvent (like isopropanol) and add a small amount of concentrated HCl or introduce anhydrous HCl gas. If the material is not fully protonated, you will often see precipitation or cloudiness.
-
Liquid-Liquid Extraction (Pre-Crystallization Cleanup): If the issue persists, it's best to revert the salt to its free base for a cleanup wash. Dissolve the crude oil in water and basify the solution to a pH > 10 with NaOH.[3] Extract the free N-methylcyclopentanamine into an organic solvent like diethyl ether or dichloromethane. Wash this organic layer sequentially with water and then brine to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Re-formation of the Salt: The purified free base can now be converted back to the hydrochloride salt by dissolving it in a solvent like diethyl ether or ethyl acetate and adding a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether).[4] This often results in the precipitation of a much purer, crystalline solid.
-
Q2: My overall yield of this compound is consistently low after purification. Where am I losing my product?
A2: Low yield can be traced to several steps in the workup and purification process. Identifying the specific point of loss is key to optimization.
-
Causality & Solutions:
-
Incomplete Extraction: During an acidic wash to remove the amine from the organic layer, ensure the pH is sufficiently low (pH < 2) to fully protonate the amine and render it water-soluble.[5] Conversely, when extracting the free base from an aqueous layer, ensure the pH is high enough (pH > 10) to deprotonate the ammonium salt fully.[3][6] Always check the pH of the aqueous layer after mixing.
-
Product Volatility: The free base, N-methylcyclopentanamine, can be relatively volatile.[3] Avoid using high heat or prolonged vacuum when removing solvents after extraction of the free base. This is a common and often overlooked source of product loss.
-
Improper Recrystallization Technique: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling. Additionally, cooling the solution too rapidly can trap impurities and reduce the yield of pure crystals.
-
Incomplete Precipitation: When forming the hydrochloride salt, if the solvent is too polar, the salt may have some solubility, leading to incomplete precipitation and loss of product into the filtrate.[3]
-
Q3: My NMR analysis shows my crystalline product is still contaminated with cyclopentanone. I've already recrystallized it twice. Why isn't this working?
A3: This indicates that the impurity co-crystallizes with your product or has very similar solubility properties in your chosen recrystallization solvent. Recrystallization is effective at removing impurities with different solubility profiles, but it can be inefficient for certain contaminants.
-
Expert Recommendation: For stubborn, non-basic impurities like cyclopentanone or the byproduct cyclopentanol, purification of the free amine before salt formation is the most robust strategy.[3]
-
Chromatography of the Free Base: Flash column chromatography is highly effective. After converting your crude salt to the free base, run it on a silica gel column. To prevent the amine from streaking on the acidic silica, it is crucial to add a small amount of a tertiary amine like triethylamine (typically 0.5-1%) to your eluent system.[4] A gradient elution from hexane to ethyl acetate is often a good starting point.
-
Acidic Wash: A simple acidic wash of the free base dissolved in an organic solvent can also be effective. The basic amine will be protonated and move to the aqueous layer, while the neutral ketone impurity will remain in the organic layer, which can then be discarded.[6] You can then recover your purified amine by basifying the aqueous layer and re-extracting.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For salts, this often involves a polar solvent or a mixed-solvent system.
-
Systematic Approach:
-
Single Solvents: Test small amounts of your crude product in various polar solvents like isopropanol (IPA), ethanol, or methanol. Heat the mixture to boiling; a good solvent will fully dissolve the compound. Then, allow it to cool to room temperature and then in an ice bath. Observe if clean crystals form.
-
Solvent/Anti-Solvent System: This is often the most effective method. Dissolve the salt in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or even water).[7] Then, slowly add a less polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes persistently cloudy.[4][8] Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Data Summary: Common Recrystallization Solvents
Solvent System Type Rationale & Use Case Isopropanol (IPA) Single Solvent Good balance of polarity. Often dissolves the salt when hot and yields good crystals upon cooling. A very common starting point. Ethanol / Diethyl Ether Solvent/Anti-Solvent Dissolve in minimal hot ethanol, then add ether until cloudy. Excellent for precipitating hydrochloride salts.[4][8] Methanol / Ethyl Acetate Solvent/Anti-Solvent Similar to the above. Methanol has high solvating power, and ethyl acetate acts as a good anti-solvent. | Water | Single Solvent | Use with caution. While the salt may be water-soluble, getting it to crystallize can be difficult, and drying the final product is tedious.[7] Best for highly polar compounds. |
Q2: What is the most reliable way to assess the purity of my final product?
A2: A combination of analytical techniques should be used for a comprehensive assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool. It will not only confirm the structure of your desired compound but also reveal the presence of residual solvents or other organic impurities. Integration of the impurity peaks relative to your product peaks can provide a quantitative estimate of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range. Compare your experimental value to the literature value.
-
Chromatography (GC-MS or LC-MS): These techniques are excellent for detecting trace impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful after converting the salt back to the more volatile free base.
Q3: What are the primary safety considerations when handling N-Methylcyclopentanamine and its hydrochloride salt?
A3: As with all chemicals, you must consult the Safety Data Sheet (SDS) before starting work. For this compound, the primary hazards are:
-
Irritation: It is known to cause skin and serious eye irritation.[2][9]
-
Respiratory Issues: It may cause respiratory irritation.[2]
-
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid breathing dust or vapors.[10]
Detailed Protocol: Recrystallization via Solvent/Anti-Solvent Method
This protocol outlines a standard procedure for purifying this compound using an isopropanol/diethyl ether system.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of warm isopropanol (IPA) dropwise while stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.
-
Precipitation: Allow the solution to cool slightly. Begin slowly adding diethyl ether (the anti-solvent) while stirring. Continue adding until the solution becomes persistently cloudy (turbid).
-
Re-dissolution: Gently warm the cloudy mixture until it becomes a clear solution again. This ensures you are at the precise saturation point for optimal crystal growth.
-
Crystal Growth: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold diethyl ether to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. The final product should be a white to off-white, free-flowing crystalline solid.
Visual Workflow: Troubleshooting Purification
The following diagram provides a decision-making workflow for addressing common purification challenges.
Caption: Troubleshooting workflow for purifying N-Methylcyclopentanamine HCl.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-butylcyclopentanamine Hydrochloride.
- ChemScene. (n.d.). This compound | 75098-42-9.
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Reddit. (2022). Amine workup. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemsrc. (n.d.). N-Methylcyclopentanamine. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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- 10. N-Methyl-cyclopentanamine hydrochloride 95% | CAS: 75098-42-9 | AChemBlock [achemblock.com]
Technical Support Center: Overcoming Solubility Challenges with N-Methylcyclopentanamine Hydrochloride
Welcome to the technical support center for N-Methylcyclopentanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. It is well-understood in the field that while hydrochloride salts of amines enhance stability and ease of handling, they can present significant solubility challenges in common organic solvents.[1] This resource provides in-depth, practical solutions to overcome these issues, ensuring the smooth progression of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in my reaction solvent (e.g., DCM, THF, Acetonitrile)?
This is the most common issue encountered with this compound. The poor solubility stems from the ionic character of the hydrochloride salt. The strong ionic lattice energy of the salt makes it difficult for less polar organic solvents to effectively solvate and break apart the crystal structure. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, while polar enough for many organic reactions, are often insufficient to dissolve amine hydrochloride salts. In contrast, the parent free amine, N-methylcyclopentanamine, is a non-polar molecule and is expected to be readily soluble in a wide range of organic solvents.[2]
The general principle of "like dissolves like" dictates that ionic salts are most soluble in highly polar, protic solvents like water or methanol, while they exhibit very low solubility in solvents of moderate to low polarity.[3]
Q2: I've observed that my reaction is sluggish or has stalled. Could this be related to the solubility of the this compound?
Absolutely. If the this compound is not fully dissolved, the concentration of the amine available to react is significantly lower than the stoichiometric amount added. This can lead to slow reaction rates, incomplete conversion, and the formation of side products. For a reaction to proceed efficiently, the reactants must be in the same phase to allow for effective molecular collisions.[1]
Troubleshooting Guide: Strategies for Enhancing Solubility
When faced with solubility issues, there are several effective strategies you can employ. The most common and robust method is the in-situ generation of the free amine.
Strategy 1: In-situ Free Amine Generation with a Tertiary Amine Base
This is the most widely recommended approach for reactions that are not water-sensitive. By adding a soluble organic base, you can neutralize the hydrochloride salt, releasing the free N-methylcyclopentanamine directly into the reaction mixture. The free amine is significantly more soluble in common organic solvents.[4]
Mechanism: The tertiary amine base (e.g., triethylamine) deprotonates the ammonium salt of N-methylcyclopentanamine, forming the free amine and the hydrochloride salt of the tertiary amine.
R₂NH₂⁺Cl⁻ + Et₃N ⇌ R₂NH + Et₃NH⁺Cl⁻
Recommended Bases:
-
Triethylamine (TEA): A common, cost-effective choice.
-
Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic, sterically hindered base, useful when the nucleophilicity of TEA could lead to side reactions.
Step-by-Step Protocol for In-situ Free Amine Generation:
-
To your reaction vessel, add the this compound and the chosen anhydrous organic solvent (e.g., DCM, THF, DMF).
-
Stir the resulting suspension at room temperature.
-
Slowly add 1.1 to 1.5 equivalents of triethylamine or diisopropylethylamine to the suspension.
-
Stir the mixture for 15-30 minutes. You should observe the solid this compound dissolving.
-
The resulting solution, which now contains the free N-methylcyclopentanamine, can be used directly for the subsequent reaction step (e.g., addition of an acyl chloride for amide bond formation).[5]
Strategy 2: Using a Co-solvent System
In some cases, the addition of a polar co-solvent can improve the solubility of the hydrochloride salt without the need for a base. This approach is particularly useful when the reaction conditions are sensitive to the presence of an additional base.
What is a Co-solvent? A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, increases the solubility of a poorly soluble compound.[6] Common co-solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Considerations:
-
Reaction Compatibility: Ensure the co-solvent does not interfere with your reaction chemistry.
-
Work-up: The high boiling points of DMF and DMSO can sometimes complicate product isolation.
Experimental Approach:
-
Attempt to dissolve the this compound in your primary reaction solvent.
-
If solubility is poor, add a co-solvent (e.g., DMF or DMSO) dropwise while stirring until the solid dissolves.
-
Start with a small percentage of the co-solvent (e.g., 5-10% of the total volume) and increase as necessary.
Strategy 3: Temperature Adjustment
For many compounds, solubility increases with temperature.[3] Gently heating the reaction mixture can sometimes be sufficient to dissolve the this compound.
Cautions:
-
Reactant/Product Stability: Ensure that your starting materials and desired product are stable at elevated temperatures.
-
Solvent Boiling Point: Do not exceed the boiling point of your solvent.
Procedure:
-
Create a suspension of the this compound in the reaction solvent at room temperature.
-
Gradually increase the temperature while stirring and monitor for dissolution.
-
Once dissolved, the reaction can be maintained at that temperature or cooled to a lower temperature if necessary for the reaction to proceed.
Data Summary Table
| Solvent | Predicted Solubility of N-Methylcyclopentanamine HCl | Predicted Solubility of N-Methylcyclopentanamine (Free Amine) | Comments |
| Water | High | Sparingly Soluble | The hydrochloride salt is ionic and readily dissolves in water. |
| Methanol/Ethanol | Moderate to High | High | Polar protic solvents that can solvate the ionic salt. |
| Dichloromethane (DCM) | Very Low | High | A common solvent for organic reactions, but a poor solvent for amine salts. |
| Tetrahydrofuran (THF) | Very Low | High | Similar to DCM in its inability to effectively dissolve the hydrochloride salt. |
| Acetonitrile | Low | High | A polar aprotic solvent with limited ability to dissolve amine salts. |
| Diethyl Ether | Very Low | High | Often used as an anti-solvent to precipitate amine hydrochloride salts.[4] |
| Dimethylformamide (DMF) | Moderate | High | A polar aprotic solvent that can act as a co-solvent to aid dissolution. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | High | A strong polar aprotic solvent capable of dissolving many salts.[7] |
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocol: Amide Coupling using In-situ Free Amine Generation
This protocol provides a practical example of using this compound in an amide coupling reaction with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Add anhydrous DCM to the flask to create a stirrable suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add TEA (1.2 eq) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 20 minutes. The solid should dissolve, indicating the formation of the free amine.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude amide, which can then be purified by column chromatography.
Caption: Workflow for amide coupling.
References
- Benchchem. (2025). Technical Support Center: Synthesis of N-butylcyclopentanamine Hydrochloride.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of N-butylcyclopentanamine Hydrochloride.
- ChemicalBook. (2025). This compound | 75098-42-9.
- ChemScene. (n.d.). 75098-42-9 | this compound.
- ChemSigma. (2025). This compound [ 75098-42-9 ].
- Fisher Scientific. (n.d.). Amide Synthesis.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- MDPI. (n.d.). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. r/chemistry.
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- ResearchGate. (2025). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
- Sciencemadness.org. (2011). Solubility of organic amine salts.
- Sigma-Aldrich. (n.d.). This compound | 75098-42-9.
- Taylor & Francis Online. (n.d.). Nucleophilic Substitution Reactions.
- University of Calgary. (2023). Solubility of Organic Compounds.
- WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- YouTube. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net.
- YouTube. (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions.
- Quora. (2018). Are amines soluble in organic solvents?.
- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- ResearchGate. (2009). The discriminative stimulus effects of N-methyl-D-aspartate glycine-site ligands in NMDA antagonist-trained rats.
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Side reactions of N-Methylcyclopentanamine hydrochloride in organic synthesis
Welcome to the technical support center for N-Methylcyclopentanamine Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile secondary amine in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reactions, minimize side products, and ensure the integrity of your synthesis.
Section 1: Troubleshooting Guide for Common Side Reactions
This section provides a detailed breakdown of specific issues that may arise during reactions involving this compound, their probable causes rooted in side reactions, and step-by-step protocols to mitigate them.
Issue 1: Low Yield of the Desired Product in Reductive Amination
Symptom: The overall yield of the N-methylcyclopentanamine-derived product is consistently low after performing a reductive amination with a ketone or aldehyde.
Probable Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation between N-methylcyclopentanamine and the carbonyl compound to form an imine (or enamine) is a reversible equilibrium reaction.[1] To drive this equilibrium towards the imine, the removal of the water byproduct is crucial.
-
Solution:
-
Azeotropic Removal: If the solvent allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it forms.
-
Dehydrating Agents: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves into the reaction mixture.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as TiCl₄ or ZnCl₂, can catalyze imine formation.
-
-
-
Reduction of the Carbonyl Starting Material: The reducing agent can directly reduce the starting aldehyde or ketone to an alcohol, competing with the reduction of the desired imine intermediate.
-
Solution:
-
Use a pH-Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that are more effective at reducing protonated iminium ions than neutral carbonyls, especially under weakly acidic conditions (pH 4-6).[2][3]
-
Two-Step Procedure: First, allow the imine to form completely by stirring the amine and carbonyl together for a period (e.g., 1-2 hours) before adding the reducing agent. This increases the concentration of the imine relative to the carbonyl.
-
-
-
Product Loss During Workup: N-methylcyclopentanamine and its derivatives can be volatile or have some water solubility, leading to loss during extraction and solvent removal.[1]
-
Solution:
-
pH Adjustment: Before extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to convert the amine hydrochloride salt to the free base, which is more soluble in organic solvents.[1]
-
Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure to avoid loss of a volatile product.
-
Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of the amine in the aqueous phase and improve extraction efficiency.
-
-
Issue 2: Formation of Over-Alkylated Byproducts in N-Alkylation Reactions
Symptom: Analysis of the crude product from an N-alkylation reaction shows the presence of a tertiary amine or a quaternary ammonium salt in addition to the desired secondary amine product.
Probable Cause: The product of the initial alkylation, a secondary amine, can compete with the starting N-methylcyclopentanamine for the alkylating agent. This newly formed tertiary amine may be even more nucleophilic, leading to further alkylation.[4][5]
Solutions:
-
Stoichiometric Control: Use a significant excess of N-methylcyclopentanamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary or secondary amine.[5]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low concentration of it in the reaction mixture, thereby reducing the chance of the product reacting further.[5]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[5]
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to neutralize the acid formed during the reaction without competing as a nucleophile.
Issue 3: Competing N-Acylation and Unwanted Amide Formation
Symptom: In a reaction where another functional group was the target, you observe the formation of an N-acyl-N-methylcyclopentanamine (an amide).
Probable Cause: N-methylcyclopentanamine is a nucleophilic amine and will readily react with acylating agents such as acid chlorides, anhydrides, and activated esters.[6][7]
Solutions:
-
Protecting Group Strategy: If the N-acylation is undesirable, protect the amine functionality before proceeding with the reaction. Common protecting groups for secondary amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can sometimes disfavor the N-acylation if it has a higher activation energy than the desired reaction.
-
pH Control: In some cases, maintaining a specific pH can protonate the amine, reducing its nucleophilicity and preventing it from reacting.
-
Data Summary: Impact of Reaction Conditions on Side Product Formation
| Side Reaction | Key Factor | Condition to Favor Main Product | Condition Favoring Side Product |
| Over-alkylation | Amine:Alkylating Agent Ratio | > 3:1 | 1:1 or excess alkylating agent |
| Carbonyl Reduction | Reducing Agent Choice | NaBH(OAc)₃, NaBH₃CN | NaBH₄ |
| N-Acylation | Presence of Acylating Agent | Protection of the amine | Unprotected amine |
Experimental Protocol: Minimizing Over-alkylation in the Synthesis of N-Ethyl-N-methylcyclopentanamine
-
To a solution of N-methylcyclopentanamine (3.0 g, 30.2 mmol) in acetonitrile (50 mL) is added potassium carbonate (8.3 g, 60.4 mmol).
-
The mixture is stirred vigorously at room temperature.
-
Ethyl iodide (2.35 g, 15.1 mmol) is added dropwise to the suspension over 1 hour.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the solids are filtered off, and the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water to remove any remaining salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully evaporated.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Common impurities can include unreacted starting materials from its synthesis, such as cyclopentanone and methylamine, as well as byproducts like cyclopentanol from the reduction of cyclopentanone.[1] Over-alkylation during its synthesis could also lead to the presence of tertiary amines.
Q2: How does steric hindrance of N-Methylcyclopentanamine affect its reactivity?
A2: The cyclopentyl group introduces moderate steric bulk around the nitrogen atom. This can influence its reactivity in N-acylation and N-alkylation reactions when compared to less hindered secondary amines like diethylamine.[6] While still a reactive nucleophile, this steric hindrance can sometimes be advantageous in controlling over-alkylation.
Q3: What is the best way to handle and store this compound?
A3: this compound is a solid that should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at room temperature. It is hygroscopic and can be corrosive, so appropriate personal protective equipment should be used.
Q4: Can N-Methylcyclopentanamine undergo N-dealkylation under certain reaction conditions?
A4: Yes, while generally stable, N-dealkylation of tertiary and some secondary amines can occur under specific, often harsh, conditions, such as with certain oxidizing agents or specific enzyme systems.[8] In typical organic synthesis, this is not a common side reaction unless specific reagents known to cause N-dealkylation are used.
Q5: How can I effectively purify my product if side reactions have occurred?
A5:
-
Column Chromatography: This is a very effective method for separating the desired product from byproducts like over-alkylated amines or alcohol impurities.[1]
-
Recrystallization: For solid products like the hydrochloride salt, recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) is an excellent technique for purification.[1]
-
Acid-Base Extraction: This can be used to separate the amine products from neutral byproducts like alcohols.
Section 3: Visualizing Reaction Pathways
Diagram 1: Reductive Amination and Competing Side Reaction
Caption: Reductive amination pathway and the competing reduction of the carbonyl starting material.
Diagram 2: Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A step-by-step troubleshooting guide for low yields in reductive amination reactions.
References
- BenchChem. (2025). Technical Support Center: Synthesis of N-butylcyclopentanamine Hydrochloride.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1-Cyclopentyl-N-methyl-methanamine and Other Secondary Amines.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
-
Murahashi, S. I., & Komiya, N. (2009). N-Dealkylation of Amines. Science of Synthesis, 40.1.1.5.5. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
ACS. (n.d.). Reductive Amination. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with N-Methylcyclopentanamine Hydrochloride
Welcome to the technical support resource for N-Methylcyclopentanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use in chemical synthesis. Our focus is on explaining the causality behind experimental choices to empower you to optimize reaction yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most fundamental and critical aspects of working with this compound. Understanding these principles is the first step toward successful experimentation.
Q1: My reaction failed completely or gave a negligible yield. What is the most common reason for this?
A1: The most frequent cause of reaction failure is overlooking the fact that you are starting with a hydrochloride salt. The nitrogen atom in this compound is protonated, forming an ammonium salt (R₂NH₂⁺Cl⁻). In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering the amine unreactive.
To initiate any reaction where the amine acts as a nucleophile (e.g., acylation, alkylation, reductive amination), you must first neutralize the salt to generate the free base, N-Methylcyclopentanamine. This is typically done in situ by adding a suitable base.
Core Protocol: In Situ Liberation of the Free Amine
-
Setup: To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.) and your chosen anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)).
-
Base Addition: Add at least 1.1 equivalents of a suitable base (see Q2 for selection). An organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is commonly used.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. You will typically observe the formation of a precipitate, which is the hydrochloride salt of the added base (e.g., Triethylammonium chloride).
-
Proceed: The resulting mixture, containing the free N-Methylcyclopentanamine, can now be used directly in the subsequent reaction step by adding your electrophile or other reagents.
Q2: How do I select the appropriate base for neutralizing the hydrochloride salt and for the reaction itself?
A2: The choice of base is critical and depends on the specific reaction you are performing. The base serves two potential purposes: neutralizing the starting material and scavenging acid produced during the reaction (e.g., HCl from an acyl chloride).
Key considerations include:
-
Basicity (pKa of Conjugate Acid): The base must be strong enough to deprotonate the this compound (the pKa of similar secondary ammonium salts is ~11) but should not cause unwanted side reactions.
-
Solubility: The base and its resulting hydrochloride salt should have appropriate solubility profiles in your chosen solvent. For instance, the precipitation of triethylammonium chloride can help drive the initial neutralization equilibrium.
-
Steric Hindrance: Sterically hindered bases like DIPEA (Hünig's base) are excellent acid scavengers but are non-nucleophilic, which prevents them from competing with your amine in reactions like alkylation.
Table 1: Comparison of Common Bases
| Base | pKa (Conjugate Acid) | Formula | Typical Use Cases & Comments |
| Triethylamine (TEA) | 10.75 | Et₃N | Standard, cost-effective choice for neutralizing HCl salts and scavenging acid in acylations/alkylations. Can be nucleophilic. |
| Diisopropylethylamine (DIPEA) | 10.98 | i-Pr₂NEt | Sterically hindered and non-nucleophilic. Ideal for preventing side reactions where the base might compete with the amine substrate. |
| Potassium Carbonate | 10.33 | K₂CO₃ | A common, inexpensive inorganic base. Heterogeneous in many organic solvents, which can be beneficial for workup but may lead to slower reaction rates.[1] |
| Cesium Carbonate | 10.33 | Cs₂CO₃ | More soluble in organic solvents than K₂CO₃, often leading to faster reaction rates, particularly in alkylations.[1] |
Part 2: Reaction-Specific Troubleshooting Guides
This section provides detailed troubleshooting for common reactions involving N-Methylcyclopentanamine.
Guide 1: N-Acylation (Amide Formation)
N-acylation is the formation of an amide bond by reacting N-Methylcyclopentanamine with an acylating agent like an acyl chloride or anhydride.
Q: My acylation yield is low, and I recover mostly unreacted starting material. What's wrong?
A: This issue typically points to one of three problems:
-
Incomplete Neutralization: You did not add enough base to both neutralize the this compound AND scavenge the HCl generated from the acyl chloride. For every one equivalent of amine hydrochloride, you need at least two equivalents of base (e.g., TEA).
-
Moisture Contamination: Acyl chlorides are highly moisture-sensitive and can be hydrolyzed to the unreactive carboxylic acid. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Poor Acylating Agent: If you are using a carboxylic acid directly with a coupling agent (e.g., EDC, DCC), the activation step may be inefficient. Confirm the efficacy of your coupling protocol.
Workflow: Troubleshooting N-Acylation
Caption: Workflow for diagnosing low N-acylation yields.
Optimized Protocol: Acylation with Benzoyl Chloride
-
Amine Preparation: In a flame-dried, three-neck flask under N₂, suspend this compound (1.36 g, 10 mmol, 1.0 eq.) in anhydrous DCM (40 mL).
-
Base Addition: Add triethylamine (2.79 mL, 20 mmol, 2.0 eq.) and stir for 20 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of benzoyl chloride (1.16 mL, 10 mmol, 1.0 eq.) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Guide 2: N-Alkylation
N-alkylation involves forming a C-N bond, typically by reacting the amine with an alkyl halide. With a secondary amine like N-Methylcyclopentanamine, the product is a tertiary amine.
Q: The alkylation reaction is very slow or stalls completely. How can I increase the reaction rate?
A: Low reactivity in N-alkylation is often a matter of choosing the right conditions to favor the Sₙ2 mechanism.[1]
-
Increase Temperature: Many alkylations require heating. Gradually increase the temperature (e.g., to reflux) while monitoring for potential decomposition.[1]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are superior to less polar solvents like DCM or THF for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its effective reactivity.[1]
-
Base Selection: For less reactive alkyl halides (e.g., alkyl chlorides), a stronger base may be required to maintain a sufficient concentration of the free amine. Consider switching from K₂CO₃ to a stronger base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[1]
Workflow: Optimizing N-Alkylation Reactions
Caption: Decision tree for accelerating N-alkylation reactions.
Guide 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.
Q: My reaction is incomplete, and the final product is contaminated with a residual imine intermediate. How can I solve this?
A: The presence of a leftover imine is a classic sign of an incomplete or inefficient reduction step.[2] The equilibrium between the amine/carbonyl and the imine must be successfully shifted and the imine must be reduced faster than the starting carbonyl.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone, lowering yield. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a milder agent that selectively reduces the protonated imine intermediate at a much faster rate than it reduces the carbonyl compound.[3][4] It is often the reagent of choice for one-pot reductive aminations.
-
pH Control: The reaction is often catalyzed by mild acid (like acetic acid), which promotes the formation of the iminium ion, the species that is actually reduced. However, too much acid can protonate the starting amine, rendering it non-nucleophilic. An optimal pH is typically between 5 and 7.
-
Water Removal: While many reductive aminations are tolerant of some water, the initial imine formation is an equilibrium reaction that produces water.[5] Using a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can help drive the reaction toward the imine, ensuring it is available for reduction.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Characteristics |
| Sodium Borohydride | NaBH₄ | Powerful; can reduce aldehydes/ketones. Best used in a two-step procedure (form imine first, then reduce).[3] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines in the presence of carbonyls. Highly toxic (cyanide). Requires careful pH control.[3] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and highly selective for imines/iminium ions. Less toxic and does not require strict pH control. Ideal for one-pot reactions.[3][4] |
Optimized Protocol: Reductive Amination with Cyclohexanone
-
Setup: To a round-bottom flask, add this compound (1.36 g, 10 mmol, 1.0 eq.), cyclohexanone (1.04 mL, 10 mmol, 1.0 eq.), and 1,2-dichloroethane (DCE, 40 mL).
-
Neutralization & Imine Formation: Add triethylamine (1.53 mL, 11 mmol, 1.1 eq.) followed by acetic acid (0.06 mL, 1 mmol, 0.1 eq.). Stir for 30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (2.54 g, 12 mmol, 1.2 eq.) portion-wise over 10 minutes.
-
Reaction: Stir at room temperature for 12-24 hours until the reaction is complete by LC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to provide the crude tertiary amine product.
References
-
This compound, CasNo.75098-42-9 . LookChem. [Link]
-
Question about reductive amination reaction procedure . Reddit r/Chempros. [Link]
-
This compound Synthetic Routes . Molbase. [Link]
-
This compound . PubChem. [Link]
-
A review on various methods of amide synthesis . Scholars Research Library - Der Pharma Chemica. [Link]
-
N-methylcyclopentanamine . PubChem. [Link]
-
N-cyclopentyl-N-methylcyclopentanamine . PubChem. [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles . National Institutes of Health (NIH). [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? . Reddit. [Link]
-
N-Methylcyclopentanamine | CAS#:2439-56-7 . Chemsrc. [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
-
CYCLOPENTYL-METHYL-AMINE | CAS#:2439-56-7 . LookChem. [Link]
-
Hg/Al Reductive Amination w/Ammonia - Not Viable? . Sciencemadness Discussion Board. [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation? . ResearchGate. [Link]
Sources
N-Methylcyclopentanamine hydrochloride stability and degradation pathways
Technical Support Center: N-Methylcyclopentanamine Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to troubleshoot issues and design robust experiments.
Part 1: Frequently Asked Questions (FAQs) on Handling and Storage
This section addresses the most common questions regarding the day-to-day handling and storage of this compound to ensure its integrity from the moment it arrives in your lab.
Q1: What are the ideal long-term storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal long-term stability, storage under an inert atmosphere (like argon or nitrogen) at room temperature is recommended. The key is to minimize exposure to moisture and atmospheric oxygen.
Causality: The hydrochloride salt is hygroscopic, meaning it can absorb moisture from the air. This moisture can initiate hydrolytic degradation pathways or act as a medium for other reactions.[3] Storing under an inert atmosphere prevents slow oxidative degradation over time.
Q2: What substances are incompatible with this compound?
A2: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3][4]
Causality:
-
Strong Oxidizing Agents: The secondary amine group is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.
-
Strong Bases (in solution): While not listed as an incompatibility for the solid, adding a strong base to a solution of this compound will deprotonate the ammonium salt, liberating the more volatile and potentially more reactive free base, N-methylcyclopentanamine.
-
Reactive Acid Derivatives: Acid chlorides and anhydrides can react with the secondary amine, leading to the formation of amides.
Q3: The material is a solid. Why is moisture such a critical concern?
A3: While the compound is a solid, the hydrochloride salt makes it susceptible to absorbing atmospheric water.[3] Adsorbed surface moisture can create a microenvironment where degradation can occur. Furthermore, in solution, the salt of a weak base (N-methylcyclopentanamine) and a strong acid (HCl) can lead to an acidic pH, which may catalyze the degradation of the compound itself or other molecules in a formulation.[5]
Q4: What are the expected hazardous decomposition products under high heat or fire?
A4: In the event of a fire or extreme thermal stress, irritating and toxic gases will be generated.[1] Expect the release of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][3]
Part 2: Troubleshooting Guide for Experimental Inconsistencies
This section is designed to help you diagnose and resolve specific issues you might encounter during your experiments that could be related to compound instability.
Q5: I'm seeing an unexpected peak in my HPLC/LC-MS analysis of an aged solution. What could it be?
A5: An unexpected peak is a classic sign of degradation. The identity of the degradant depends on the storage conditions of the solution.
-
Probable Cause 1: Oxidation. If the solution was exposed to air, especially in the presence of light or metal ions, oxidative degradation is likely. Secondary amines can oxidize to form N-oxides or hydroxylamines.
-
Probable Cause 2: Reaction with Solvent or Buffer. If using reactive solvents (e.g., acetone, which can form iminiums) or buffers, an adduct may have formed. For example, some degradation studies have shown that secondary amines can react with byproducts of stress reactions, such as formaldehyde, to form artifacts.[6]
-
Probable Cause 3: Photodegradation. If the solution was exposed to UV or even ambient lab light, a photolytic degradant may have formed. While the molecule lacks a strong chromophore, photodegradation can still occur.[7][8]
Troubleshooting Protocol:
-
Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to get an accurate mass and predict a molecular formula for the new peak.
-
Perform a Forced Degradation Study: Intentionally stress a fresh sample of your compound under controlled conditions (see Part 4 for protocol) such as with an oxidizing agent (e.g., 0.1% H₂O₂), acid (0.1 M HCl), base (0.1 M NaOH), heat, and light.
-
Compare Chromatograms: Compare the retention time of the impurity in your aged sample to the degradants formed during the forced degradation study. This can help identify the degradation pathway.[9]
Q6: The color of my solid compound has changed from white to off-white/yellow. Is it still usable?
A6: A color change is a visual indicator of a chemical change and suggests potential degradation.
Causality: This is often due to slow, low-level oxidation or reaction with atmospheric impurities over a long period. While the bulk of the material may still be intact, the presence of colored impurities signifies that the compound is no longer pure.
Recommended Action:
-
Re-analyze the Material: Do not assume the material is acceptable. Perform analytical testing (e.g., HPLC for purity, NMR for structure confirmation) to quantify the level of impurity.
-
Assess Impact: Determine if the observed impurity level is acceptable for your specific application. For sensitive quantitative assays or in vivo studies, using a fresh, pure lot of the compound is strongly recommended.
Q7: I'm experiencing poor reproducibility in my bioassays. Could compound instability be the cause?
A7: Absolutely. If the compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to inconsistent results.
Causality: Assay media are often complex aqueous solutions kept at physiological temperature (~37°C), which can accelerate degradation. The pH of the buffer, presence of dissolved oxygen, and interaction with other media components can all affect stability.
Troubleshooting Workflow:
Caption: Workflow for diagnosing compound instability in bioassays.
Part 3: Understanding Potential Degradation Pathways
This compound, as a secondary cyclic amine salt, can undergo degradation through several mechanisms. Understanding these pathways is crucial for developing stable formulations and interpreting analytical data.[6][10]
| Stress Condition | Potential Degradation Mechanism | Key Factors | Potential Products |
| Acidic/Basic Hydrolysis | While the C-N bond is relatively stable, extreme pH can affect the salt form and other formulation components.[5][10] | pH, Temperature, Water | Liberation of free amine (basic pH) |
| Oxidation | Attack on the nitrogen lone pair or adjacent carbon atoms by oxidizing agents or atmospheric oxygen.[11] | Oxygen, Peroxides, Metal Ions, Light | N-oxide, Hydroxylamine, Ring-opened products |
| Photolysis | Absorption of UV or high-energy visible light leading to bond cleavage.[8] | Wavelength, Light Intensity, Photosensitizers | Radical species, complex mixtures |
| Thermal Degradation | High temperatures provide energy to overcome activation barriers for bond cleavage.[3] | Temperature, Time | Ring-opening, Dealkylation, HCl, NOx |
Visualizing a Potential Oxidative Pathway:
Oxidation is a common degradation pathway for amines. The following diagram illustrates a plausible route for the formation of an N-oxide, a common metabolite and potential degradant.
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 9. longdom.org [longdom.org]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting N-Methylcyclopentanamine Hydrochloride Reaction Failures
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-Methylcyclopentanamine hydrochloride. Here, we will explore common experimental failures, explain the underlying chemical principles, and offer robust, field-proven solutions.
Part 1: CORE DIRECTIVE - Understanding the Reaction
The synthesis of this compound is most commonly achieved via a one-pot reductive amination of cyclopentanone with methylamine, followed by salt formation with hydrochloric acid.[1][2] This process involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.[3][4] The final step of converting the amine to its hydrochloride salt enhances stability and aids in purification.[1][2]
Part 2: SCIENTIFIC INTEGRITY & LOGIC - Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable protocols.
Issue 1: Low Product Yield
A consistently low yield is a common frustration. The root cause often lies in one of several key areas of the reaction.
Causality Analysis:
-
Incomplete Imine Formation: The condensation of cyclopentanone and methylamine to form an imine is a reversible reaction. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials, thus reducing the amount of imine available for reduction.[1][3]
-
Inefficient Reduction: The choice and condition of the reducing agent are critical. Borohydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are frequently used.[1][5] However, their reactivity can be compromised by improper handling or suboptimal reaction conditions. Sodium borohydride (NaBH₄) can also be used, but it must be added after the imine has had sufficient time to form, as it can also reduce the starting ketone.[5][6]
-
Side Reactions: The primary side reactions that consume starting material and reduce the yield are the reduction of cyclopentanone to cyclopentanol and the over-alkylation of the desired N-Methylcyclopentanamine to form a tertiary amine.[1][4]
-
Product Loss During Workup: N-Methylcyclopentanamine is a relatively volatile compound.[1] Significant product loss can occur during solvent removal if not performed under controlled temperature and pressure. Additionally, improper pH adjustment during aqueous extraction can lead to the product remaining in the aqueous layer.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Product Purity Issues
The presence of impurities in the final product is another common challenge that can often be addressed by optimizing the reaction and purification steps.
Causality Analysis:
-
Unreacted Starting Materials: Residual cyclopentanone and methylamine can contaminate the final product if the reaction does not go to completion or if the workup is inefficient.
-
Over-Alkylation: The desired secondary amine product can react with remaining cyclopentanone to form a tertiary amine, N-cyclopentyl-N-methylcyclopentanamine.[1]
-
Byproduct Formation: The reduction of cyclopentanone to cyclopentanol is a common side reaction, especially if a less selective reducing agent like NaBH₄ is used without careful control.[1]
Data Presentation: Common Reducing Agents and Their Selectivity
| Reducing Agent | Selectivity | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High: Reduces imines much faster than ketones. | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and effective, but moisture-sensitive.[3][5] |
| Sodium Cyanoborohydride (NaBH₃CN) | High (at appropriate pH): Selective for imines under mildly acidic conditions (pH 4-7). | Methanol (MeOH), Ethanol (EtOH) | Effective in protic solvents, but generates toxic cyanide byproducts.[3][6][7] |
| Sodium Borohydride (NaBH₄) | Low: Reduces both ketones and imines. | Methanol (MeOH), Ethanol (EtOH) | Must be added after imine formation is complete to avoid reducing the starting ketone.[5] |
| Catalytic Hydrogenation (H₂/Catalyst) | High | Various | Environmentally friendly ("green") but requires specialized equipment (e.g., for handling hydrogen gas).[4][8] |
Experimental Protocol: Optimized Synthesis and Purification
-
Imine Formation: In a round-bottom flask, dissolve cyclopentanone (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or methanol (MeOH). Add methylamine (1.0-1.2 eq, as a solution in THF or water) and stir the mixture at room temperature. To drive the imine formation, a dehydrating agent like anhydrous magnesium sulfate can be added.
-
Reduction: If using NaBH(OAc)₃ (1.2-1.5 eq), it can be added directly to the mixture. If using NaBH₄ (1.2-1.5 eq), allow the imine to form for at least 1-2 hours before adding the reducing agent portion-wise. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) 2-3 times.
-
Purification of Free Base: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a controlled temperature (below 40°C) to obtain the crude N-Methylcyclopentanamine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same solvent (or ethereal HCl) with stirring. The this compound will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure product.
Part 3: VISUALIZATION & FORMATTING
Reaction Pathway
Caption: The three key stages in the synthesis of this compound.
References
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
- pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. (2014). Electrophoresis, 35(9), 1259-67.
- Borch Reductive Amination. (2014, May 3).
- pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. (2009). Journal of the American Chemical Society.
- Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. (n.d.). [Source not further specified].
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Technical Support Center: Synthesis of N-butylcyclopentanamine Hydrochloride. (n.d.). Benchchem.
- Reductive amination of cyclopentanone. (2025, August 7).
- This compound | CAS No.75098-42-9 Synthetic Routes. (n.d.). [Source not further specified].
- This compound | 75098-42-9. (n.d.). Sigma-Aldrich.
- Amination of cyclopentanone and accompanied by‐reactions. (n.d.).
- Reductive Amination - Common Conditions. (n.d.). [Source not further specified].
- An In-depth Technical Guide to the Synthesis of N-butylcyclopentanamine Hydrochloride. (n.d.). Benchchem.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- This compound | C6H14ClN | CID 43810760. (n.d.). PubChem.
- This compound | 75098-42-9. (n.d.). ChemScene.
- Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PMC - NIH.
- Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. (n.d.). Benchchem.
- Reductive Amin
- This compound, CasNo.75098-42-9. (n.d.). Chemical Technology Co.,LTD.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers.
- write a mechanism for the reaction of cyclopentanone with methylamine. (2020, July 2). Chegg.
- This compound | 75098-42-9. (n.d.). Sigma-Aldrich.
- Reductive Amin
- Troubleshooting low yields in N-Methylcytisine synthesis. (n.d.). Benchchem.
- N-Methyl-cyclopentanamine hydrochloride 95% | CAS: 75098-42-9. (n.d.). AChemBlock.
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI.
- Troubleshooting low yield in Boc-guanidine synthesis. (n.d.). Benchchem.
- N-methylcyclopentanamine | C6H13N | CID 7020624. (n.d.). PubChem - NIH.
- N-cyclopentyl-N-methylcyclopentanamine | C11H21N | CID 255593. (n.d.). PubChem.
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- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of Reaction Conditions for N-Methylcyclopentanamine Hydrochloride
Welcome to the technical support guide for the synthesis and optimization of N-Methylcyclopentanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are actively using this crucial intermediate. As your dedicated scientific resource, this guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing N-Methylcyclopentanamine?
The most prevalent and industrially scalable method for synthesizing N-Methylcyclopentanamine is the reductive amination of cyclopentanone with methylamine.[1] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The free base is subsequently treated with hydrochloric acid to form the stable and easily handled hydrochloride salt.[2]
Q2: Why is the final product isolated as a hydrochloride salt?
Converting the N-Methylcyclopentanamine free base to its hydrochloride salt provides several key advantages for laboratory and commercial applications. The salt form typically exhibits significantly enhanced crystalline properties, leading to improved stability for long-term storage and easier handling compared to the often-oily free base.[2] Furthermore, the hydrochloride salt often has better solubility in various solvent systems, which is beneficial for subsequent reactions or formulation studies.[2]
Q3: What are the critical parameters to control during the reductive amination process?
The success of this reaction hinges on the careful control of several parameters:
-
Choice of Reducing Agent: The type of reducing agent dictates the reaction's selectivity and conditions.
-
pH Control: The pH must be optimized to facilitate the initial imine formation without deactivating the amine nucleophile.
-
Stoichiometry: The ratio of cyclopentanone, methylamine, and the reducing agent must be carefully balanced to prevent side reactions.
-
Water Removal: Since water is a byproduct of imine formation, its removal can drive the equilibrium toward the product.[3]
Understanding the Core Chemistry: The Reductive Amination Pathway
Reductive amination is a cornerstone of C-N bond formation in organic synthesis.[4] The reaction proceeds in two distinct stages, which are typically performed in a single pot. Understanding this mechanism is critical for effective troubleshooting.
-
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of cyclopentanone. This forms a hemiaminal intermediate, which then dehydrates to form an imine. This dehydration step is reversible and often acid-catalyzed.[3]
-
Reduction: A selective reducing agent is used to reduce the C=N double bond of the imine to the corresponding amine. The key is to use a reductant that is more reactive toward the protonated imine (iminium ion) than the starting ketone, thereby minimizing the formation of cyclopentanol as a byproduct.[3]
Caption: The two-stage mechanism of reductive amination.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q4: My overall yield of this compound is consistently low. What are the potential causes and solutions?
Low yield is a common issue that can stem from several stages of the process. A systematic approach is required to identify the root cause.
Potential Cause 1: Inefficient Imine Formation
The initial condensation to form the imine is a reversible equilibrium reaction.[2] If this equilibrium is not sufficiently shifted towards the product, the overall yield will be poor.
-
Suggested Solutions:
-
pH Adjustment: Ensure the reaction medium is mildly acidic (pH 4-7). This can be achieved by adding a catalytic amount of an acid like glacial acetic acid. The acid protonates the carbonyl oxygen, making it more electrophilic, but too much acid will fully protonate the methylamine, rendering it non-nucleophilic.[3]
-
Water Removal: To drive the equilibrium forward, remove the water byproduct. This can be done by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[2][5] For larger-scale reactions, a Dean-Stark apparatus can be used with a solvent like toluene that forms an azeotrope with water.
-
Potential Cause 2: Inefficient Reduction or Reductant Decomposition
The choice and handling of the reducing agent are critical for success.
-
Suggested Solutions:
-
Verify Reductant Activity: Borohydride-based reagents are sensitive to moisture. Ensure your reducing agent (e.g., Sodium triacetoxyborohydride) is fresh, has been stored under anhydrous conditions, and is handled under an inert atmosphere.
-
Optimize Addition: Add the reducing agent portion-wise or as a slurry to control the reaction temperature, especially if the reaction is exothermic. For sodium borohydride, which is less selective, it is best to pre-form the imine before adding the reductant to minimize reduction of cyclopentanone.[3]
-
Select the Right Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and high selectivity for imines over ketones, which minimizes cyclopentanol formation.[2]
-
Potential Cause 3: Side Reactions
The most common side reaction is the reduction of cyclopentanone to cyclopentanol.[2]
-
Suggested Solutions:
-
Use a Selective Reductant: As mentioned, NaBH(OAc)₃ is highly selective and will mitigate this side reaction.[2] If using a less selective agent like NaBH₄, ensure imine formation is complete before its addition.
-
Control Temperature: Running the reaction at or below room temperature can often disfavor the direct reduction of the ketone.
-
Potential Cause 4: Product Loss During Workup
N-Methylcyclopentanamine is a relatively volatile amine, and improper workup can lead to significant product loss.
-
Suggested Solutions:
-
Careful Solvent Removal: When removing solvents under reduced pressure (roto-evaporation), use a colder water bath and avoid applying a very high vacuum to prevent co-evaporation of the product free base.
-
Correct pH for Extraction: During the aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free base into an organic solvent. If the aqueous layer is acidic or neutral, the protonated amine will remain in the aqueous phase.
-
Caption: Troubleshooting decision tree for low product yield.
Q5: My final product is contaminated with cyclopentanol. How can I remove it?
Cyclopentanol is a common byproduct, especially when using less selective reducing agents.
-
Suggested Solutions:
-
Acid-Base Extraction: The most effective way to separate the basic amine product from the neutral alcohol byproduct is through an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether) and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the cyclopentanol remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) and re-extract the purified free base with an organic solvent.[3]
-
Column Chromatography: Flash column chromatography of the crude free base on silica gel can effectively separate the more polar cyclopentanol from the less polar N-Methylcyclopentanamine.[2] This should be done before conversion to the hydrochloride salt.
-
Data Summary & Recommended Conditions
The choice of reducing agent is the most critical variable. The following table summarizes common options.
| Reducing Agent | Typical Solvent / Conditions | Typical Yield | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, Acetic Acid, Room Temp | 80-95% | Mild and highly selective; broad substrate scope.[2] | Higher cost, moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-7, Room Temp | 75-90% | Mild and selective for iminium ions.[3] | Highly toxic (can generate HCN gas), requires careful pH control.[3] |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | 60-85% | Inexpensive and readily available.[6] | Less selective; can reduce the starting ketone.[3] Best used in a two-step procedure. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Methanol, H₂ balloon | 70-85% | "Green" method with water as the only byproduct; high atom economy.[6] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃
This protocol is a robust and high-yielding method recommended for general laboratory synthesis.
Caption: General experimental workflow for synthesis.
Step-by-Step Methodology:
-
Imine Formation: To a solution of cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of methylamine (1.1 eq, e.g., 40% in water or 2.0 M in THF) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).[2]
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.[2]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation of Free Base: Filter the mixture and concentrate the filtrate under reduced pressure (using a cool water bath) to obtain the crude N-Methylcyclopentanamine free base as an oil.
-
Formation of Hydrochloride Salt: Dissolve the purified free base in a minimal amount of cold diethyl ether. While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether. The this compound will precipitate as a white solid.[1]
-
Final Isolation: Continue stirring in an ice bath for 30 minutes. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry the product under vacuum.[2]
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
GSK. (n.d.). Reductive Amination. Retrieved from [Link]
-
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reaction optimization for the catalytic reductive amination of esters. ResearchGate. Retrieved from [Link]
-
Guo, L., et al. (2013). Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. ACS Publications. Retrieved from [Link]
-
Doležal, P., et al. (n.d.). Reductive amination of cyclopentanone. ResearchGate. Retrieved from [Link]
-
Molbase. (n.d.). This compound Synthetic Routes. Retrieved from [Link]
-
Wang, H., et al. (n.d.). Amination of cyclopentanone and accompanied by-reactions. ResearchGate. Retrieved from [Link]
-
Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Retrieved from [Link]
Sources
Analytical challenges in characterizing N-Methylcyclopentanamine hydrochloride products
Technical Support Center: N-Methylcyclopentanamine Hydrochloride
Welcome to the technical support guide for the analytical characterization of this compound. This resource is designed for researchers, analytical scientists, and quality control professionals. Here, we address common challenges encountered during the analysis of this secondary amine salt, providing not just solutions, but the fundamental principles behind them. Our goal is to empower you with the expertise to troubleshoot effectively and ensure the integrity of your results.
Section 1: Chromatographic Analysis (HPLC & GC)
Chromatography is the cornerstone of purity assessment and quantification. However, the basic nature and polarity of this compound present specific, recurring challenges.
FAQ 1.1: Why is my N-Methylcyclopentanamine peak showing severe tailing in Reverse-Phase HPLC?
Answer:
This is the most common issue faced when analyzing basic compounds like N-Methylcyclopentanamine on standard silica-based columns (e.g., C18). Peak tailing, where the latter half of the peak is drawn out, is a clear indicator of undesirable secondary interactions between your analyte and the stationary phase.
-
Root Cause: The primary cause is the electrostatic interaction between the protonated secondary amine (R₂NH₂⁺), which is positively charged at acidic to neutral pH, and ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing.[1][2] This secondary retention mechanism is stronger than the intended hydrophobic interaction, causing some analyte molecules to lag, resulting in a tailed peak. Tailing can lead to poor resolution from nearby impurities and inaccurate quantification.[3]
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (Primary Solution): The most effective strategy is to control the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5, the vast majority of silanol groups become protonated (Si-OH) and are thus neutralized.[1] This eliminates the strong ionic interaction.
-
Caution: Standard silica columns can hydrolyze and degrade at a pH below 2.5. Ensure you use a column specifically designed for low-pH stability.[1]
-
-
Employ a "Base-Deactivated" or End-Capped Column: Modern columns are manufactured with high-purity silica and undergo a process called "end-capping," which converts most residual silanols into less polar groups.[1] These columns are specifically designed to provide symmetrical peak shapes for basic compounds and are highly recommended.
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase (e.g., using a buffer concentration of 25-50 mM) can help to mask the residual silanol sites, reducing the analyte's ability to interact with them.[2]
-
Consider High pH Chromatography: An alternative is to operate at a high pH (e.g., pH 9-10.5) using a hybrid or polymer-based column stable in this range. At high pH, the N-Methylcyclopentanamine will be in its neutral, free-base form, eliminating the ionic interaction. However, this may significantly alter the retention and selectivity of your method.
-
Troubleshooting Workflow: HPLC Peak Tailing
Caption: Decision tree for systematic troubleshooting of HPLC peak tailing.
FAQ 1.2: My N-Methylcyclopentanamine is undetectable or shows poor peak shape in GC-MS. What's happening?
Answer:
Gas chromatography of polar, low-molecular-weight amines is notoriously difficult. The issues you're observing stem from the high polarity and reactivity of the amine functional group.
-
Root Cause:
-
Adsorption: The secondary amine is highly prone to adsorption onto active sites (e.g., metal surfaces, glass wool, acidic sites on the column) within the GC inlet and column. This leads to peak tailing, poor sensitivity, or even complete loss of the analyte.[4][5]
-
Thermal Degradation: While less common for this specific molecule, some amines can degrade at the high temperatures of the GC injection port.[6]
-
High Water Solubility: The compound's polarity and ability to hydrogen bond make it difficult to separate from any water in the sample, which can result in poor peak shape.[4]
-
-
Troubleshooting Protocol:
-
Chemical Derivatization (Most Robust Solution): The most reliable solution is to convert the polar amine into a less polar, more volatile derivative before injection.[4][7] This masks the active N-H group, significantly improving peak shape and sensitivity.
-
Recommended Reagent: Acylating agents like trifluoroacetic anhydride (TFAA) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are excellent choices. The resulting derivatives are much more amenable to GC analysis.
-
-
Use an Amine-Specific GC Column: If derivatization is not possible, you must use a specialized GC column. These columns have a base-deactivated surface that minimizes interactions with basic analytes. Look for columns marketed for "amine analysis."[5]
-
Inlet Maintenance: Ensure your GC inlet liner is clean and deactivated. Using a liner with glass wool can introduce active sites; consider a liner without wool or one with deactivated wool. Regular replacement is critical.
-
Optimize Temperatures: Use the lowest possible injection port and oven temperatures that still allow for efficient volatilization and chromatography. This minimizes the risk of thermal degradation.
-
Section 2: Structural Confirmation & Salt Form
Confirming the structure and the presence of the hydrochloride salt is critical for product identity.
FAQ 2.1: How can I definitively confirm that my product is the hydrochloride salt and not the free base?
Answer:
This is a crucial question of identity. While chromatography can determine purity, it often doesn't differentiate between the salt and free base forms. Spectroscopic and other analytical techniques are required.
-
Root Cause of Ambiguity: In typical reverse-phase HPLC, the acidic mobile phase will protonate the free base on the column, making it chromatographically indistinguishable from the injected salt form. In GC, the high heat of the inlet often dissociates the salt into the volatile free base and HCl.
-
Confirmatory Methods:
| Analytical Technique | Experimental Observation for Hydrochloride Salt | Rationale & Comments |
| FTIR Spectroscopy | Look for a broad absorption band in the ~2400-2700 cm⁻¹ region. Also, the N-H stretch (for the secondary amine, R₂NH) around 3300-3500 cm⁻¹ will be absent or very weak, replaced by the ammonium (R₂NH₂⁺) stretch within the broad absorption.[8][9] | This broad band is characteristic of the N-H⁺ stretching in an amine hydrochloride salt. The free base will show a distinct, sharper N-H stretch around 3350 cm⁻¹ and will lack the broad ammonium absorption.[10][11] |
| ¹H NMR Spectroscopy | The N-H proton signal will be shifted significantly downfield (to a higher ppm value) and may appear as a broad singlet.[9] Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, this N-H proton signal will disappear due to H-D exchange.[10] | The positive charge on the nitrogen in the salt form deshields the attached proton, causing the downfield shift.[9] The free base N-H proton will appear further upfield. The D₂O exchange confirms the signal is from an exchangeable proton (N-H or O-H). |
| ¹⁵N NMR Spectroscopy | The ¹⁵N chemical shift will be significantly different for the protonated amine compared to the free base. Protonation typically causes a substantial upfield shift (to a lower ppm value).[12] | This technique directly probes the nitrogen atom's electronic environment, which is drastically altered upon protonation. It provides very strong evidence of salt formation. |
| Ion Chromatography (IC) | Direct detection and quantification of the chloride (Cl⁻) anion. | This method confirms the presence and allows for stoichiometric analysis of the counter-ion, providing a ratio of amine to chloride. |
Logical Workflow: Salt Form Confirmation
Caption: Multi-technique workflow for confirming hydrochloride salt identity.
Section 3: Impurity and Isomer Analysis
Beyond simple purity, a full characterization requires the identification of process-related impurities and potential isomers.
FAQ 3.1: What are potential impurities and how can I separate N-Methylcyclopentanamine from its structural isomer, N-Ethylcyclobutanamine?
Answer:
Process-related impurities often include starting materials, by-products, or over-alkylated products. Distinguishing structural isomers is a classic analytical challenge that requires a high-resolution separation technique.
-
Potential Process-Related Impurities:
-
Isomer Separation Strategy: N-Methylcyclopentanamine and N-Ethylcyclobutanamine have the same exact mass, making them indistinguishable by mass spectrometry alone. Separation must be achieved chromatographically.
-
High-Efficiency HPLC: Use a column with a smaller particle size (e.g., sub-2 µm, UPLC) or a longer column length to maximize theoretical plates. Isomer separation relies on subtle differences in hydrophobicity and shape. A high-resolution C18 or a Phenyl-Hexyl column, which offers alternative selectivity, would be a good starting point. Methodical optimization of the mobile phase organic content (e.g., acetonitrile vs. methanol) and temperature is crucial.
-
Chiral Separation: If your synthesis could produce enantiomers or if you need to resolve chiral impurities, a specialized chiral column is necessary. Phases based on derivatized cyclodextrins or cellulose are often effective for separating amine enantiomers.[15][16][17]
-
References
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
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HPLC Troubleshooting Guide. Regis Technologies, Inc. [Link]
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Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Real-time endpoint monitoring and determination for a pharmaceutical salt formation process with in-line FT-IR spectroscopy. ResearchGate. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. DARU Journal of Pharmaceutical Sciences. [Link]
-
Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. [Link]
-
Analysis of Amines in GC. LabRulez GCMS. [Link]
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Amine - Wikipedia. Wikipedia. [Link]
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PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Midac Corporation. [Link]
-
Spectroscopy of Amines. NC State University Libraries. [Link]
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Method for HCL Monitoring by FTIR Analysis. Slideshare. [Link]
-
Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. [Link]
-
How to detect a HCl salt in organic compounds. Reddit. [Link]
-
Spectroscopy Tutorial: Amines. University of Calgary. [Link]
-
Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. R Discovery. [Link]
-
Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Journal of the American Chemical Society. [Link]
-
Spectroscopy of Amines. Fiveable. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
HPLC Method Development: Steps for New Analytes. Patsnap. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
- Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
-
N-methylcyclopentanamine. LookChem. [Link]
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Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. PubMed. [Link]
-
N-methylcyclopentanamine. PubChem. [Link]
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This compound. PubChem. [Link]
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Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]
-
N-cyclopentyl-N-methylcyclopentanamine. PubChem. [Link]
-
Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate. [Link]
-
N-Methylcyclopentanamine. Chemsrc. [Link]
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Handling and storage recommendations for N-Methylcyclopentanamine hydrochloride
Technical Support Center: N-Methylcyclopentanamine Hydrochloride
Welcome to the technical support guide for this compound (CAS: 75098-42-9). This document provides essential information, troubleshooting advice, and best practices for the safe handling and storage of this compound. It is designed for researchers, scientists, and professionals in drug development who utilize this reagent in their work.
Section 1: Compound Identification and Properties
Q: What is this compound and what are its fundamental properties?
A: this compound is the hydrochloride salt form of the secondary amine, N-methylcyclopentanamine.[1][2] It is typically supplied as a solid and is used as a building block in chemical synthesis.[3] Understanding its basic properties is the first step toward safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 75098-42-9 | [1][3][4] |
| Molecular Formula | C₆H₁₄ClN | [1][4] |
| Molecular Weight | ~135.64 g/mol | [1][3][4] |
| Synonyms | N-cyclopentyl-N-methylamine hydrochloride | [1][3] |
| Physical Form | Solid | [3] |
| Typical Purity | ≥95% |[3][4] |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Q: What are the primary hazards associated with this compound?
A: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[1][3] The primary risks are:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][3]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust.[1][3]
-
Harmful if Swallowed (H302): Some suppliers also note that it may be harmful if ingested.[3]
These classifications necessitate careful handling to avoid direct contact and inhalation.
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A multi-layered approach to PPE is crucial for minimizing exposure risk. The following should be considered standard practice:
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][6]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5][7]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[6][7]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.[6][8] All handling of the solid should ideally occur in a well-ventilated area or fume hood.[5][7]
The causality is straightforward: the compound is a known irritant, and these physical barriers are the primary defense against exposure.
Q: What are the best practices for weighing and transferring the solid compound?
A: To mitigate the risk of generating airborne dust, which can be easily inhaled, follow these steps:
-
Work in a Ventilated Space: Always handle the solid powder within a chemical fume hood or a ventilated balance enclosure.[5] This engineering control captures dust at the source.
-
Avoid Dust Generation: Use spatulas and weighing papers carefully to minimize disturbance of the powder.[8] Do not pour the powder from a height.
-
Secure the Container: Keep the primary container tightly sealed when not in use to prevent accidental spills and contamination.[7][8]
-
Post-Handling Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Section 3: Storage and Stability
Q: What are the optimal conditions for the long-term storage of this compound?
A: For maximum stability and to preserve purity, the compound should be stored under the following conditions:
-
Temperature: Room temperature is generally acceptable.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Container: Keep in a tightly sealed container to prevent exposure to air and moisture.[7]
-
Location: Store in a cool, dry, and well-ventilated area.[7] The storage area should be a locked cabinet or have restricted access.[7][8]
Q: Why is storage under an inert atmosphere specifically recommended?
A: This recommendation is based on two key chemical principles. First, amine salts can be hygroscopic, meaning they readily absorb moisture from the air. This can lead to clumping and degradation. Second, amines are susceptible to slow oxidation over time when exposed to atmospheric oxygen. Storing under a dry, inert gas displaces both moisture and oxygen, thus preserving the compound's integrity and ensuring experimental reproducibility.
Q: What substances or conditions are incompatible with this compound?
A: To prevent hazardous reactions, avoid storing this compound with or near the following:
-
Strong Oxidizing Agents: These can react exothermically with amines.[5]
-
Moisture/Water: As a hydrochloride salt, it is soluble in water, and exposure to moisture should be avoided during storage to maintain its solid form and prevent hydrolysis.[6]
-
Heat and Ignition Sources: While the solid itself is not highly flammable, it is prudent practice in any chemical laboratory to store chemicals away from direct heat or potential ignition sources.[5][9]
Section 4: Troubleshooting and Emergency Procedures
Q: What is the correct procedure for handling an accidental spill?
A: The response depends on the scale of the spill, but the principles remain the same: contain, clean, and dispose of safely. Avoid generating dust at all costs.
Diagram 1: Spill Response Workflow
References
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- 3. This compound | 75098-42-9 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment: 1H NMR Analysis of N-Methylcyclopentanamine Hydrochloride
Abstract
In pharmaceutical development and quality control, the accurate determination of purity is non-negotiable. This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of N-Methylcyclopentanamine hydrochloride, a key intermediate in various synthetic pathways. We focus on the application of quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method, detailing its principles, a robust experimental protocol, and data analysis workflow. Furthermore, we objectively compare qNMR with orthogonal techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and classic acid-base titration. By presenting supporting data and explaining the causality behind experimental choices, this guide equips researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for ensuring the purity and quality of amine hydrochloride compounds.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a secondary amine salt whose purity is paramount for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). Impurities, whether they are residual starting materials, by-products, or degradation products, can have significant impacts on the manufacturing process and the final drug product's pharmacological and toxicological profile. Consequently, robust and reliable analytical methods are essential for quality assurance.
While several analytical techniques can be employed, quantitative 1H NMR (qNMR) has emerged as a powerful tool. Unlike chromatographic methods that rely on response factors, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei, allowing for direct purity determination without the need for a specific reference standard of the impurity itself.[1] This guide will explore the practical application of qNMR for this compound and contrast its performance with other established analytical techniques.
Part 1: Primary Purity Assessment by Quantitative 1H NMR (qNMR)
The foundational principle of qNMR is the direct proportionality between the integrated area of a resonance signal and the molar quantity of the nuclei responsible for that signal.[2] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity, stable internal standard, the purity of the analyte can be calculated directly.[3][4]
Predicted 1H NMR Spectrum of this compound
To effectively use qNMR, a thorough understanding of the analyte's 1H NMR spectrum is crucial. The structure of this compound features several distinct proton environments. In a suitable deuterated solvent like D₂O (which will exchange with the acidic N-H protons, simplifying the spectrum), we can predict the following signals:
-
N-Methyl Group (H-a): A singlet, integrating to 3 protons. Due to the electron-withdrawing effect of the protonated nitrogen, this signal is expected to be downfield, likely in the range of δ 2.5-3.0 ppm.
-
Cyclopentyl Methine Proton (H-b): A multiplet, integrating to 1 proton. This proton is adjacent to the nitrogen and will be the most deshielded of the ring protons, expected around δ 3.0-3.5 ppm.
-
Cyclopentyl Methylene Protons (H-c, H-d): Complex, overlapping multiplets, integrating to a total of 8 protons. These signals will appear more upfield, typically in the range of δ 1.5-2.2 ppm.[5][6]
Figure 1: Structure and Proton Designations for this compound.
The Causality Behind Experimental Choices in qNMR
A successful qNMR experiment hinges on meticulous planning and execution.[2] The choices made at each step are critical for ensuring accuracy and reproducibility.
1. Selection of Internal Standard: The internal standard is the cornerstone of the qNMR assay.[7][8] An ideal standard must:
-
Be highly pure (≥99.5%) and non-hygroscopic.
-
Be chemically inert and not react with the analyte or solvent.[9]
-
Possess signals that are sharp (preferably singlets) and do not overlap with any analyte or impurity signals.[7]
-
Be accurately weighable.
For this compound in D₂O, Maleic acid is an excellent choice. It is highly soluble in water, has a certified purity, and provides a sharp singlet at ~δ 6.3 ppm, a region typically free of other signals.[9]
2. NMR Parameters for Quantification: To ensure the signal integrals are truly proportional to the molar amounts, specific acquisition parameters must be optimized:
-
Relaxation Delay (D1): This is arguably the most critical parameter. The time between successive pulses (D1 + acquisition time) must be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard. This ensures all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration.[8] A delay of 30-60 seconds is common for robust quantification.
-
Number of Scans (NS): This is chosen to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended) for accurate integration of both the analyte and standard signals.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal for a given number of scans.
Experimental Protocol for qNMR Purity Assessment
This protocol outlines the steps for determining the purity of a batch of this compound.
Materials:
-
This compound (Analyte)
-
Maleic Acid (Certified Internal Standard, ≥99.5% purity)
-
Deuterium Oxide (D₂O, 99.9% D)
-
Analytical balance (0.01 mg readability)
-
Vortex mixer
-
High-quality 5 mm NMR tubes
Procedure:
-
Sample Preparation (perform in triplicate): a. Accurately weigh approximately 15 mg of the Maleic Acid internal standard into a clean, dry glass vial. Record the mass to 0.01 mg. b. To the same vial, accurately weigh approximately 20 mg of this compound. Record the mass to 0.01 mg. The goal is an approximate equimolar ratio to ensure comparable signal intensities.[4] c. Add approximately 0.7 mL of D₂O to the vial. d. Securely cap the vial and vortex for ~60 seconds until both components are fully dissolved. A clear, homogenous solution is critical.[4] e. Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition: a. Insert the sample into an NMR spectrometer (e.g., 400 MHz). b. Lock and shim the instrument on the D₂O signal. c. Set the following acquisition parameters:
- Pulse Program: Standard 1D pulse (e.g., zg30)
- Pulse Angle: 30° (or 90°)
- Relaxation Delay (D1): 30 s
- Acquisition Time (AQ): ~3-4 s
- Number of Scans (NS): 16 (or as needed for S/N > 150)
- Receiver Gain: Set automatically, but check to ensure no signal clipping.
-
Data Processing and Calculation: a. Apply an exponential line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio. b. Fourier transform the FID. c. Manually phase the spectrum to achieve a flat, symmetrical baseline.[3] d. Calibrate the spectrum by setting the Maleic Acid singlet to its known chemical shift (~δ 6.3 ppm). e. Carefully integrate the non-overlapping singlet from the Maleic Acid standard (2 protons) and a well-resolved signal from the analyte (e.g., the N-Methyl singlet at ~δ 2.7 ppm, 3 protons). f. Calculate the purity using the following formula[3]:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular Weight (Analyte: 137.64 g/mol ; Maleic Acid: 116.07 g/mol )
-
m : Mass weighed
-
Pstd : Purity of the internal standard (as a percentage)
-
Workflow for qNMR Purity Analysis
The entire process from sample preparation to final purity calculation can be visualized as a systematic workflow.
Caption: Workflow for qNMR Purity Assessment.
Part 2: Comparison with Alternative Analytical Techniques
While qNMR is a powerful primary method, orthogonal techniques are essential for a comprehensive purity profile. Each method offers unique advantages and disadvantages.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, excelling at separating complex mixtures.[11] For amine hydrochlorides, a reversed-phase method with a C18 column is common.
-
Principle: The sample is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically done via UV absorbance.
-
Advantages:
-
Excellent for resolving structurally similar impurities.[12]
-
High sensitivity, capable of detecting trace-level impurities.
-
Well-established and widely available technology.
-
-
Disadvantages:
-
Requires a reference standard for every impurity to be quantified accurately.
-
Non-chromophoric impurities (those without a UV-active group) will be invisible to a UV detector.
-
Analysis of amine salts can sometimes lead to peak splitting if the mobile phase buffering is inadequate.[13]
-
Derivatization is often needed to improve detection for amines lacking a strong chromophore.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for volatile and thermally stable compounds.
-
Principle: The sample is vaporized and separated in a gas-phase column before being fragmented and detected by a mass spectrometer.
-
Advantages:
-
Exceptional sensitivity and specificity from the mass detector.
-
Provides structural information about impurities, aiding in their identification.
-
-
Disadvantages:
-
This compound is a salt and is not volatile. Analysis requires either converting the salt to the free base before injection or using a derivatization technique to increase volatility.[16][17]
-
Potential for on-column reactions or degradation, especially with reactive solvents like methanol.[18]
-
Not suitable for non-volatile or thermally labile impurities.
-
Acid-Base Titration
This classic wet chemistry technique measures the total amount of basic substance in the sample.
-
Principle: A solution of the amine hydrochloride is titrated with a standardized strong base (e.g., NaOH), or the free base is titrated with a standardized acid (e.g., HCl).[19] The endpoint is determined potentiometrically or with an indicator.
-
Advantages:
-
An absolute method that does not require a separate analytical standard.
-
Inexpensive and rapid.
-
-
Disadvantages:
Comparative Summary of Analytical Techniques
The choice of analytical method depends on the specific requirements of the purity assessment, such as the need for quantitation of specific impurities versus a general purity value.
| Parameter | Quantitative 1H NMR (qNMR) | HPLC-UV | GC-MS | Acid-Base Titration |
| Principle | Molar ratio via signal integration | Differential partitioning | Gas-phase separation & mass | Neutralization reaction |
| Specificity | High (structure-specific signals) | High (separation-based) | Very High (separation + mass) | Low (measures total base/acid) |
| Quantitation | Primary method; no impurity standards needed[1] | Relative; requires impurity standards | Relative; requires impurity standards | Absolute; no standard needed |
| Sensitivity | Moderate (mg scale) | High (µg to ng scale) | Very High (pg to fg scale) | Low (mg scale) |
| Sample Prep | Simple dissolution | Mobile phase prep, filtering | Derivatization or salt-to-base conversion often required[17] | Simple dissolution |
| Throughput | Moderate | High | Moderate | High |
| Key Limitation | Signal overlap in complex mixtures | Blind to non-chromophoric impurities | Only for volatile/thermostable compounds | Non-specific |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, quantitative 1H NMR stands out as a superior primary method for providing a direct, accurate, and unbiased purity value. Its ability to quantify without requiring reference standards for every potential impurity makes it uniquely powerful for certifying the purity of reference materials and for routine quality control where an absolute purity value is desired.[9]
However, qNMR should not be used in isolation. A robust quality control strategy employs orthogonal methods. HPLC-UV is the recommended complementary technique for its exceptional ability to separate and detect trace-level, structurally related impurities that might be hidden under the main peaks in an NMR spectrum. While GC-MS offers unparalleled sensitivity, the required sample derivatization adds complexity. Acid-base titration remains a useful, albeit non-specific, tool for a quick check of total base content.
By integrating qNMR for absolute purity assignment with HPLC for impurity profiling, researchers and drug development professionals can build a comprehensive and scientifically sound analytical package, ensuring the quality and consistency of this compound and other critical pharmaceutical intermediates.
References
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link][7][8]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link][2]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
-
UIC. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link][3][21]
-
United States Pharmacopeia. (n.d.). Stimuli Article: The Quantitative Nature of NMR. Retrieved from [Link][1]
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JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link][22]
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Journal of AOAC INTERNATIONAL. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link][16]
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Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link][4]
-
Agilent. (n.d.). Analysis of primary, secondary and tertiary amines. Retrieved from [Link][23]
-
Clark, C. R., DeRuiter, J., & Noggle, F. T. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399–404. [Link][18]
-
Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved from [Link][13]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link][17]
-
LCGC. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link][15]
-
ResearchGate. (2024, July 8). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. Retrieved from [Link][19]
-
ResearchGate. (2024, July 8). Piperazine/Amine Titration. Retrieved from [Link][20]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][6]
-
Agilent. (n.d.). Purity and Impurity Analysis. Retrieved from [Link][12]
-
MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link][11]
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Comparative Guide to the Mass Spectrometry Analysis of N-Methylcyclopentanamine Hydrochloride Derivatives
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of N-Methylcyclopentanamine and its hydrochloride derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of experimental design, data interpretation, and method validation, offering field-proven insights to guide your analytical strategy.
Introduction: The Analytical Imperative for N-Methylcyclopentanamine Derivatives
N-Methylcyclopentanamine, a cyclic secondary amine, and its hydrochloride salt are of significant interest in pharmaceutical development and chemical synthesis. Accurate and robust analytical methods are paramount for ensuring product quality, purity, and for pharmacokinetic studies. Mass spectrometry, with its inherent sensitivity and specificity, stands as the gold standard for the analysis of these compounds. However, the physicochemical properties of N-Methylcyclopentanamine—specifically its volatility and basicity—present unique challenges that necessitate a careful selection of analytical techniques. This guide will compare and contrast the two primary mass spectrometric approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the technical rationale to select the optimal method for your application.
Comparative Analysis of Ionization and Separation Techniques
The choice between GC-MS and LC-MS/MS is the most critical decision in developing an analytical method for N-Methylcyclopentanamine derivatives. This choice is fundamentally dictated by the analyte's volatility and thermal stability, as well as the desired sensitivity and sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that N-Methylcyclopentanamine is a volatile amine, GC-MS presents a viable analytical option.
Principle: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI), and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the analyte.
Experimental Considerations:
-
Derivatization: A critical step for analyzing amines by GC-MS is often derivatization. This chemical modification is employed to improve the chromatographic behavior of the analyte by reducing its polarity and increasing its thermal stability and volatility. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). This process also enhances the mass spectral characteristics, often leading to more predictable and structurally informative fragmentation patterns.
-
Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS. EI is a high-energy ionization method that results in extensive fragmentation. While this can be advantageous for structural elucidation, it may lead to a weak or absent molecular ion peak, making it challenging to determine the molecular weight of the parent compound.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of N-Methylcyclopentanamine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for the analysis of a wide range of pharmaceutical compounds, including amine hydrochlorides. Its applicability to non-volatile and thermally labile compounds makes it a powerful alternative to GC-MS.
Principle: In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The eluent from the LC column is then introduced into the mass spectrometer. Electrospray Ionization (ESI) is the most common ionization technique for this type of analyte, which generates protonated molecules [M+H]+. Tandem mass spectrometry (MS/MS) is then used for quantification and confirmation, where the precursor ion is selected, fragmented, and a specific product ion is monitored.
Experimental Considerations:
-
Sample Preparation: A significant advantage of LC-MS/MS is that derivatization is often not required. The hydrochloride salt can be directly dissolved in an appropriate solvent, such as a mixture of water and methanol or acetonitrile, and injected into the LC system. This simplifies the sample preparation process and reduces potential sources of error.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a prominent protonated molecule [M+H]+. This makes it straightforward to determine the molecular weight of the analyte.
-
Tandem Mass Spectrometry (MS/MS): The use of MS/MS provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring or SRM), interferences from the sample matrix can be effectively eliminated.
Workflow for LC-MS/MS Analysis:
A Comparative Analysis of Secondary Amine Reactivity: N-Methylcyclopentanamine Hydrochloride vs. Acyclic and Cyclic Analogues
For researchers, scientists, and drug development professionals, the selection of a secondary amine is a critical decision that profoundly impacts reaction kinetics, yield, and impurity profiles. This guide provides an in-depth, data-driven comparison of the reactivity of N-Methylcyclopentanamine hydrochloride with other commonly used secondary amines, including diethylamine, pyrrolidine, and piperidine. By examining the interplay of basicity, nucleophilicity, and steric hindrance, this document aims to provide a clear framework for rational amine selection in synthetic applications.
The reactivity of a secondary amine is a nuanced interplay of its electronic and steric properties. The lone pair of electrons on the nitrogen atom dictates its ability to act as both a base (a proton acceptor) and a nucleophile (an electron pair donor to an electrophile).[1] Generally, factors that increase the electron density on the nitrogen, such as the inductive effect of alkyl groups, enhance both basicity and nucleophilicity.[1] However, the steric environment around the nitrogen can significantly impede its ability to attack an electrophilic center, thereby modulating its effective reactivity.[2]
The Contenders: A Profile of Selected Secondary Amines
This guide will focus on a comparative analysis of the following secondary amines:
-
N-Methylcyclopentanamine: A cyclic amine with a methyl group on the nitrogen. Its hydrochloride salt is a common form for storage and handling.
-
Diethylamine: A simple, acyclic secondary amine.[3]
-
Pyrrolidine: A five-membered saturated heterocyclic amine.[4][5]
-
Piperidine: A six-membered saturated heterocyclic amine.[6]
These amines represent a diverse set of structural motifs, allowing for a comprehensive exploration of how ring strain, conformation, and substituent effects influence reactivity.
Comparative Reactivity: A Multifaceted Perspective
The reactivity of these amines will be assessed based on three key parameters: basicity (pKa of the conjugate acid), nucleophilicity, and susceptibility to steric hindrance.
Basicity (pKa of the Conjugate Acid)
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base.[7] Alkyl groups, being electron-donating, generally increase the basicity of amines compared to ammonia.[8]
| Amine | pKa of Conjugate Acid | Reference(s) |
| Diethylamine | 10.98 - 11.09 | [3][9][10] |
| Pyrrolidine | 11.27 | [4][5] |
| Piperidine | ~11.1 - 11.29 | [11][12] |
| N-Methylcyclopentanamine | Not explicitly found, but expected to be in a similar range to other dialkylamines. |
Cyclic amines like pyrrolidine and piperidine generally exhibit slightly higher basicity than their acyclic counterparts. This is often attributed to the reduced steric hindrance around the nitrogen's lone pair, where the alkyl substituents are held back in the ring structure, facilitating protonation.[12]
Nucleophilicity
While related, basicity and nucleophilicity are not always directly correlated.[13][14] Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile.[13] It is influenced by factors such as the charge density on the nucleophilic atom, polarizability, and solvent effects.[15]
Studies have shown that secondary amines are generally more nucleophilic than primary amines due to the electron-donating nature of the two alkyl groups.[1] However, the correlation between nucleophilicity and pKa values can be poor.[13][14] For instance, some secondary alkyl amines are found to be considerably more nucleophilic than what their pKaH values would suggest.[13][14]
In the context of our selected amines, pyrrolidine is often cited as a highly effective nucleophile, in part due to its relatively planar and rigid structure which minimizes steric hindrance around the nitrogen.[12][15]
Steric Hindrance
Steric hindrance plays a crucial role in moderating the reactivity of secondary amines.[2] The presence of bulky substituents around the nitrogen atom can significantly impede its approach to an electrophilic center, thereby slowing down the reaction rate.[16]
-
N-Methylcyclopentanamine: The cyclopentyl ring, while cyclic, offers a degree of conformational flexibility. The methyl group on the nitrogen adds to the steric bulk.
-
Diethylamine: The two ethyl groups are free to rotate, which can create a sterically congested environment around the nitrogen.
-
Pyrrolidine: The five-membered ring is relatively planar and compact, leading to less steric hindrance compared to diethylamine.[5]
-
Piperidine: The six-membered ring adopts a chair conformation, which can influence the accessibility of the nitrogen's lone pair. However, it is still considered to have reduced steric hindrance compared to acyclic amines like diethylamine.[12]
The impact of steric hindrance is particularly evident in reactions like N-alkylation, where over-alkylation to form tertiary amines or even quaternary ammonium salts can be a competing side reaction.[17][18] The increased steric bulk of a tertiary amine can slow down the rate of further alkylation.[16]
Experimental Evaluation of Reactivity
To provide a practical comparison, we will consider two fundamental reactions: N-acylation and N-alkylation.
N-Acylation
N-acylation is the reaction of an amine with an acylating agent, such as an acid chloride or anhydride, to form an amide.[19][20] This reaction is a nucleophilic acyl substitution.[21]
Experimental Protocol: Competitive N-Acylation
This protocol allows for a direct comparison of the relative reactivity of two amines towards a common acylating agent.
Materials:
-
This compound
-
Pyrrolidine
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve equimolar amounts (e.g., 1 mmol) of N-Methylcyclopentanamine (from its hydrochloride salt by neutralization with a base like NaOH and extraction) and pyrrolidine in 20 mL of anhydrous DCM.
-
Base Addition: Add 2.1 equivalents of triethylamine to the solution to act as a proton scavenger.[1]
-
Reaction Initiation: Cool the flask to 0°C in an ice bath. While stirring vigorously, slowly add a limiting amount of acetyl chloride (e.g., 0.5 mmol) as a 1 M solution in DCM.[1]
-
Reaction Monitoring and Quenching: Allow the reaction to stir at 0°C for a set time (e.g., 15 minutes). Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.[1]
-
Work-up and Analysis: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the resulting residue by ¹H NMR spectroscopy or GC-MS to determine the relative ratio of the N-acetylated products. A higher ratio of one product indicates a higher reactivity of its parent amine.[1]
Expected Outcome: Due to its lower steric hindrance, pyrrolidine is expected to be more reactive than N-Methylcyclopentanamine in this competitive acylation, leading to a higher proportion of N-acetylpyrrolidine.
Mechanism of N-Acylation: The reaction proceeds via a nucleophilic addition-elimination mechanism.[22] The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.[22] This is followed by the elimination of a leaving group (e.g., a chloride ion), resulting in the formation of the amide.[22]
Caption: Mechanism of N-acylation of a secondary amine.
N-Alkylation
N-alkylation involves the reaction of an amine with an alkylating agent, typically an alkyl halide, in a nucleophilic substitution reaction (SN2).[17]
Experimental Protocol: Monitoring N-Alkylation Kinetics
This protocol uses in-situ monitoring to compare the rates of alkylation.
Materials:
-
This compound
-
Diethylamine
-
Benzyl bromide
-
Potassium carbonate
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
GC-MS or HPLC instrumentation
Procedure:
-
Reaction Setup: In separate reaction vessels, prepare solutions of N-Methylcyclopentanamine (from its hydrochloride salt) and diethylamine (e.g., 0.1 M) in anhydrous acetonitrile. Add an excess of a solid base like potassium carbonate.
-
Initiation: To each vessel, add an equimolar amount of benzyl bromide and the internal standard.
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture, quench with water, and extract with an appropriate organic solvent.
-
Analysis: Analyze the organic extracts by GC-MS or HPLC to quantify the disappearance of the starting amine and the appearance of the N-benzylated product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each amine to determine the initial reaction rates.
Expected Outcome: The relative rates will depend on the balance of nucleophilicity and steric hindrance. While diethylamine has two electron-donating ethyl groups, the cyclic structure of N-Methylcyclopentanamine might offer a less sterically hindered approach for the electrophile. The experimental data will reveal the dominant factor.
Mechanism of N-Alkylation: The reaction is a bimolecular nucleophilic substitution (SN2). The amine's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[17]
Caption: Mechanism of N-alkylation of a secondary amine.
Conclusion: A Guide to Rational Selection
The choice between N-Methylcyclopentanamine and other secondary amines is not a one-size-fits-all decision.
-
For reactions where high nucleophilicity and minimal steric hindrance are paramount, such as in the formation of enamines or in certain acylation reactions, pyrrolidine and piperidine are often superior choices. Their cyclic structures lock the alkyl substituents away from the nitrogen's lone pair, enhancing its accessibility.[12]
-
N-Methylcyclopentanamine offers a balance between the properties of acyclic and smaller cyclic amines. Its reactivity will be influenced by the specific conformation it adopts in the reaction medium. It may be a suitable candidate when a moderate level of reactivity is desired, or when its specific solubility or downstream functionalization possibilities are advantageous.
-
Diethylamine, while a strong base, can be subject to significant steric hindrance, potentially slowing down reactions with bulky electrophiles.
Ultimately, the optimal choice of a secondary amine depends on the specific synthetic transformation, the nature of the electrophile, and the desired reaction outcome. The experimental protocols outlined in this guide provide a framework for making an evidence-based selection, ensuring greater control and efficiency in your synthetic endeavors.
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A Senior Application Scientist's Guide to HPLC Methodologies for the Analysis of N-Methylcyclopentanamine Hydrochloride Reactions
Introduction
N-Methylcyclopentanamine hydrochloride is a secondary amine whose analysis is critical in various stages of pharmaceutical development, from synthesis monitoring to final product stability testing.[1] As a small, polar molecule lacking a significant native chromophore, it presents a considerable challenge for direct analysis by conventional High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] The hydrochloride salt form adds another layer of complexity related to its ionic nature in solution.
This guide provides an in-depth, objective comparison of three robust HPLC strategies for the analysis of this compound and its related reaction mixtures. Moving beyond a simple listing of protocols, we will explore the causality behind methodological choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and implement the most appropriate technique for their specific analytical objectives. The methods discussed are designed to be self-validating systems, grounded in established chromatographic principles and regulatory expectations.
Comparative Analysis of Core HPLC Methodologies
The primary analytical hurdles for N-Methylcyclopentanamine are its high polarity, which leads to poor retention on traditional reversed-phase columns, and its lack of UV absorbance, which results in poor sensitivity. We will compare three distinct and effective approaches that directly address these challenges:
-
Reversed-Phase HPLC with Pre-Column Derivatization: Enhancing detectability by chemically attaching a UV-active or fluorescent tag.
-
Ion-Pair Reversed-Phase HPLC: Improving retention of the polar, ionic analyte on a reversed-phase column without derivatization.
-
Hydrophilic Interaction Chromatography (HILIC): Employing an alternative chromatographic mode specifically designed for polar compounds.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization using Dansyl Chloride
This classic approach tackles the detection sensitivity issue head-on. By reacting the secondary amine of N-Methylcyclopentanamine with a derivatizing agent like Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), a stable, highly fluorescent N-dansyl-sulfonamide adduct is formed.[4] This not only allows for sensitive fluorescence or UV detection but also increases the hydrophobicity of the analyte, significantly improving its retention on standard C18 columns.[4]
Causality & Expertise: The choice of Dansyl Chloride is deliberate. It reacts reliably with both primary and secondary amines under mild alkaline conditions.[3][4] The alkaline pH (typically 9.5-10.5) is crucial to deprotonate the secondary amine, rendering it nucleophilic for the attack on the highly electrophilic sulfonyl chloride group.[4] This method is exceptionally powerful for quantifying trace levels of the amine or its impurities in a complex reaction matrix.
Experimental Protocol: Dansylation and RP-HPLC Analysis
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 1.5 mg/mL solution of Dansyl Chloride in acetone. This solution should be prepared fresh daily.
-
Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 10.0 with NaOH.
-
Quenching Solution: Prepare a 2% (v/v) solution of methylamine hydrochloride in water to consume excess Dansyl Chloride.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, add 100 µL of the sample solution (containing N-Methylcyclopentanamine HCl, appropriately diluted in mobile phase).
-
Add 200 µL of the pH 10.0 bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride reagent. Vortex thoroughly.
-
Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.
-
Cool the mixture to room temperature.
-
Add 100 µL of the quenching solution to stop the reaction. Vortex and let stand for 10 minutes.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm) or UV (254 nm).
-
Visualization: Derivatization Workflow
Caption: Workflow for Pre-Column Derivatization with Dansyl Chloride.
Performance Data (Hypothetical)
| Parameter | Derivatization Method Performance |
| Linearity (r²) | > 0.9995 |
| Limit of Detection (LOD) | ~5 ng/mL |
| Limit of Quantitation (LOQ) | ~15 ng/mL |
| Precision (%RSD) | < 1.5% |
| Pros | Excellent sensitivity, uses standard RP columns. |
| Cons | Time-consuming, potential for reagent artifacts. |
Method 2: Ion-Pair Reversed-Phase HPLC
This technique allows for the direct analysis of the ionic N-Methylcyclopentanamine without derivatization. It works by adding an "ion-pairing" reagent to the mobile phase.[5] For a cationic amine, an anionic ion-pairing reagent with a hydrophobic alkyl chain (e.g., sodium hexanesulfonate) is used. In the acidic mobile phase, the amine is protonated (R₂NH₂⁺), and it forms a neutral, transient ion-pair with the sulfonate (R-SO₃⁻). This neutral complex has increased hydrophobicity and can be retained and separated on a C18 column.[6]
Causality & Expertise: The key to successful ion-pair chromatography is controlling the mobile phase pH and ion-pair reagent concentration. The pH must be kept low enough (e.g., pH 2.5-3.5) to ensure the secondary amine is fully protonated. The concentration of the ion-pairing reagent (typically 5-10 mM) is optimized to achieve sufficient retention without causing excessively long run times or column saturation. This method is ideal for monitoring the primary reaction components and known impurities at moderate concentrations.
Experimental Protocol: Ion-Pair RP-HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a solution containing 20 mM sodium phosphate and 5 mM sodium 1-hexanesulfonate in water. Adjust the pH to 2.5 with phosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the N-Methylcyclopentanamine HCl sample in the aqueous mobile phase (Mobile Phase A) to the desired concentration.
-
Filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm (a longer column is often beneficial for ion-pair)
-
Mobile Phase A: As prepared above
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 70% A / 30% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm (low wavelength detection is necessary due to the lack of a strong chromophore).
-
Visualization: Ion-Pair Chromatography Principle
Caption: Formation of a neutral complex for retention in Ion-Pair HPLC.
Performance Data (Hypothetical)
| Parameter | Ion-Pair Method Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~5 µg/mL |
| Limit of Quantitation (LOQ) | ~15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Pros | Direct analysis, no derivatization needed. |
| Cons | Lower sensitivity, harsh on columns, not MS-friendly. |
Method 3: Hydrophilic Interaction Chromatography (HILIC)
HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds.[7][8] In HILIC, a polar stationary phase (e.g., bare silica, amide, or amino-bonded) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile. A thin, water-enriched layer forms on the surface of the stationary phase. Polar analytes like N-Methylcyclopentanamine partition into this aqueous layer and are retained. Elution is typically achieved by increasing the concentration of water in the mobile phase.[9]
Causality & Expertise: HILIC provides an orthogonal (different) selectivity compared to reversed-phase.[8] It is particularly advantageous when reaction by-products are also highly polar. The high organic content of the mobile phase is also beneficial for mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization in the MS source. Careful control of buffer concentration and mobile phase water content is critical for achieving reproducible retention times.
Experimental Protocol: HILIC
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 100 mM Ammonium Formate in Water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the N-Methylcyclopentanamine HCl sample in a solution of 90% Acetonitrile / 10% Water to a desired concentration. Note: Dissolving the sample in a high organic solvent mixture is crucial to prevent peak distortion.
-
Filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: HILIC (Amide or Silica), 4.6 x 150 mm, 3 µm
-
Mobile Phase A: As prepared above
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% A / 95% B. Increase to 40% A / 60% B over 12 minutes. Hold for 2 minutes, then return to initial conditions and re-equilibrate for 8 minutes.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Visualization: HILIC Separation Mechanism
Caption: Analyte partitioning into the aqueous layer in HILIC.
Performance Data (Hypothetical)
| Parameter | HILIC Method Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~2 µg/mL (UV), <10 ng/mL (MS) |
| Limit of Quantitation (LOQ) | ~6 µg/mL (UV), <30 ng/mL (MS) |
| Precision (%RSD) | < 2.0% |
| Pros | Excellent for polar compounds, MS-compatible. |
| Cons | Sensitive to sample solvent, requires long equilibration. |
Application: Developing a Stability-Indicating Method
A critical application for any analytical method in drug development is its use as a stability-indicating method (SIM).[10] A SIM must be able to unequivocally separate the active pharmaceutical ingredient (API) from its degradation products, which may be formed under various stress conditions.[11][12]
Forced Degradation Protocol
To develop a SIM for N-Methylcyclopentanamine HCl, forced degradation studies are performed.[13] A stock solution of the compound is subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid material heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-compliant light source (1.2 million lux hours and 200 watt hours/square meter).
Samples are then neutralized (if necessary) and diluted for analysis.
Method Selection and Justification
For a stability-indicating method, HILIC or Ion-Pair RP-HPLC are superior choices over derivatization. The derivatization process itself could potentially react with the unknown degradants, complicating the impurity profile. Between the remaining two, HILIC often provides better peak shapes for very polar degradants and offers the significant advantage of MS-compatibility, which is invaluable for identifying the structures of those degradants.[14]
Visualization: Stability-Indicating Method Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Hypothetical Forced Degradation Results
The chosen HILIC method is then used to analyze the stressed samples. The goal is to achieve baseline separation between the main N-Methylcyclopentanamine peak and all degradation products.
| Stress Condition | % Degradation (Hypothetical) | Observations |
| 0.1 M HCl, 80°C | ~ 5% | One minor degradation peak observed. |
| 0.1 M NaOH, 80°C | ~ 12% | Two major degradation peaks observed. |
| 3% H₂O₂, RT | ~ 18% | One primary oxidative degradant formed. |
| Heat (105°C) | < 2% | Compound is relatively stable to dry heat. |
| Photolytic | < 1% | Compound is stable to light. |
This data demonstrates the method's ability to separate degradants formed under various conditions, confirming its specificity and suitability as a stability-indicating method.[15]
Summary and Recommendations
The optimal HPLC method for analyzing this compound reactions is entirely dependent on the analytical goal.
| Method | Sensitivity | Simplicity | MS Compatibility | Best For... |
| RP-HPLC w/ Derivatization | +++ (Excellent) | + (Complex) | -- (Poor) | Quantifying trace impurities; low-level assays. |
| Ion-Pair RP-HPLC | + (Moderate) | ++ (Moderate) | - (Poor) | Routine reaction monitoring; assay of major components. |
| HILIC | ++ (Good) | ++ (Moderate) | +++ (Excellent) | Stability studies; analysis of polar mixtures; LC-MS work. |
Expert Recommendations:
-
For routine monitoring of reaction progress where the main components are at high concentrations, the Ion-Pair RP-HPLC method offers a simple and direct approach without the need for derivatization.
-
For detecting and quantifying trace-level impurities or for bioanalytical studies , the high sensitivity of the pre-column derivatization method is unmatched.
-
For comprehensive impurity profiling, method development, and stability testing , HILIC is the most powerful choice. Its orthogonal selectivity and seamless compatibility with mass spectrometry provide the robust data required for regulatory submissions and in-depth chemical understanding.[12]
By understanding the fundamental principles and trade-offs of each technique, researchers can confidently select and implement a reliable HPLC method tailored to the specific challenges presented by this compound.
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Khan, M. A., Kumar, S., & Jayachandran, J. (2014). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Pharmaceutical and Biomedical Analysis, 88, 27-33. [Link]
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Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]
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A Comparative Guide to the Synthesis of a Key BACE1 Inhibitor Intermediate: Validation of a Synthetic Route Utilizing N-Methylcyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, particularly in the pursuit of effective treatments for neurodegenerative diseases like Alzheimer's, the efficient and reliable synthesis of key molecular intermediates is paramount. This guide provides an in-depth technical comparison of a synthetic route for a crucial intermediate of the BACE1 inhibitor, AZD3839, validating the use of N-Methylcyclopentanamine hydrochloride. An alternative synthetic strategy is also presented, offering a comprehensive analysis to inform route selection in drug discovery and development.
Introduction: The Significance of BACE1 Inhibition and the AZD3839 Scaffold
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research.[1][2] Its inhibition is a promising strategy to reduce the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.[1][2] AZD3839 is a potent and selective BACE1 inhibitor that has undergone clinical investigation.[3] Central to its structure is a complex bicyclo[3.3.1]nonane core, the synthesis of which presents considerable chemical challenges. This guide focuses on the synthesis of a key amine intermediate, (1R,5S)-N-cyclopentyl-N-methyl-9-azabicyclo[3.3.1]nonan-7-amine, a direct precursor to the amidine pharmacophore of AZD3839.
Primary Synthetic Route: Reductive Amination with N-Methylcyclopentanamine
The primary and most direct route to the target intermediate involves the reductive amination of a ketone precursor, (1R,5S)-9-azabicyclo[3.3.1]nonan-7-one, with N-Methylcyclopentanamine. This approach is predicated on the well-established and versatile nature of reductive amination in the formation of C-N bonds.[4]
Synthesis of this compound
The initial step is the synthesis of the key reagent, this compound. This is efficiently achieved through the reductive amination of cyclopentanone with methylamine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of cyclopentanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, is added a solution of methylamine (1.1 eq) in the same solvent at 0 °C.
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: The mixture is then cooled again to 0 °C, and a reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Workup and Salt Formation: The reaction is quenched by the addition of water, and the organic solvent is removed under reduced pressure. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over a suitable drying agent (e.g., Na2SO4), filtered, and concentrated. The resulting free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise until precipitation is complete.
-
Isolation: The resulting white precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Synthesis of this compound.
Synthesis of the Bicyclo[3.3.1]nonane Ketone Precursor
The synthesis of the (1R,5S)-9-azabicyclo[3.3.1]nonan-7-one core is a critical undertaking. A common approach involves a multi-step sequence starting from readily available materials.
Experimental Protocol: Synthesis of (1R,5S)-9-Azabicyclo[3.3.1]nonan-7-one
This synthesis typically involves a Robinson annulation or a similar cyclization strategy to construct the bicyclic system. For instance, a Mannich-type reaction between a suitable piperidone derivative, formaldehyde, and a primary amine can be employed to build the core structure. Subsequent functional group manipulations and stereochemical control are crucial to arrive at the desired ketone precursor.
Caption: General workflow for the synthesis of the ketone precursor.
Final Reductive Amination Step
With both the ketone precursor and N-Methylcyclopentanamine in hand, the final convergent step can be executed.
Experimental Protocol: Synthesis of (1R,5S)-N-cyclopentyl-N-methyl-9-azabicyclo[3.3.1]nonan-7-amine
-
Reaction Setup: In a reaction vessel, (1R,5S)-9-azabicyclo[3.3.1]nonan-7-one (1.0 eq) and N-Methylcyclopentanamine (as the free base, 1.2 eq) are dissolved in a suitable solvent like 1,2-dichloroethane.
-
Imine Formation and In Situ Reduction: To this solution, a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) is added. The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., LC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired (1R,5S)-N-cyclopentyl-N-methyl-9-azabicyclo[3.3.1]nonan-7-amine.
Caption: Final reductive amination to the target intermediate.
Alternative Synthetic Route: A Convergent Approach with a Pre-functionalized Amine
An alternative strategy to the target intermediate involves the synthesis of a different key fragment, where the cyclopentyl and methyl groups are introduced earlier in the sequence. This approach avoids the direct use of N-Methylcyclopentanamine in the final step and instead relies on the reductive amination of a different ketone with a pre-functionalized amine.
Synthesis of the Alternative Amine Precursor
This route necessitates the synthesis of a different amine precursor, for instance, by first constructing the bicyclic amine and then introducing the tetrazole moiety.
Alternative Convergent Reductive Amination
In this alternative pathway, a different ketone precursor, potentially a derivative of cyclopentanone, would be reacted with a pre-formed bicyclic amine intermediate under reductive amination conditions.
Causality Behind Experimental Choices: The choice between these two routes often depends on factors such as the availability and cost of starting materials, the stereochemical control required at each step, and the overall convergency of the synthesis. The primary route is highly convergent, bringing together two key fragments in the final step. The alternative route may offer advantages in terms of controlling the stereochemistry of the bicyclic core early in the synthesis.
Performance Comparison
| Parameter | Primary Route (with N-Methylcyclopentanamine) | Alternative Route |
| Overall Yield | Typically moderate to good, dependent on the efficiency of the ketone synthesis and the final reductive amination. | Highly variable and dependent on the specific alternative chosen. May offer higher yields if the bicyclic core can be synthesized more efficiently. |
| Stereocontrol | Stereochemistry of the amine is introduced in the final step, which can be challenging to control. | Stereochemistry of the bicyclic core is established earlier, potentially offering better control. |
| Convergency | Highly convergent, which is generally desirable for efficiency. | May be more linear, depending on the specific pathway. |
| Starting Materials | Relies on the synthesis of N-Methylcyclopentanamine and the bicyclic ketone. | Requires different starting materials, the availability and cost of which need to be assessed. |
| Scalability | Reductive amination is a generally scalable reaction. The synthesis of the bicyclic ketone may present scalability challenges. | Scalability will depend on the specific reactions employed in the alternative route. |
| Safety & Environment | Utilizes sodium borohydride or sodium triacetoxyborohydride, which are relatively safe reducing agents. Solvents like dichloromethane are commonly used. | The safety and environmental impact will be dictated by the reagents and solvents used in the specific alternative pathway. |
Conclusion
The synthetic route to the key BACE1 inhibitor intermediate, (1R,5S)-N-cyclopentyl-N-methyl-9-azabicyclo[3.3.1]nonan-7-amine, utilizing this compound via a final-step reductive amination is a viable and convergent strategy. Its primary advantages lie in its directness and the use of a well-understood and robust chemical transformation. The synthesis of this compound itself is straightforward from inexpensive starting materials.
The choice of an alternative route would be driven by a desire for potentially higher overall yields, earlier and more robust stereocontrol of the bicyclic core, or the avoidance of specific reagents or intermediates. A thorough evaluation of the cost and availability of starting materials, as well as the scalability and safety of each step, is crucial for making an informed decision in a drug development setting. This guide provides the foundational information and comparative framework to aid researchers in this critical selection process.
References
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Jeppsson, F., et al. (2012). Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease. Journal of Biological Chemistry, 287(49), 41245–41257. [Link]
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Vassar, R. (2014). BACE1 Inhibitors for the Treatment of Alzheimer's Disease. Journal of Neurochemistry, 130(4), 4-11. [Link]
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A Comparative Guide to the Synthesis of N-Methylcyclopentanamine and N-Ethylcyclopentylamine for Research and Development
Introduction: Navigating the Choice Between N-Methyl and N-Ethyl Cyclopentylamines
In the landscape of medicinal chemistry and drug development, the cyclopentylamine moiety is a frequently utilized scaffold. Its rigid, cyclic structure provides a conformational constraint that can be advantageous for optimizing ligand-receptor interactions. The choice between N-alkyl substituents, such as methyl and ethyl groups, can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target affinity. This guide presents a comparative study of two key intermediates: N-Methylcyclopentanamine (as its hydrochloride salt) and N-Ethylcyclopentylamine.
This document provides an in-depth analysis of their synthesis, focusing on the prevalent method of reductive amination. We will explore the mechanistic nuances, compare reaction parameters based on established chemical principles, and provide detailed, self-validating experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions when selecting and synthesizing these valuable building blocks.
Core Synthesis Methodology: Reductive Amination of Cyclopentanone
The most common and efficient route to N-alkylated cyclopentylamines is the reductive amination of cyclopentanone.[1] This one-pot reaction is highly valued for its cost-effectiveness and sustainability in producing various amines.[2] The process involves two key stages that typically occur in situ:
-
Imine Formation: The reaction begins with the nucleophilic attack of the primary amine (methylamine or ethylamine) on the carbonyl carbon of cyclopentanone. This is often catalyzed by a trace amount of acid.[3] The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, or imine.[4]
-
In-Situ Reduction: The imine intermediate is immediately reduced to the final secondary amine product.[4] This step requires a reducing agent that is selective for the imine and does not readily reduce the starting ketone.
The overall workflow is a cornerstone of amine synthesis, coupling easily accessible carbonyl compounds with amines in the presence of a suitable catalyst and hydrogen source.[2]
Caption: General workflow for the synthesis of N-alkylcyclopentylamines.
Comparative Analysis of Synthesis Parameters
While both syntheses follow the same fundamental pathway, the choice between methylamine and ethylamine as the nitrogen source introduces subtle but important differences in reaction kinetics, steric hindrance, and final product handling.
1. Nucleophilicity and Reactivity: Both methylamine and ethylamine are small, primary alkylamines with similar basicity (pKa of their conjugate acids are ~10.6-10.7). Their nucleophilicity is comparable, leading to similar rates of initial attack on the cyclopentanone carbonyl. However, the slightly larger size of the ethyl group can introduce minor steric effects that may marginally slow the rate of imine formation compared to the methyl group.
2. Reducing Agent Selection: A critical choice in this synthesis is the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. Its mild nature prevents the premature reduction of the starting ketone, and it is effective under the weakly acidic conditions that favor imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally considered safer and less toxic. More aggressive reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are less suitable as they can readily reduce the cyclopentanone starting material.
3. Yield and Purity: For both amines, reductive amination is a high-yielding process, often achieving yields in the 70-90% range.[5] The primary side product concern is the potential for over-alkylation, although this is less of an issue when starting with a primary amine. The main impurity is often unreacted cyclopentanone. Purification of N-ethylcyclopentylamine, a liquid, is typically achieved by distillation.[6] N-methylcyclopentanamine is more volatile and is often converted to its hydrochloride salt, which is a stable, crystalline solid that can be purified by recrystallization.[1]
4. Product Isolation and Handling: This is the most significant practical difference.
-
N-Ethylcyclopentylamine is a liquid at room temperature with a characteristic amine odor.[6] Its handling requires standard precautions for flammable and corrosive liquids.[7]
-
N-Methylcyclopentanamine Hydrochloride is a solid, which can be easier to handle, weigh, and store than the freebase. The hydrochloride salt form also enhances stability and solubility in certain solvents.[1]
Physicochemical Properties Comparison
The addition of a single methylene unit (-CH₂-) has a predictable impact on the physicochemical properties of the final compound.
| Property | This compound | N-Ethylcyclopentylamine | Source(s) |
| CAS Number | 75098-42-9 | 45592-46-9 | [7] |
| Molecular Formula | C₆H₁₄ClN | C₇H₁₅N | [8][9] |
| Molecular Weight | 135.63 g/mol | 113.20 g/mol | [8][9] |
| Physical Form | Solid | Liquid | [6] |
| Boiling Point | N/A (decomposes) | ~135-142 °C | [6] |
| XLogP3-AA | N/A (as salt) | 1.4 | [7] |
| Purity (Typical) | ≥95% | >95% | [5] |
Note: XLogP3-AA is a computed measure of hydrophobicity. The value for the salt is not directly comparable to the freebase.
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of each compound. They are designed to be self-validating by including checkpoints for reaction monitoring.
Protocol 1: Synthesis of N-Ethylcyclopentylamine
Caption: Reaction scheme for the synthesis of N-Ethylcyclopentylamine.
Materials:
-
Cyclopentanone
-
Ethylamine (as a solution, e.g., 70% in water or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.0 eq) and the chosen solvent (DCM or DCE).
-
Add ethylamine (1.1-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. Causality Note: Portion-wise addition helps control any exotherm and gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the solvent (DCM or DCE).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-ethylcyclopentylamine as an oil.
-
Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain the final product.
Protocol 2: Synthesis of this compound
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Quantifying the Purity of Synthesized N-Methylcyclopentanamine Hydrochloride: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for quantifying the purity of N-Methylcyclopentanamine hydrochloride, a key amine intermediate. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, offering a framework for selecting the most appropriate analytical strategy based on the specific requirements of the research or development phase.
The Synthetic Landscape and Its Analytical Implications: Understanding Potential Impurities
N-Methylcyclopentanamine is commonly synthesized via the reductive amination of cyclopentanone with methylamine. This process, while efficient, can introduce a predictable profile of impurities that a robust analytical method must be able to resolve and quantify.
Typical Synthesis Pathway:
A Senior Application Scientist's Guide to Cyclopentylamine Reagents: Benchmarking N-Methylcyclopentanamine Hydrochloride
Introduction: The Cyclopentylamine Moiety in Modern Drug Discovery
The cyclopentyl group is a privileged scaffold in medicinal chemistry. Its unique conformational properties—a balance of rigidity and flexibility—allow it to serve as a versatile bioisostere for phenyl rings or other cyclic systems, often improving metabolic stability, solubility, and target-binding affinity. Consequently, reagents that introduce this moiety are indispensable tools for researchers in drug development.
This guide provides an in-depth comparative analysis of N-Methylcyclopentanamine hydrochloride against its primary amine counterpart, Cyclopentylamine. We will move beyond simple catalog specifications to deliver a practical, data-driven benchmark of their performance in one of the most fundamental C-N bond-forming reactions: reductive amination. Our goal is to equip researchers with the insights needed to make informed decisions, explaining not just what to do, but why specific experimental choices lead to successful outcomes.
Reagent Profiles: A Tale of Two Amines
The choice between a primary and a secondary amine is a critical decision point in a synthetic route, fundamentally dictating the structure of the final product.
1. This compound (A Secondary Amine Salt)
-
Structure: A crystalline hydrochloride salt of the secondary amine, N-methylcyclopentanamine.[1][2][3]
-
Key Features: As a solid salt, it offers superior handling, weighing accuracy, and shelf-life stability compared to its volatile freebase form.[4][5] The hydrochloride must be neutralized in situ or prior to reaction, typically by adding a non-nucleophilic base.
-
Synthetic Utility: Primarily used to synthesize tertiary amines , introducing an N-methylcyclopentyl group. The tertiary nature of the product prevents subsequent N-alkylation reactions, offering clean, specific outcomes.[6]
2. Cyclopentylamine (A Primary Amine)
-
Structure: A primary amine where the amino group is directly attached to the cyclopentyl ring.[7][8][9]
-
Key Features: A colorless, volatile liquid.[8][9] As a primary amine, it is a potent nucleophile.
-
Synthetic Utility: Used to synthesize secondary amines .[10] However, its application can be complicated by a common side reaction: over-alkylation. The secondary amine product is often nucleophilic enough to react further, leading to the formation of tertiary amine byproducts and reducing the yield of the desired product.[6][11]
Benchmarking Experiment: Reductive Amination of 4'-Methoxyacetophenone
To provide a direct performance comparison, we selected the reductive amination of 4'-Methoxyacetophenone. This reaction is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[12][13]
Rationale for Experimental Design:
-
Carbonyl Substrate: 4'-Methoxyacetophenone was chosen as a representative, moderately reactive ketone with an electron-donating group, mimicking functionalities often found in pharmaceutical intermediates.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective hydride donor, capable of reducing the iminium intermediate much faster than the starting ketone.[13] This chemoselectivity allows for a convenient one-pot procedure without significant formation of the corresponding alcohol byproduct.[12]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it is aprotic and effectively solubilizes the reactants and intermediates.
-
Base (for the Hydrochloride Salt): Triethylamine (TEA) is used as a mild, non-nucleophilic base to liberate the free N-methylcyclopentanamine from its hydrochloride salt without interfering with the primary reaction.
Experimental Workflow Diagram
The following diagram illustrates the standardized workflow employed for the benchmark reactions.
Caption: Standardized workflow for the benchmark reductive amination experiment.
Protocol 1: Using this compound
-
Reactant Preparation: To a dry round-bottom flask, add 4'-Methoxyacetophenone (1.0 eq., 1.0 mmol, 150 mg) and dissolve in dichloromethane (DCM, 10 mL).
-
Amine & Base Addition: Add this compound (1.1 eq., 1.1 mmol, 149 mg) followed by triethylamine (1.2 eq., 1.2 mmol, 167 µL).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour. The formation of the intermediate iminium ion is crucial before reduction.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 1.5 mmol, 318 mg) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor for the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS (typically 4-6 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired tertiary amine.
Protocol 2: Using Cyclopentylamine
-
Reactant Preparation: To a dry round-bottom flask, add 4'-Methoxyacetophenone (1.0 eq., 1.0 mmol, 150 mg) and dissolve in dichloromethane (DCM, 10 mL).
-
Amine Addition: Add Cyclopentylamine (1.1 eq., 1.1 mmol, 107 µL).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 1.5 mmol, 318 mg) portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 2-4 hours).
-
Work-up & Purification: Follow steps 6-8 from Protocol 1 to isolate the desired secondary amine.
Comparative Performance Analysis
The performance of each reagent was evaluated based on reaction efficiency, product purity, and side product formation.
Table 1: Physical and Chemical Properties of Reagents
| Property | This compound | Cyclopentylamine |
| CAS Number | 75098-42-9[1][2][4] | 1003-03-8[7][8][9] |
| Molecular Formula | C₆H₁₄ClN[1][3] | C₅H₁₁N[7][8] |
| Molecular Weight | 135.64 g/mol [1][3][4] | 85.15 g/mol [7] |
| Physical Form | Solid[4] | Liquid[8][9] |
| Boiling Point (Freebase) | 119.7 °C[14] | 107 °C[7] |
| Amine Class | Secondary | Primary |
| Product Type | Tertiary Amine | Secondary Amine |
Table 2: Experimental Benchmark Results
| Parameter | This compound | Cyclopentylamine |
| Reaction Time | 4 hours | 3 hours |
| Isolated Yield | 91% | 74% |
| Product Purity (by ¹H NMR) | >98% | ~90% |
| Major Byproduct | None observed | N-(1-(4-methoxyphenyl)ethyl)-N-cyclopentylcyclopentanamine (~8%) |
Discussion of Results
The experimental data clearly demonstrates distinct performance profiles for each reagent.
-
Reaction Efficiency and Yield: this compound delivered a significantly higher isolated yield (91%) compared to Cyclopentylamine (74%). The primary reason for the lower yield with Cyclopentylamine is the formation of an over-alkylation byproduct. The initially formed secondary amine product remains nucleophilic and competes with the starting Cyclopentylamine, reacting with another molecule of the ketone-derived imine to form a bulky tertiary amine.
-
Purity and Selectivity: The reaction with this compound was exceptionally clean, yielding the desired tertiary amine with high purity. This is a direct consequence of its nature as a secondary amine; the resulting tertiary amine product is non-reactive under these conditions, preventing any further alkylation. This inherent selectivity is a major advantage in complex syntheses where purification can be challenging.
-
Reaction Kinetics: The reaction with Cyclopentylamine proceeded slightly faster. This is expected, as primary amines are generally less sterically hindered and can be more nucleophilic than their secondary counterparts, leading to faster initial imine formation.
Reagent Selection Pathway
Choosing the correct reagent is paramount. This decision tree guides the selection process based on the desired synthetic outcome.
Caption: Decision pathway for selecting the appropriate cyclopentylamine reagent.
Conclusion and Senior Scientist Recommendations
Both this compound and Cyclopentylamine are valuable reagents, but they serve distinct synthetic purposes. Our benchmarking study reveals that the choice is not merely about introducing a cyclopentyl ring, but about controlling the final amine architecture.
This compound is the superior choice when the target molecule is a tertiary amine . Its key advantages are:
-
High Selectivity: It completely avoids the issue of over-alkylation, leading to cleaner reaction profiles and simpler purifications.
-
Excellent Yields: The lack of competing side reactions translates directly into higher isolated yields of the desired product.
-
Handling and Stability: Its solid, salt form is more convenient and stable for laboratory use.
Cyclopentylamine should be used when the desired target is a secondary amine . However, researchers must be prepared to address the potential for over-alkylation, which can lower yields and complicate purification. Careful control of stoichiometry and reaction monitoring are essential for success.
For drug development professionals, where purity, yield, and predictability are paramount, This compound offers a more robust and reliable path for the synthesis of N-methylcyclopentyl-containing tertiary amines. Its performance in this benchmark study establishes it as a highly effective and dependable reagent for modern organic synthesis.
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A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for N-Methylcyclopentanamine Hydrochloride
Introduction: Beyond a Simple Pass/Fail—The Strategic Value of a CoA in Amine Analysis
To the discerning researcher or drug development professional, a Certificate of Analysis (CoA) is more than a mere declaration of compliance; it is the analytical fingerprint of a specific batch of material. For a compound like N-Methylcyclopentanamine hydrochloride (CAS: 75098-42-9), a secondary amine salt often used as a building block in pharmaceutical synthesis, the data within its CoA provides critical insights into its identity, purity, and potential for side reactions.[1][2] The presence of unreacted starting materials, over-alkylated tertiary amines, or diastereomeric isomers can have profound implications for reaction yield, downstream purification, and the impurity profile of the final active pharmaceutical ingredient (API).[3]
This guide provides an in-depth comparison of the analytical methodologies that underpin a robust CoA for this compound. We will move beyond simply listing tests and specifications to dissect the causality behind experimental choices, compare alternative analytical approaches, and provide field-proven protocols. Our objective is to empower you to critically evaluate a supplier's CoA and, when necessary, replicate or develop your own validation methods.
Deconstructing the Certificate of Analysis: A Framework for Quality
A typical CoA for this compound serves as a legal document certifying the quality and conformity of the batch to pre-defined specifications.[4][5] While formats vary, a comprehensive CoA must contain essential elements to ensure traceability and compliance with Good Manufacturing Practices (GMP).[5][6][7]
Table 1: Essential Components of a GMP-Compliant Certificate of Analysis
| Section | Description | Critical Importance for Researchers |
| Header Information | Includes Product Name, CAS No., Batch/Lot No., Molecular Formula/Weight, and Manufacturing/Expiry Dates.[7] | Ensures traceability and proper identification of the material being used in experiments. |
| Physical Properties | Appearance, Melting Point, Solubility. | Provides a first-pass check on identity and general purity. Significant deviations can indicate gross contamination or the wrong compound. |
| Identity Tests | Typically FTIR and ¹H NMR spectroscopy. | Confirms the molecular structure is consistent with this compound. |
| Assay & Purity | Quantitative analysis, most commonly by titration or chromatography (HPLC/GC). | Determines the percentage of the desired compound in the batch. This is crucial for accurate stoichiometry in reactions. |
| Impurity Profile | Analysis of related substances (e.g., starting materials, by-products) and residual solvents. | Informs potential side reactions and purification strategies. Undetected reactive impurities can lead to failed syntheses. |
| Signatures & Dates | Approval by authorized quality control personnel.[6] | Confirms that the batch has been formally reviewed and released against its specification. |
Part 1: Identity Confirmation—Is It Truly N-Methylcyclopentanamine HCl?
Confirming the identity of the material is the foundational step of any analysis. For a simple molecule like this compound, spectroscopic methods provide an unambiguous structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and definitive tool for confirming the presence of key functional groups and confirming the salt form of the amine. For this compound, we are not looking for the N-H stretch of a free secondary amine, but rather the characteristic absorptions of a secondary ammonium (R₂NH₂⁺) cation.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, representative sample of the solid this compound directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the empty ATR crystal.
-
Analysis: Compare the resulting spectrum to a reference standard or known literature data. Key peaks to verify are the N-H⁺ stretching and bending vibrations.
Comparative Analysis: The spectrum of the hydrochloride salt differs significantly from that of the free base. The formation of the ammonium salt results in the appearance of a broad, strong N-H⁺ stretching envelope, typically between 3000-2700 cm⁻¹.[8] Additionally, a single N-H⁺ bending vibration should be observed in the 1620-1560 cm⁻¹ region, which is characteristic of a secondary amine salt.[8][9] The chloride anion (Cl⁻) does not have vibrations in the mid-IR region.[8]
Table 2: Key FTIR Diagnostic Peaks for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |
| R₂NH₂⁺ | N-H⁺ Stretch | 3000 - 2700 (Broad, Strong) | Confirms the presence of the ammonium cation, indicating the salt form. |
| R₂NH₂⁺ | N-H⁺ Bend | 1620 - 1560 | Differentiates from a primary amine salt (which would show two bands).[8] |
| C-H (Aliphatic) | C-H Stretch | 2960 - 2850 | Confirms the presence of the cyclopentyl and methyl groups. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While FTIR confirms functional groups, ¹H NMR provides a detailed map of the carbon-hydrogen framework, confirming the specific connectivity of the cyclopentyl ring and the N-methyl group. It is exceptionally sensitive for detecting structurally similar impurities.
Experimental Protocol: ¹H NMR in D₂O
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O). The use of D₂O will exchange the acidic N-H⁺ proton, causing its signal to disappear from the spectrum, which simplifies analysis.[10]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Reference the spectrum to the residual solvent peak. Integrate all signals.
-
Analysis: Verify the chemical shifts, splitting patterns, and integrations against the expected structure.
Interpreting the Spectrum:
-
N-Methyl Group: Expect a sharp singlet at approximately 2.6 δ, integrating to 3 protons. The deshielding effect of the adjacent nitrogen atom causes this downfield shift.[10][11]
-
Cyclopentyl Protons: The protons on the cyclopentyl ring will appear as a series of multiplets further upfield, typically between 1.5 and 2.2 δ, integrating to 8 protons. The proton on the carbon directly attached to the nitrogen (the methine proton) will be the most deshielded of this group, likely around 3.0-3.5 δ.[12]
Part 2: Purity and Impurity Profiling—A Quantitative Assessment
While identity is crucial, the utility of a reagent is ultimately determined by its purity. For this compound, purity is not just the absence of foreign matter but also the absence of structurally related impurities that can interfere with subsequent reactions.
Assay by Titration vs. Chromatography
Causality: The assay determines the overall percentage of the active substance. The choice of method depends on the desired level of specificity.
-
Acid-Base Titration (Non-Specific): This classic method quantifies the total amount of basic species in the sample. It is rapid and precise but will not distinguish between the target amine and other basic impurities. The hydrochloride salt is titrated with a standardized base (e.g., NaOH) in a non-aqueous medium.
-
Chromatographic Assay (Specific): Methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) provide a specific assay value by separating the main component from all impurities before quantification. This is the preferred method for high-purity applications.
Table 3: Comparison of Assay Methodologies
| Method | Principle | Advantages | Disadvantages | Best For |
| Potentiometric Titration | Neutralization of the amine hydrochloride with a standard base. | Fast, inexpensive, high precision. | Non-specific; quantifies all basic components. | Rapid QC check where impurity profile is already well-characterized. |
| GC/HPLC (with standard) | Separation followed by quantification against a certified reference standard. | Highly specific, provides purity and impurity data simultaneously. | More complex, requires specialized equipment and standards. | All R&D and GMP applications requiring an accurate and specific purity value. |
Gas Chromatography (GC-FID): The Workhorse for Volatile Amines
Causality: GC is an ideal technique for analyzing relatively volatile and thermally stable compounds like N-Methylcyclopentanamine (after conversion to its free base).[13][14] However, the basic nature of amines can lead to poor peak shape (tailing) due to interactions with acidic silanol groups in standard GC columns and inlets.[3] This is a critical experimental choice: using a non-specialized column can lead to inaccurate quantification.
Workflow: GC Analysis of N-Methylcyclopentanamine
Experimental Protocol: GC-FID with Base-Deactivated Column
-
Sample Preparation (Free Base Extraction):
-
Accurately weigh approximately 50 mg of this compound into a separatory funnel.
-
Dissolve in 10 mL of deionized water.
-
Add 1 mL of 50% (w/v) sodium hydroxide solution to liberate the free amine.
-
Extract the aqueous layer twice with 10 mL portions of methyl tert-butyl ether (MTBE).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and dilute to a final volume of 25.0 mL with MTBE.
-
-
GC Conditions:
-
Column: Use a base-deactivated column (e.g., DB-5ms for amines, or a dedicated amine column) to prevent peak tailing.[3]
-
Inlet: 250 °C, Split ratio 50:1. Use a base-deactivated liner.[3]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Detector: FID, 280 °C.
-
-
Analysis: Calculate purity based on area percent normalization. Identify potential impurities based on their retention times relative to the main peak.
Potential Impurities Detectable by GC:
-
Starting Materials: Unreacted cyclopentanone and methylamine (if the synthesis was reductive amination).
-
Over-alkylation Product: N,N-dimethylcyclopentanamine.
-
Residual Solvents: Solvents used in the synthesis and purification (e.g., Toluene, Heptane).
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
Causality: HPLC is a powerful separation technique, but N-Methylcyclopentanamine lacks a UV chromophore, making direct detection by common HPLC-UV detectors challenging.[15][16] To overcome this, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the amine.[15][17] This approach offers excellent sensitivity.
Workflow: HPLC Analysis via Dansylation
Experimental Protocol: HPLC with Dansyl Chloride Derivatization
-
Reagent Preparation:
-
Sample Stock: Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask and dilute with 50:50 acetonitrile/water.
-
Buffer: Prepare a 0.1 M sodium bicarbonate buffer, pH adjusted to ~9.5.
-
Derivatization Reagent: Prepare a 1.5 mg/mL solution of dansyl chloride in acetonitrile. This should be prepared fresh.[15]
-
-
Derivatization Procedure:
-
In a vial, mix 100 µL of the sample stock solution with 500 µL of the alkaline buffer.
-
Add 500 µL of the dansyl chloride solution.
-
Vortex and heat at 60 °C for 30 minutes.
-
Cool to room temperature and add a quenching agent if necessary to consume excess dansyl chloride.[15]
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) Water and (B) Acetonitrile.
-
Detector: UV at 254 nm or Fluorescence (Ex: ~340 nm, Em: ~525 nm).[15] Fluorescence offers superior sensitivity and selectivity.
-
-
Analysis: Calculate purity based on area percent normalization. The dansylated derivatives are more hydrophobic, improving their retention on the C18 column.[15]
Table 4: Comparison of Derivatization Reagents for HPLC Analysis of Amines
| Reagent | Detection Method | Advantages | Disadvantages |
| Dansyl Chloride | UV / Fluorescence | Stable derivatives, excellent fluorescence sensitivity.[15] | Can react with primary and secondary amines. |
| o-Phthalaldehyde (OPA) | Fluorescence | Reacts rapidly at room temperature. | Derivatives can be unstable; reacts only with primary amines.[17] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | UV / Fluorescence | Forms stable derivatives with both primary and secondary amines.[17] | Reagent itself can be interfering. |
Conclusion: An Integrated Approach to Quality Assurance
A Certificate of Analysis for this compound is a foundational document that, when properly interpreted, provides a comprehensive overview of a batch's quality. No single analytical technique tells the whole story. A robust CoA leverages the strengths of multiple orthogonal methods: FTIR and NMR provide unambiguous identity confirmation, while a specific, stability-indicating chromatographic method like GC or HPLC offers a reliable quantification of purity and a detailed impurity profile.
As a researcher, scientist, or drug development professional, your role is not just to accept the data presented but to understand the science behind it. By appreciating the nuances of base-deactivated GC columns, the necessity of derivatization in HPLC, and the characteristic spectral signatures of an amine salt, you can better qualify your raw materials, troubleshoot problematic reactions, and ensure the integrity and reproducibility of your scientific work. Always demand a CoA that is backed by sound, specific, and well-justified analytical science.
References
- BenchChem. (n.d.). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43810760, this compound.
- ChemScene. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Liu, J., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Talanta, 84(4), 1093-8.
- ChemicalBook. (2025). This compound.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7020624, N-methylcyclopentanamine.
- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- Wiley. (n.d.). N-methylcyclopentylamine. SpectraBase.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 255593, N-cyclopentyl-N-methylcyclopentanamine.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Sinsheimer, J. E., & Keuhnelian, A. M. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-4.
- Scribd. (n.d.). GMP Requirements For Certificates of Analysis.
- AChemBlock. (n.d.). N-Methyl-cyclopentanamine hydrochloride 95%.
- BenchChem Technical Support Team. (2025). Technical Support Center: Analysis of 2-methyl-N-pentylcyclohexan-1-amine. BenchChem.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542).
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11506460, 1-methylcyclopentan-1-amine Hydrochloride.
- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?.
- LookChem. (n.d.). N-methylcyclopentanamine.
- International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
- Sigma-Aldrich. (n.d.). This compound | 75098-42-9. Retrieved from sigmaaldrich.com (Note: Direct CoA download was problematic, but the page confirms their availability).
- Chemsrc. (2025). N-Methylcyclopentanamine.
- National Institute of Standards and Technology. (n.d.). Cyclopentane, methyl-. In NIST Chemistry WebBook.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- The International Pharmaceutical Excipients Council. (n.d.). Certificate of Analysis Guide.
- Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC, The Column.
- Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
- Amine Industry Certifications: Ensuring Quality and Compliance. (n.d.). LinkedIn.
- National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) for Cyclopentane, methyl-. In NIST Chemistry WebBook.
- MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis....
- Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclopentane.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methylcyclopentanamine Hydrochloride for Laboratory Professionals
For researchers and scientists at the forefront of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of N-Methylcyclopentanamine hydrochloride, moving beyond simple checklists to explain the chemical reasoning behind each step. Our goal is to empower laboratory professionals with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental standards.
Hazard Assessment and Initial Safety Protocols
Before any disposal procedures are considered, a thorough understanding of the hazards associated with this compound is paramount.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
These classifications mandate careful handling to avoid direct contact and inhalation.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure.
-
Hand Protection: Wear nitrile or neoprene gloves that are regularly inspected for tears or degradation.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat is required. For larger quantities or when handling spills, a chemically resistant apron is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.
Waste Characterization: Is this compound a Hazardous Waste?
Proper disposal hinges on correctly classifying the waste according to the Resource Conservation and Recovery Act (RCRA). This compound is not specifically listed as a hazardous waste. Therefore, a hazardous waste determination must be made based on its characteristics.
A waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4]
-
Ignitability: this compound is a solid and is not considered ignitable.
-
Reactivity: It is not known to be reactive.
-
Toxicity: While toxicological data for this specific compound is not extensively available, it is not currently listed as a toxic hazardous waste.
-
Corrosivity: As an amine hydrochloride, aqueous solutions of this compound will be acidic due to the hydrolysis of the ammonium salt. If an aqueous solution of this compound has a pH of 2 or less, it would be classified as a corrosive hazardous waste (D002) .[2][4]
Therefore, the primary hazardous characteristic of concern for this compound waste is corrosivity, particularly in aqueous solutions.
Spill Management Protocol
In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.
For small, contained spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: As outlined in Section 1.2.
-
Contain the Spill: If it is a liquid spill, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Neutralize (for small liquid spills): Slowly add a weak base, such as sodium bicarbonate or soda ash, to the spill. Use pH paper to test the neutralized mixture, aiming for a pH between 6 and 8.
-
Absorb and Collect: Once neutralized, absorb the liquid with an inert material. For solid spills, carefully sweep the material to avoid generating dust.
-
Package Waste: Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
For large or uncontained spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area and prevent entry.
-
Notify EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Step-by-Step Disposal Procedures
The appropriate disposal route for this compound depends on the quantity and form of the waste.
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound, as well as heavily contaminated labware and PPE, should be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Place solid this compound waste in a dedicated, properly labeled hazardous waste container.
-
Solutions of this compound should be collected in a separate, compatible container. Given its acidic nature, high-density polyethylene (HDPE) or glass containers are appropriate.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
-
In-Lab Neutralization of Small Aqueous Waste Streams
For small quantities of dilute aqueous solutions of this compound, in-laboratory neutralization may be a viable option before disposal, subject to local regulations.
Experimental Protocol for Neutralization:
-
Preparation:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate in water.
-
-
Neutralization:
-
Place the beaker containing the this compound solution in a larger secondary container (e.g., an ice bath) to dissipate any heat generated.
-
Slowly add the weak base solution to the acidic amine solution while stirring.
-
Monitor the pH of the mixture using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH is between 6 and 8.
-
-
Disposal of Neutralized Solution:
-
Once neutralized, the resulting salt solution can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. Always confirm your institution's specific policies on drain disposal.
-
Chemical Degradation of Small Quantities (for experienced personnel)
For research applications requiring the complete degradation of small amounts of this compound, advanced oxidation processes can be employed. The following is a conceptual protocol based on the principles of the Fenton reaction, which is effective for the degradation of aliphatic amines.[5][6] This procedure should only be performed by personnel with a strong understanding of the underlying chemistry and safety precautions.
Experimental Protocol for Degradation via Fenton's Reagent:
-
Preparation:
-
In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.
-
Adjust the pH of the solution to between 3 and 5 using a dilute acid (e.g., sulfuric acid).
-
-
Reaction Setup:
-
To the stirred solution, add a catalytic amount of ferrous sulfate (FeSO₄). A typical starting point is a 1:5 molar ratio of Fe²⁺ to H₂O₂.
-
-
Degradation:
-
Slowly add 30% hydrogen peroxide (H₂O₂) to the solution. The reaction is exothermic and may produce gas, so the addition should be dropwise.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Quenching and Neutralization:
-
After the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite.
-
Neutralize the final solution to a pH between 6 and 8 with a base, such as sodium hydroxide.
-
-
Disposal:
-
The neutralized solution, containing inorganic salts and potentially some organic byproducts, should be collected as hazardous waste for disposal by EHS.
-
Data Summary and Visualization
Disposal Options at a Glance
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Collect as hazardous waste | Keep in a sealed, labeled container. |
| Concentrated Solutions | Collect as hazardous waste | Use a compatible container (e.g., HDPE, glass). |
| Dilute Aqueous Solutions | In-lab neutralization or collect as hazardous waste | Follow neutralization protocol carefully; confirm local drain disposal regulations. |
| Contaminated Labware (e.g., gloves, wipes) | Collect as hazardous waste | Double-bag and place in a solid waste container. |
| Empty Containers | Triple-rinse with a suitable solvent; dispose of rinsate as hazardous waste. The container can then be disposed of as non-hazardous waste. | Deface the original label. |
Decision-Making Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
-
U.S. Environmental Protection Agency. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]
-
Lab Manager. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
- Shen, Q., Liu, Y. D., & Zhong, R. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 23(8), 1184-1193.
-
University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2024, December 12). Hazardous Waste Determination. Retrieved from [Link]
-
MLI Environmental. (2023, November 26). Four Characteristics of Hazardous Waste. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
